4-Hydroxyisoleucine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCDBFHNMXNME-DSDZBIDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347038 | |
| Record name | (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781658-23-9 | |
| Record name | (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-4-hydroxy-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Origin of 4-Hydroxyisoleucine in Fenugreek: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyisoleucine (B15566) (4-OH-Ile) is a novel, non-proteinogenic amino acid predominantly found in the seeds of the fenugreek plant (Trigonella foenum-graecum). Its discovery has garnered significant attention within the scientific and pharmaceutical communities due to its potent insulinotropic and anti-diabetic properties. This technical guide provides an in-depth exploration of the discovery, origin, and characterization of this compound. It details the experimental protocols for its extraction and analysis, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the study and development of therapeutic agents for metabolic disorders.
Introduction: The Emergence of a Bioactive Amino Acid
Fenugreek has a long history of use in traditional medicine for a variety of ailments, including diabetes.[1] Scientific investigations into the bioactive compounds responsible for these therapeutic effects led to the isolation and characterization of this compound.[1][2] This unusual amino acid is not found in mammalian tissues, making it a unique product of the plant kingdom, particularly abundant in the Trigonella species.[2][3] this compound is distinguished by its glucose-dependent insulinotropic activity, meaning it stimulates insulin (B600854) secretion from pancreatic β-cells only in the presence of elevated glucose levels.[1][4] This characteristic is of significant therapeutic interest as it minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic drugs.[4][5]
Discovery and Origin in Fenugreek
This compound was first identified as a major free amino acid in fenugreek seeds, constituting up to 80% of the total free amino acid content.[6] It exists primarily as the (2S, 3R, 4S) stereoisomer, which is the most biologically active form.[7] The biosynthesis of this compound is believed to involve the modification of L-isoleucine.[8] The concentration of this compound in fenugreek seeds can vary significantly depending on the genotype and environmental growing conditions.[8]
Quantitative Analysis of this compound in Fenugreek Seeds
The concentration of this compound in fenugreek seeds has been reported in various studies. The following tables summarize the quantitative data from different genotypes and experimental conditions.
Table 1: this compound Content in Fenugreek Genotypes under Different Conditions
| Genotype | Condition | Year | This compound Content (%) | Reference |
| Indian | Irrigated | 2022 | 1.90 | [8] |
| Indian | Rainfed | 2022 | 1.82 | [8] |
| Amasya/TR | Irrigated | 2021 | 1.63 | [8] |
| Malaysia | Irrigated | 2022 | 1.66 | [8] |
| Iranian | Not Specified | Not Specified | 0.27 | [8] |
| Not Specified | Not Specified | Not Specified | 0.31 | [9] |
| Not Specified | Not Specified | Not Specified | 0.015 - 0.4 | [3][10] |
Table 2: In Vivo Effects of this compound Administration
| Animal Model | Treatment | Dose | Effect | Reference |
| Normal Rats (IVGTT) | 4-OH-Ile | 18 mg/kg | Improved glucose tolerance | [4] |
| Normal Dogs (OGTT) | 4-OH-Ile | 18 mg/kg | Improved glucose tolerance | [4] |
| NIDD Rats (single dose) | 4-OH-Ile | 50 mg/kg | Partially restored glucose-induced insulin response | [4] |
| NIDD Rats (6-day treatment) | 4-OH-Ile | 50 mg/kg daily | Reduced basal hyperglycemia and insulinemia, improved glucose tolerance | [4] |
Experimental Protocols
Extraction of this compound from Fenugreek Seeds
This protocol describes a common method for the extraction of this compound from fenugreek seeds for analytical purposes.
Materials:
-
Dried and powdered fenugreek seeds
-
Petroleum ether
-
Soxhlet apparatus
-
Rotary evaporator
Procedure:
-
Defat 10 g of dried and powdered fenugreek seeds using petroleum ether in a Soxhlet apparatus for 6 hours.[8]
-
Filter and dry the defatted material.
-
Extract the dried material with 300 mL of 80% ethanol at 80°C using a rotary evaporator.[8]
-
Evaporate the solvent to obtain the crude extract containing this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a validated HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a DAD or fluorescence detector
-
C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm i.d.)
Reagents:
-
Mobile Phase A: 0.1 M ammonium (B1175870) hydroxide[8] or 65 mM Sodium acetate, 1.5% tetrahydrofuran (B95107) (pH 5.7)[11]
-
Standard this compound
Procedure:
-
Dissolve the crude extract in methanol (B129727) to a known concentration.
-
Inject 20 µL of the sample solution into the HPLC system.[8]
-
Perform a gradient elution. For example, a gradient of 10-30% of mobile phase B over 30 minutes can be used.[8]
-
Set the column flow rate to 1.0 mL/min.
-
Detect the eluent at a wavelength of 265 nm.[8]
-
Identify and quantify the this compound peak by comparing the retention time and peak area with that of a standard solution. The retention time for this compound is approximately 8.13-8.19 minutes under specific conditions.[2][11]
High-Performance Thin-Layer Chromatography (HPTLC) Analysis
This protocol provides a method for the HPTLC analysis of this compound.
Instrumentation:
-
HPTLC system with a densitometric scanner
-
Silica gel GF254 plates
Reagents:
-
Mobile Phase: n-butanol–methanol–acetic acid–water (4:1.5:1:1, v/v)[6]
-
Derivatizing Agent: Ninhydrin (B49086) reagent (0.3 g ninhydrin in 100 mL 1-butanol (B46404) and 3 mL glacial acetic acid)[6]
-
Standard this compound
Procedure:
-
Spot the standard and sample solutions onto the HPTLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Dry the plate and scan it at 266 nm for initial analysis.[6]
-
Spray the plate with the ninhydrin reagent and heat at 110°C for 10 minutes.[6]
-
Scan the derivatized plate at 395 nm for the quantification of this compound.[6] The Rf value for this compound is approximately 0.36-0.45.[2][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for the insulinotropic action of this compound and a typical experimental workflow for its analysis.
Caption: Proposed signaling pathway for glucose-dependent insulin secretion potentiated by this compound in pancreatic β-cells.
References
- 1. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. akjournals.com [akjournals.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Frontiers | Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and this compound [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. phytojournal.com [phytojournal.com]
- 11. researchgate.net [researchgate.net]
(2S, 3R, 4S)-4-Hydroxyisoleucine: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Promising Insulinotropic Agent.
Introduction
(2S, 3R, 4S)-4-Hydroxyisoleucine is a non-proteinogenic amino acid naturally occurring in fenugreek (Trigonella foenum-graecum) seeds.[1][2][3][4] It has garnered significant attention within the scientific and pharmaceutical communities for its potent insulinotropic and anti-diabetic properties.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of (2S, 3R, 4S)-4-Hydroxyisoleucine, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
(2S, 3R, 4S)-4-Hydroxyisoleucine is a branched-chain amino acid with three chiral centers, giving rise to several stereoisomers. The naturally predominant and most biologically active isomer is the (2S, 3R, 4S) configuration.[3]
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key chemical and physical properties of (2S, 3R, 4S)-4-Hydroxyisoleucine is presented below.
| Property | Value |
| IUPAC Name | (2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| CAS Number | 55399-93-4 |
| Appearance | White to off-white powder or flakes |
| Solubility | Soluble in water |
| Mass Spectrometry | [M+H]⁺ m/z 148.1 |
| ¹³C-NMR Chemical Shifts (in H₂O) | δ (ppm): 175.7 (C=O), 72.0 (CH-OH), 59.1 (CH-NH2), 39.8 (CH-CH3), 18.5 (CH3), 15.0 (CH3) |
| Infrared (IR) Spectroscopy | Data not readily available in the reviewed literature. |
Biological Activity and Mechanism of Action
The primary biological activities of (2S, 3R, 4S)-4-Hydroxyisoleucine revolve around its ability to modulate glucose homeostasis. It exhibits both insulinotropic (stimulating insulin (B600854) secretion) and insulin-sensitizing effects.[1][2]
Insulinotropic Effects
(2S, 3R, 4S)-4-Hydroxyisoleucine potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[2] This effect is strictly glucose-dependent, meaning it is most effective at elevated glucose concentrations and does not induce hypoglycemia in low-glucose conditions.[2] Studies on isolated rat islets have shown a significant increase in insulin release at concentrations of 200 µM.
Insulin-Sensitizing Effects and Signaling Pathway
(2S, 3R, 4S)-4-Hydroxyisoleucine enhances insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.[1][5] The mechanism is primarily mediated through the activation of the PI3K/Akt signaling pathway.[1][6]
Key steps in the signaling cascade include:
-
Activation of Insulin Receptor Substrate (IRS-1): (2S, 3R, 4S)-4-Hydroxyisoleucine promotes the tyrosine phosphorylation of IRS-1, a key docking protein in the insulin signaling cascade.[6][7]
-
Activation of PI3K and Akt: Phosphorylated IRS-1 recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][6]
-
GLUT4 Translocation: Activated Akt promotes the translocation of Glucose Transporter Type 4 (GLUT4) vesicles to the plasma membrane in muscle and fat cells.[8]
-
Increased Glucose Uptake: The increased cell surface presence of GLUT4 facilitates the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[8]
The derived mean EC50 of 4-hydroxyisoleucine (B15566) for reducing blood glucose has been reported as 1.50 ± 0.31 µg/mL.[9]
Signaling Pathway Diagram
Caption: PI3K/Akt Signaling Pathway of (2S, 3R, 4S)-4-Hydroxyisoleucine.
Experimental Protocols
Extraction of (2S, 3R, 4S)-4-Hydroxyisoleucine from Fenugreek Seeds
The following is a representative protocol synthesized from various published methods for the extraction and purification of (2S, 3R, 4S)-4-Hydroxyisoleucine.
-
Defatting:
-
Grind fenugreek seeds into a fine powder.
-
Extract the powder with hexane (B92381) or petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids.
-
Air dry the defatted seed powder.
-
-
Extraction:
-
Macerate the defatted powder in 50-70% ethanol (B145695) at room temperature with continuous stirring for several hours.
-
Filter the mixture and collect the ethanolic extract.
-
Concentrate the extract under reduced pressure to obtain a viscous residue.
-
-
Purification:
-
Dissolve the concentrated extract in deionized water.
-
Pass the aqueous solution through a strong cation exchange resin column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound amino acids with a 2N ammonia (B1221849) solution.
-
Collect the eluate and concentrate it under reduced pressure.
-
Further purification can be achieved by silica (B1680970) gel column chromatography or crystallization from a suitable solvent system like methanol/diethyl ether.
-
Workflow for Extraction and Purification
Caption: General workflow for the extraction of (2S, 3R, 4S)-4-Hydroxyisoleucine.
Chemical Synthesis
Several synthetic routes to (2S, 3R, 4S)-4-Hydroxyisoleucine have been reported, often involving multiple steps with stereochemical control. An eight-step synthesis has been described, with key steps including a biotransformation and an asymmetric Strecker synthesis.[10] A shorter, four-step synthesis has also been proposed, involving a Mannich condensation, catalytic epimerization, deprotection, and diastereoselective reduction.[10] These methods offer alternatives to extraction from natural sources, particularly for producing specific stereoisomers.
Biological Assay: Glucose Uptake in L6 Myotubes
This protocol describes a common in vitro assay to assess the effect of (2S, 3R, 4S)-4-Hydroxyisoleucine on glucose uptake in a skeletal muscle cell line.
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Upon reaching confluence, induce differentiation into myotubes by switching to DMEM with 2% FBS for 4-6 days.
-
-
Treatment:
-
Serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.
-
Treat the cells with varying concentrations of (2S, 3R, 4S)-4-Hydroxyisoleucine or vehicle control for a specified period (e.g., 16 hours).[8]
-
-
Glucose Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells in KRH buffer containing 2-deoxy-D-[³H]glucose for 10-20 minutes.
-
Terminate the assay by washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of glucose taken up by the cells.
-
Conclusion
(2S, 3R, 4S)-4-Hydroxyisoleucine is a unique natural amino acid with significant potential as a therapeutic agent for the management of type 2 diabetes and metabolic syndrome. Its dual action of stimulating glucose-dependent insulin secretion and enhancing insulin sensitivity through the PI3K/Akt pathway makes it a compelling candidate for further research and drug development. The methodologies for its extraction, synthesis, and biological evaluation are well-established, providing a solid foundation for future investigations into its pharmacological applications.
References
- 1. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity [mdpi.com]
- 2. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) this compound of fenugreek (Trigonella foenum graecum) in streptozotocin-induced type I diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates the inflammation-mediated insulin resistance by the activation of AMPK and suppression of SOCS-3 coimmunoprecipitation with both the IR-β subunit as well as IRS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Biological activity of 4-Hydroxyisoleucine isomers
An In-depth Technical Guide on the Biological Activity of 4-Hydroxyisoleucine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (4-HIL) is a non-proteinogenic, atypical branched-chain amino acid primarily isolated from the seeds of the fenugreek plant (Trigonella foenum-graecum)[1][2][3]. It is not found in mammalian tissues[4][5]. Within fenugreek seeds, 4-HIL constitutes approximately 80% of the total free amino acid content and exists in two main diastereoisomeric forms[6]. The major isomer, with a (2S, 3R, 4S) configuration, accounts for about 90% of the total 4-HIL content, while the minor isomer has a (2R, 3R, 4S) configuration[3][7][8]. Extensive research has highlighted the significant therapeutic potential of 4-HIL, particularly its major isomer, in managing key components of metabolic syndrome, including type 2 diabetes, insulin (B600854) resistance, dyslipidemia, and obesity[1][9]. This document provides a comprehensive overview of the biological activities of 4-HIL isomers, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Core Biological Activities
The primary therapeutic effects of this compound are centered on glucose and lipid metabolism. The major (2S, 3R, 4S) isomer is the most studied and is credited with most of the compound's biological effects[1][2][4].
Insulinotropic and Antidiabetic Effects
A key feature of 4-HIL is its ability to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner[1][10][11][12]. This action is significant because it minimizes the risk of hypoglycemia, a common side effect of conventional insulin secretagogues like sulfonylureas[6][11]. The insulinotropic effect is observed only in the presence of elevated blood glucose concentrations (≥8.3 mM)[6][10]. Studies have shown this effect in isolated rat and human pancreatic islets without altering the levels of somatostatin (B550006) or glucagon, indicating a specific action on β-cells[7][10].
Amelioration of Insulin Resistance
Beyond stimulating insulin secretion, 4-HIL directly combats insulin resistance in peripheral tissues such as muscle, liver, and adipose tissue[1][9][13]. It enhances insulin sensitivity by activating key components of the insulin signaling pathway. Specifically, 4-HIL activates insulin receptor substrate-associated phosphoinositide 3 (PI3) kinase and promotes the phosphorylation of downstream targets like Akt (Protein Kinase B)[1][9][12][14]. This cascade ultimately leads to the translocation of the glucose transporter GLUT4 to the cell membrane, increasing glucose uptake into cells[6][10][14]. In insulin-resistant HepG2 liver cells, 4-HIL was found to increase the expression of p-IRS-1 and GLUT4[10].
Hypolipidemic Activity
4-HIL has demonstrated significant lipid-lowering properties. In animal models of dyslipidemia, such as fructose-fed rats and hamsters, administration of 4-HIL resulted in a marked decrease in plasma triglycerides, total cholesterol, and free fatty acids[1][9][10]. This effect is partly attributed to the regulation of genes involved in lipid metabolism. Studies in SW480 human colorectal cancer cells showed that 4-HIL down-regulated the expression of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), key enzymes in lipid synthesis, while up-regulating peroxisome proliferator-activated receptor-gamma (PPARγ) and the low-density lipoprotein (LDL) receptor[15].
Anti-Obesity and Anti-inflammatory Effects
In diet-induced obese mice, 4-HIL treatment led to a reduction in body weight, which was associated with decreased plasma insulin and glucose levels[1][9]. Furthermore, 4-HIL exhibits anti-inflammatory properties. In skeletal muscle cells, it inhibits the production of reactive oxygen species (ROS) and the activation of inflammatory pathways such as NF-κB and JNK, which are induced by free fatty acids like palmitate[16]. In adipocytes, it has been shown to reduce the expression and secretion of the pro-inflammatory cytokine TNF-α[6].
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical and clinical studies on this compound.
Table 1: In Vitro Biological Activity
| Parameter | Isomer/Compound | Concentration | Effect | Cell/Tissue Model | Reference |
| Insulin Secretion | (2S,3R,4S)-4-HIL | 200 µM | Significant increase | Isolated Rat Islets | [4][5] |
| Insulin Secretion | (2S,3R,4S)-4-HIL | ≥8.3 mM Glucose | Potentiated insulin release | Isolated Perfused Rat Pancreas | [4][6][10] |
| Glucose Uptake | 4-HIL | Dose-dependent | Increased uptake | Insulin-resistant 3T3-L1 Adipocytes | [6] |
| Gene Expression | 4-HIL | IC20 | Down-regulation of ACC and FAS | SW480 Human Cell Line | [15] |
| Gene Expression | 4-HIL | IC20 | Up-regulation of PPARγ and LDLR | SW480 Human Cell Line | [15] |
| Mutagenicity | IDM01 Extract | up to 5000 µ g/plate | No mutagenicity | Ames Test | [17] |
| Genotoxicity | IDM01 Extract | up to 50 mg/culture | No structural chromosomal aberrations | Chromosome Aberration Test | [17] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Isomer/Compound | Dosage | Effect | Animal/Human Model | Reference |
| Blood Glucose | 4-HIL Derivatives | 120 mg/kg | Significant decrease after 28 days | Alloxan-induced Diabetic Mice | [3] |
| Plasma Lipids | 4-HIL | Not specified | Decreased triglycerides & total cholesterol | Dyslipidemic Hamsters | [9][10] |
| Oral Bioavailability | 4-HIL | 50 mg/kg | 56.8% | Female Sprague-Dawley Rats | [18] |
| Cmax (Plasma) | 4-HIL | 150 mg (single dose) | 2.42 ± 0.61 µg/mL | Healthy Human Volunteers | [19] |
| Tmax (Plasma) | 4-HIL | 150 mg (single dose) | 0.5 h | Healthy Human Volunteers | [19] |
| EC50 (for glucose lowering) | 4-HIL | Derived from in vitro | 1.50 ± 0.31 µg/mL | N/A | [19] |
Table 3: Toxicology and Safety Data
| Parameter | Isomer/Compound | Dosage | Result | Animal Model | Reference |
| Acute Oral Toxicity (LD50) | IDM01 Extract | >2000 mg/kg | Safe (Toxicity Class 5) | Rats | [17][20][21] |
| Subchronic Toxicity (NOAEL) | IDM01 Extract | 500 mg/kg/day | No Observed Adverse Effect Level | Rats (90-day study) | [17][20] |
| Cell Viability | 4-HIL | Not specified | Not affected | Human Embryonic Kidney (HEK-293) Cells | [22] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental designs are crucial for understanding the complex biological activities of 4-HIL.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the protocols for key experiments cited in the literature.
In Vitro Insulin Secretion Assay
-
Model: Isolated rat or human pancreatic islets.
-
Protocol:
-
Pancreatic islets are isolated using collagenase digestion followed by purification.
-
Groups of islets are pre-incubated in a Krebs-Ringer bicarbonate buffer with a basal glucose concentration.
-
Islets are then transferred to a buffer containing the experimental glucose concentration (e.g., 8.3 mM or 16.7 mM) with or without various concentrations of 4-HIL isomers (e.g., 200 µM to 1 mM)[4][5].
-
The incubation is carried out for a defined period (e.g., 60-90 minutes) at 37°C.
-
The supernatant is collected, and the amount of secreted insulin is quantified using a radioimmunoassay (RIA) or ELISA kit.
-
Results are typically normalized to the DNA or protein content of the islets.
-
Skeletal Muscle Glucose Uptake Assay
-
Model: L6 myotubes stably expressing myc-tagged GLUT4 (L6-GLUT4myc).
-
Protocol:
-
L6 myoblasts are cultured and differentiated into myotubes.
-
To induce insulin resistance, myotubes are incubated with a free fatty acid like palmitate for an extended period (e.g., 16 hours)[16].
-
Cells are then treated with 4-HIL for a specified duration.
-
Glucose uptake is initiated by adding radio-labeled 2-deoxy-D-[³H]glucose for a short period (e.g., 10 minutes) in the presence or absence of insulin.
-
The reaction is stopped, cells are washed, and then lysed.
-
The radioactivity incorporated into the cells is measured by liquid scintillation counting to determine the rate of glucose uptake[6][16].
-
Animal Model of Diabetes and Dyslipidemia
-
Model: Alloxan (B1665706) or Streptozotocin (STZ)-induced diabetic rats; high-fructose diet-induced dyslipidemic hamsters.
-
Protocol:
-
Diabetes is induced in rodents via intraperitoneal injection of alloxan or STZ, which selectively destroys pancreatic β-cells.
-
Animals are then divided into groups: diabetic control, normal control, and treatment groups receiving different oral doses of 4-HIL (e.g., 120 mg/kg) daily for a period like 28 days[3].
-
For dyslipidemia models, animals are fed a high-fructose or high-fat diet for several weeks to induce the condition before starting treatment with 4-HIL.
-
Throughout the study, parameters such as body weight and fasting blood glucose are monitored regularly[11].
-
At the end of the study, blood samples are collected to measure plasma insulin, triglycerides, total cholesterol, and other biochemical markers. Tissues like the pancreas may be collected for histopathological examination[11].
-
Pharmacokinetic Analysis
-
Model: Healthy human volunteers or Sprague-Dawley rats.
-
Protocol:
-
Subjects receive a single oral dose of 4-HIL (e.g., 150 mg in humans, 50 mg/kg in rats)[18][19].
-
Serial blood samples are collected at predefined time points over 24-72 hours.
-
For tissue distribution studies in animals, organs are harvested at specific time points post-administration[18].
-
Plasma and tissue homogenates are processed, and the concentration of 4-HIL is quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method[18].
-
Pharmacokinetic parameters such as Cmax, Tmax, half-life (t½), and Area Under the Curve (AUC) are calculated using compartmental or non-compartmental analysis software[19].
-
Acute and Subchronic Toxicity Studies
-
Model: Sprague-Dawley rats, following OECD Guidelines.
-
Protocol:
-
Acute Oral Toxicity (OECD 423): Rats receive a single high limit dose of the test substance (e.g., 2000 mg/kg of a standardized fenugreek extract). They are observed for 14 days for signs of toxicity and mortality. Gross necropsy is performed at the end of the study[17][20].
-
Subchronic Toxicity (OECD 408): Rats are administered the test substance daily via oral gavage at multiple dose levels (e.g., 250, 500, 1000 mg/kg) for 90 consecutive days. A control group receives the vehicle. A recovery group may be included to assess the reversibility of any effects.
-
Throughout the study, body weight, food/water consumption, and clinical signs are monitored. At termination, blood is collected for hematological and clinical biochemistry analysis. Organs are weighed and examined for histopathological changes[17][20].
-
Conclusion
The isomers of this compound, particularly the major (2S, 3R, 4S) form, exhibit a unique and multifaceted range of biological activities that position them as promising candidates for the development of novel therapeutics for metabolic syndrome. Their dual action of stimulating glucose-dependent insulin secretion and directly improving insulin sensitivity in peripheral tissues is a distinct advantage over many existing antidiabetic agents. Combined with beneficial effects on lipid profiles, body weight, and inflammation, 4-HIL presents a compelling profile. The favorable preclinical safety data further supports its potential for clinical development. Future research should focus on elucidating the precise molecular targets and receptors, optimizing extraction and synthesis for isomeric purity, and conducting large-scale clinical trials to validate its efficacy and safety in human populations with metabolic disorders.
References
- 1. This compound: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: effects of synthetic and natural analogues on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. Diosgenin, this compound, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. jmp.ir [jmp.ir]
- 9. researchgate.net [researchgate.net]
- 10. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Computational pharmacology and computational chemistry of this compound: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phcogres.com [phcogres.com]
- 18. Preclinical pharmacokinetics of 4-hydroxy isoleucine using LC-MS/MS: a potential polycystic ovary syndrome phytopharmaceutical therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical Toxicological Evaluation of IDM01: The Botanical Composition of this compound- and Trigonelline-based Standardized Fenugreek Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciencebiology.org [sciencebiology.org]
- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Unraveling the Insulinotropic Action of 4-Hydroxyisoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyisoleucine (B15566) (4-OH-Ile), a unique branched-chain amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, has emerged as a promising agent for the management of type 2 diabetes. Its primary therapeutic potential lies in its ability to stimulate insulin (B600854) secretion in a strictly glucose-dependent manner, thereby minimizing the risk of hypoglycemia associated with conventional insulin secretagogues like sulfonylureas. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the insulinotropic action of 4-OH-Ile, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The stereospecificity of its action, with the (2S,3R,4S) isomer being the most active, underscores its targeted biological activity. Beyond its direct effects on pancreatic β-cells, 4-OH-Ile also enhances insulin sensitivity in peripheral tissues, suggesting a dual mechanism of action that further contributes to its anti-diabetic properties.
Core Mechanism of Action in Pancreatic β-Cells
The insulin-releasing effect of this compound is intrinsically linked to the glucose concentration in the extracellular environment.[1][2] At low or basal glucose levels, 4-OH-Ile is largely ineffective.[2] However, at supranormal glucose concentrations, it significantly potentiates glucose-stimulated insulin secretion (GSIS).[2][3] This glucose-dependency is a key feature that distinguishes it from other insulin secretagogues.[3] The insulin secretion pattern induced by 4-OH-Ile is biphasic, mimicking the physiological response to glucose.[2] Furthermore, its action is specific to β-cells, as it does not alter the secretion of glucagon (B607659) or somatostatin (B550006) from pancreatic α- and δ-cells, respectively.[2][4]
While the precise molecular target of 4-OH-Ile within the β-cell is yet to be fully elucidated, its glucose-dependent nature strongly suggests an interaction with the canonical GSIS pathway. This pathway is initiated by the transport of glucose into the β-cell, followed by its metabolism, leading to an increase in the ATP/ADP ratio. This change in the intracellular energy state triggers the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), and a subsequent influx of Ca2+. The rise in intracellular calcium is the primary trigger for the exocytosis of insulin-containing granules. It is hypothesized that 4-OH-Ile amplifies one or more steps within this cascade in a glucose-dependent manner.
dot
References
- 1. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
The Glucose-Dependent Insulinotropic Effect of 4-Hydroxyisoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyisoleucine (B15566) (4-OH-Ile), a non-proteinogenic amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant scientific interest for its potent antidiabetic properties. A key feature of 4-OH-Ile is its glucose-dependent insulinotropic effect, which promises a safer therapeutic window compared to conventional insulin (B600854) secretagogues. This technical guide provides an in-depth analysis of the mechanisms of action, signaling pathways, and experimental evidence supporting the therapeutic potential of 4-OH-Ile. Quantitative data from key studies are summarized, and detailed experimental protocols are outlined to facilitate further research and development in this area.
Introduction
Type 2 diabetes mellitus is characterized by insulin resistance and a progressive decline in pancreatic β-cell function. Current therapeutic strategies often face challenges, including the risk of hypoglycemia and unwanted side effects. This compound presents a promising alternative by stimulating insulin secretion in a glucose-sensitive manner, thereby mitigating the risk of dangerously low blood sugar levels.[1][2] This unique property, coupled with its beneficial effects on insulin sensitivity in peripheral tissues, positions 4-OH-Ile as a compelling candidate for the development of novel antidiabetic agents.[2][3][4][5]
Mechanism of Action: A Dual Approach
The therapeutic efficacy of this compound stems from a dual mechanism of action: a direct, glucose-dependent stimulation of pancreatic β-cells and the enhancement of insulin sensitivity in peripheral tissues.
Glucose-Dependent Insulin Secretion
4-OH-Ile directly targets pancreatic β-cells to potentiate insulin release.[1][5][6][7][8][9][10] Crucially, this effect is strictly dependent on ambient glucose concentrations; the amino acid is ineffective at low or basal glucose levels but significantly amplifies insulin secretion at supranormal glucose concentrations (e.g., 6.6–16.7 mmol/l).[6][7][8] This glucose-sensing mechanism is a significant advantage over traditional insulin secretagogues like sulfonylureas, which can induce hypoglycemia.[1][2] Studies have shown that the insulin secretion pattern induced by 4-OH-Ile is biphasic and does not alter the secretion of glucagon (B607659) or somatostatin.[2][6][7][8][10]
Enhancement of Peripheral Insulin Sensitivity
Beyond its effects on the pancreas, 4-OH-Ile has been demonstrated to improve insulin sensitivity in key metabolic tissues, including skeletal muscle, liver, and adipose tissue.[2][3][4][5] This extrapancreatic action contributes significantly to its overall antihyperglycemic effect. The underlying mechanism involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central cascade in insulin action.[2][3][5][11] This activation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake.[4][12] Furthermore, 4-OH-Ile has been shown to mitigate inflammation-induced insulin resistance by downregulating the expression of pro-inflammatory cytokines like TNF-α and inhibiting inflammatory signaling pathways such as JNK, ERK, p38 MAPK, and NF-κB.[2][4][5][11][12]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound on Insulin Secretion
| Experimental Model | 4-OH-Ile Concentration | Glucose Concentration | Observed Effect | Reference |
| Isolated Rat Pancreatic Islets | 100 µM - 1 mM | 8.3 mM & 16.7 mM | Potentiation of glucose-induced insulin release | [6][7][8] |
| Isolated Human Pancreatic Islets | 100 µM - 1 mM | High | Stimulation of insulin secretion | [6][7][8] |
| Isolated Perfused Rat Pancreas | 200 µM | 8.3 mM & 16.7 mM | Biphasic insulin secretion | [6][7][8] |
| NIDD Rat-Isolated Islets | 200 µM | 16.7 mM | Potentiation of glucose-induced insulin release | [1][9] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | 4-OH-Ile Dose | Route of Administration | Key Findings | Reference |
| Normal Rats (IVGTT) | 18 mg/kg | Intravenous | Improved glucose tolerance, two- to threefold greater insulin response | [1] |
| Normal Dogs (OGTT) | 18 mg/kg | Oral | Improved glucose tolerance | [1] |
| NIDD Rats | 50 mg/kg (single dose) | Intravenous | Partially restored glucose-induced insulin response | [1][9] |
| NIDD Rats | 50 mg/kg (daily for 6 days) | Intravenous | Reduced basal hyperglycemia and insulinemia, improved glucose tolerance | [1][9] |
| Fructose-Fed Rats | 50 mg/kg (daily for 8 weeks) | Not specified | Restored normal glucose and liver enzyme levels | [13] |
| Dyslipidemic Hamsters | Not specified | Not specified | Decreased plasma triglycerides, total cholesterol, and FFAs; increased HDL-C:TC ratio | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Insulin-Sensitizing Effect
Caption: Signaling cascade of 4-OH-Ile's insulin-sensitizing action.
Experimental Workflow for In Vitro Islet Perifusion
Caption: Workflow for assessing insulin secretion from isolated islets.
Detailed Experimental Protocols
Isolation of Rat Pancreatic Islets
-
Animal Preparation: Euthanize Wistar rats (200-250 g) following institutional guidelines.
-
Pancreas Perfusion: Cannulate the common bile duct and perfuse the pancreas with a collagenase solution (e.g., Collagenase P in Hanks' Balanced Salt Solution).
-
Digestion: Incubate the distended pancreas at 37°C for 15-20 minutes to digest the exocrine tissue.
-
Islet Purification: Purify the islets from the digested tissue using a density gradient (e.g., Ficoll or Histopaque).
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) in a humidified atmosphere of 5% CO2 at 37°C.
In Vitro Insulin Secretion Assay (Static Incubation)
-
Islet Preparation: Hand-pick islets of similar size and place them in groups of 3-5 into microfuge tubes.
-
Pre-incubation: Pre-incubate the islets for 30-60 minutes in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
-
Incubation: Replace the pre-incubation buffer with KRBB containing various glucose concentrations (e.g., 2.8 mM, 8.3 mM, 16.7 mM) with or without different concentrations of this compound (e.g., 100 µM, 200 µM, 1 mM).
-
Sample Collection: After a 60-90 minute incubation at 37°C, collect the supernatant for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
In Vivo Intravenous Glucose Tolerance Test (IVGTT)
-
Animal Preparation: Fast male Wistar rats overnight. Anesthetize the animals (e.g., with pentobarbital (B6593769) sodium).
-
Catheterization: Insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Baseline Sampling: Collect a baseline blood sample.
-
Infusion: Administer an intravenous bolus of glucose (e.g., 0.5 g/kg) with or without this compound (e.g., 18 mg/kg).
-
Blood Sampling: Collect blood samples at specific time points (e.g., 1, 3, 5, 10, 20, 30 minutes) post-infusion.
-
Analysis: Centrifuge the blood samples to obtain plasma. Measure plasma glucose levels using a glucose oxidase method and plasma insulin levels using ELISA.
Conclusion and Future Directions
This compound exhibits a compelling profile as a potential therapeutic agent for type 2 diabetes. Its unique glucose-dependent insulinotropic action, combined with its insulin-sensitizing effects, addresses multiple pathophysiological defects of the disease. The preclinical data strongly support its efficacy and suggest a favorable safety profile, particularly concerning the risk of hypoglycemia.
Future research should focus on elucidating the precise molecular targets of 4-OH-Ile within the pancreatic β-cell and further characterizing its anti-inflammatory and insulin-sensitizing properties in different cell types and animal models of metabolic disease. Well-designed clinical trials in human subjects are warranted to translate these promising preclinical findings into a novel therapy for individuals with type 2 diabetes.[14][15] The development of large-scale, cost-effective synthesis methods for 4-OH-Ile will also be crucial for its clinical and commercial viability.[14]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Insulinotropic agent ID-1101 (this compound) activates insulin signaling in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diosgenin, this compound, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A novel amino acid potentiator of insulin secretion - ProQuest [proquest.com]
- 9. This compound: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of fenugreek this compound on liver function biomarkers and glucose in diabetic and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: A Potential New Treatment for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caringsunshine.com [caringsunshine.com]
4-Hydroxyisoleucine: A Novel Therapeutic Avenue for Type 2 Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Hydroxyisoleucine (B15566) (4-OH-Ile), a unique branched-chain amino acid predominantly found in fenugreek (Trigonella foenum-graecum) seeds, has emerged as a promising candidate for the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the current scientific evidence supporting the therapeutic potential of 4-OH-Ile. It delves into its multifaceted mechanism of action, encompassing both insulinotropic and insulin-sensitizing properties. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for pivotal assays, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-diabetic agents.
Introduction
Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and relative insulin deficiency. The global prevalence of T2DM is escalating at an alarming rate, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of new pharmacological agents. This compound, an amino acid isolated from fenugreek seeds, has garnered significant attention for its potential anti-diabetic effects.[1][2] Unlike sulfonylureas, a common class of insulin secretagogues, 4-OH-Ile's insulinotropic action is glucose-dependent, which may reduce the risk of hypoglycemia.[3] This document provides a detailed exploration of the scientific basis for considering 4-OH-Ile as a potential treatment for T2DM.
Mechanism of Action
This compound exerts its anti-diabetic effects through a dual mechanism: stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner and enhancing insulin sensitivity in peripheral tissues.
Insulinotropic Effects
4-OH-Ile directly stimulates pancreatic β-cells to secrete insulin, but notably, this effect is contingent on ambient glucose concentrations.[4] It is effective at elevated glucose levels, a key feature for a therapeutic agent in T2DM, as it minimizes the risk of hypoglycemia during periods of normal or low blood glucose.[3] This glucose-dependent insulin secretion is a significant advantage over traditional insulin secretagogues like sulfonylureas.
Insulin Sensitizing Effects
Beyond its effects on insulin secretion, 4-OH-Ile improves insulin sensitivity in key metabolic tissues such as skeletal muscle, liver, and adipose tissue. This is achieved through the modulation of critical intracellular signaling pathways.
This compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, a central cascade in insulin signaling. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose cells, thereby increasing glucose uptake from the bloodstream.[5]
4-OH-Ile also activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[6][7] AMPK activation enhances glucose uptake and fatty acid oxidation, contributing to improved insulin sensitivity and overall metabolic health.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound and fenugreek extracts.
Preclinical In Vitro Studies
| Study Parameter | Cell/Tissue Model | Treatment | Key Findings | Reference(s) |
| Insulin Secretion | Isolated Rat Pancreatic Islets | 200 µM 4-OH-Ile at 16.7 mM Glucose | Potentiated glucose-induced insulin release | [2] |
| Isolated Human Pancreatic Islets | 100 µM - 1 mM 4-OH-Ile | Increased glucose-induced insulin release | [3] | |
| Glucose Uptake | L6 Myotubes | 4-OH-Ile | Increased glucose uptake and GLUT4 translocation | [5] |
| Insulin Signaling | HepG2 Cells | 4-OH-Ile | Increased expression of IRS-1 and GLUT4 | [5] |
Preclinical In Vivo Studies
| Animal Model | Treatment | Duration | Key Findings | Reference(s) |
| Normal Rats | 18 mg/kg 4-OH-Ile (IVGTT) | Acute | Improved glucose tolerance | [2] |
| Normal Dogs | 18 mg/kg 4-OH-Ile (OGTT) | Acute | Improved glucose tolerance | [2] |
| NIDDM Rats | 50 mg/kg/day 4-OH-Ile | 6 days | Reduced basal hyperglycemia and improved glucose tolerance | [2] |
| Dyslipidemic Hamsters | 4-OH-Ile | - | Decreased plasma triglycerides and total cholesterol | [5] |
| db/db Mice | 4-OH-Ile | - | Improved blood glucose, insulin, and lipid levels | [5] |
Clinical Studies with Fenugreek Extracts
It is important to note that these studies were conducted with fenugreek extracts, which contain this compound along with other bioactive compounds like furostanolic saponins. Therefore, the observed effects cannot be solely attributed to 4-OH-Ile.
| Study Population | Treatment | Duration | Key Findings | Reference(s) |
| Type 2 Diabetes Patients | Fenfuro™ (Fenugreek seed extract) 500 mg bid | 90 days | Significant reduction in fasting and post-prandial blood sugar; 48.8% of subjects reported reduced dosage of anti-diabetic therapy. | [8][9][10] |
| Type 2 Diabetes Patients | Fenfuro® (Fenugreek seed extract) 500 mg x 2 daily | 12 weeks | 38.26% decrease in fasting glucose; 44.04% reduction in post-prandial glucose; 34.7% reduction in HbA1c. | [11][12] |
| Type 2 Diabetes Patients | 2 g/day Fenugreek seed | 12 weeks | Significant increase in serum insulin and HDL/LDL ratio. | |
| Meta-analysis of 10 trials | Fenugreek seeds (1g to 100g daily) | 10 to 84 days | Significant reduction in fasting blood glucose (-0.96 mmol/l), 2-hour postload glucose (-2.19 mmol/l), and HbA1c (-0.85%). |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
In Vivo Glucose Tolerance Test (GTT)
Objective: To assess the ability of an animal to clear a glucose load from the blood, reflecting insulin sensitivity and secretion.
General Procedure:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals are typically fasted overnight prior to the experiment.
-
Treatment: Animals are administered this compound or a vehicle control, often via oral gavage or intraperitoneal (IP) injection.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered either orally (OGTT) or via IP injection (IPGTT).
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels can also be determined using ELISA or radioimmunoassay (RIA). The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
In Vitro Glucose Uptake Assay in L6 Myotubes
Objective: To measure the direct effect of this compound on glucose transport into skeletal muscle cells.
General Procedure:
-
Cell Culture: L6 rat skeletal myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are serum-starved and then treated with various concentrations of this compound or insulin (as a positive control) for a specified period.
-
Glucose Uptake Measurement: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose.
-
Lysis and Scintillation Counting: After incubation, cells are washed to remove extracellular radiolabel and then lysed. The intracellular radioactivity is measured using a scintillation counter, which is proportional to the amount of glucose taken up by the cells.
Western Blot Analysis of Insulin Signaling Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the insulin signaling pathway.
General Procedure:
-
Sample Preparation: Cells (e.g., L6 myotubes, HepG2) or tissue samples are treated with this compound and then lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-IRS-1, total IRS-1).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.
Safety and Toxicology
Preclinical safety studies on standardized fenugreek seed extracts containing this compound have been conducted. In one study, a fenugreek extract was found to be safe in rats in both acute and subchronic (90-day) toxicity studies, with no evidence of mutagenicity or genotoxicity. The oral median lethal dose (LD50) was determined to be greater than 2000 mg/kg in rats, and the No-Observed-Adverse-Effect Level (NOAEL) was established at 500 mg/kg.
Future Directions and Conclusion
This compound presents a compelling profile as a potential therapeutic agent for type 2 diabetes. Its dual mechanism of action, targeting both insulin secretion and insulin sensitivity, positions it as a promising candidate for further development. The glucose-dependent nature of its insulinotropic effect is a particularly attractive feature, suggesting a favorable safety profile with a reduced risk of hypoglycemia.
While preclinical data are robust, there is a clear need for well-designed, placebo-controlled clinical trials focusing specifically on the effects of isolated this compound in patients with T2DM. Such studies are essential to definitively establish its efficacy and safety in humans and to determine optimal dosing regimens. Further research should also continue to elucidate the precise molecular targets and downstream signaling events modulated by 4-OH-Ile.
References
- 1. This compound: A Potential New Treatment for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A multicenter clinical study to determine the efficacy of a novel fenugreek seed (<em>Trigonella foenum-graecum</em>) extract (Fenfuro<sup>TM</sup>) in patients with type 2 diabetes | Food & Nutrition Research [foodandnutritionresearch.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A randomized double blind placebo controlled trial to assess the safety and efficacy of a patented fenugreek (Trigonella foenum-graecum) seed extract in Type 2 diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized double blind placebo controlled trial to assess the safety and efficacy of a patented fenugreek <em>(Trigonella foenum-graecum)</em> seed extract in Type 2 diabetics | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. A randomized controlled clinical trial evaluating the effect of Trigonella foenum-graecum (fenugreek) versus glibenclamide in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Clinical evaluation fenugreek seed extract in patients with type-2 diabetes [wisdomlib.org]
The Dawn of a Novel Anti-Diabetic Agent: Early Investigations into 4-Hydroxyisoleucine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the ongoing quest for novel therapeutic agents to combat the global diabetes epidemic, natural products have perennially served as a rich source of inspiration and discovery. Among these, the seeds of the fenugreek plant (Trigonella foenum-graecum) have a long history in traditional medicine for their purported anti-diabetic properties. Early scientific investigations pinpointed a unique, non-proteinogenic amino acid, 4-hydroxyisoleucine (B15566) (4-HIL), as a key bioactive constituent responsible for these effects. This technical guide delves into the foundational preclinical studies that first elucidated the anti-diabetic potential of 4-HIL, providing a comprehensive overview of the quantitative data, experimental methodologies, and nascent understanding of its mechanisms of action for researchers, scientists, and drug development professionals.
Quantitative Data from Early Preclinical Studies
The initial explorations into the efficacy of this compound revealed significant effects on glucose homeostasis and lipid metabolism across various animal models. The following tables summarize the key quantitative findings from these seminal studies, offering a comparative perspective on its therapeutic potential.
Table 1: Effects of this compound on Glucose and Insulin (B600854) Parameters in Normal and Diabetic Rats
| Animal Model | Treatment Group | Dose & Duration | Key Findings | Reference |
| Normal Anesthetized Rats | 4-HIL | 18 mg/kg (single i.v. dose) | Improved glucose tolerance during an intravenous glucose tolerance test (IVGTT).[1] | Broca et al. |
| Normal Anesthetized Rats | Lactonic form of 4-HIL | Not specified | Ineffective in improving glucose tolerance.[1] | Broca et al. |
| Non-Insulin-Dependent Diabetic (NIDD) Rats | 4-HIL | 50 mg/kg (single i.v. dose) | Partially restored glucose-induced insulin response without affecting glucose tolerance.[1][2] | Broca et al. |
| Non-Insulin-Dependent Diabetic (NIDD) Rats | 4-HIL | 50 mg/kg/day (6-day subchronic i.v.) | Reduced basal hyperglycemia and basal insulinemia; slightly but significantly improved glucose tolerance.[1][2] | Broca et al. |
| Fructose-Fed Rats (Insulin Resistance Model) | 4-HIL | 50 mg/kg/day (8 weeks) | Restored elevated glucose levels to near control values.[3] | Haeri et al. |
| Streptozotocin-Induced Diabetic Rats | 4-HIL | 50 mg/kg/day (8 weeks) | Did not significantly affect glucose levels.[3] | Haeri et al. |
| High Fructose Diet-Fed Streptozotocin-Induced Diabetic Rats | 4-HIL | 50 mg/kg | Improved glucose tolerance and insulin sensitivity.[4] | Maurya et al. |
Table 2: Effects of this compound on Lipid Profile and Liver Function
| Animal Model | Treatment Group | Dose & Duration | Key Findings | Reference |
| Dyslipidemic Hamsters | 4-HIL | Not specified | Decreased plasma triglycerides, total cholesterol, and free fatty acids; increased HDL-C:TC ratio by 39%.[5] | Narender et al. |
| Fructose-Fed Rats | 4-HIL | 50 mg/kg/day (8 weeks) | Restored elevated aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT) to near control values.[3] | Haeri et al. |
| Streptozotocin-Induced Diabetic Rats | 4-HIL | 50 mg/kg/day (8 weeks) | Improved HDL-cholesterol levels (31% increase).[3] | Haeri et al. |
| High Fructose Diet-Fed Streptozotocin-Induced Diabetic Rats | 4-HIL | 50 mg/kg | Improved blood lipid profile.[4] | Maurya et al. |
Table 3: In Vitro Effects of this compound on Insulin Secretion
| Cell/Tissue Model | 4-HIL Concentration | Glucose Concentration | Key Findings | Reference |
| Isolated Islets from NIDD Rats | 200 µM | 16.7 mM (high) | Potentiated glucose-induced insulin release.[1][2] | Broca et al. |
| Isolated Islets from NIDD Rats | 200 µM | 3 mM (low) | Ineffective in stimulating insulin release.[1] | Broca et al. |
| Isolated Rat and Human Pancreatic Islets | 100 µM - 1 mM | 6.6–16.7 mM (supranormal) | Potentiated glucose-induced insulin secretion.[6] | Sauvaire et al. |
| Isolated Rat and Human Pancreatic Islets | Not specified | 3 mM (low) or 5 mM (basal) | Ineffective in stimulating insulin secretion.[6] | Sauvaire et al. |
Experimental Protocols
A meticulous understanding of the experimental designs is crucial for the interpretation and replication of these foundational studies.
In Vivo Anti-Diabetic Activity Assessment
-
Animal Models:
-
Normal Animals: Wistar rats and dogs were used to assess the baseline effects of 4-HIL on glucose tolerance.[1]
-
Type 2 Diabetes Model (NIDD Rats): A model of non-insulin-dependent diabetes was induced in rats using a combination of nicotinamide (B372718) and streptozotocin (B1681764) (STZ).[1] This model is recognized for sharing key features with human type 2 diabetes.
-
Insulin Resistance Model (Fructose-Fed Rats): Rats were fed a high-fructose diet to induce a state of insulin resistance.[3]
-
Type 1 Diabetes Model (STZ-Induced): Diabetes was induced in rats via a single injection of streptozotocin.[3]
-
-
Drug Administration:
-
This compound was administered intravenously (i.v.) or orally.[1] Dosages typically ranged from 18 mg/kg to 50 mg/kg.
-
-
Glucose and Insulin Measurement:
-
Tolerance Tests:
-
Intravenous Glucose Tolerance Test (IVGTT): A bolus of glucose (e.g., 0.5 g/kg) was injected intravenously, and blood samples were collected at various time points to measure glucose and insulin concentrations.[1]
-
Oral Glucose Tolerance Test (OGTT): A glucose solution was administered orally to conscious animals, followed by blood sampling to assess glucose and insulin responses.[1]
-
In Vitro Insulin Secretion Studies
-
Islet Isolation: Pancreatic islets of Langerhans were isolated from both normal and NIDD rats through collagenase digestion of the pancreas.[1]
-
Islet Incubation: Isolated islets were incubated in a medium containing varying concentrations of glucose and this compound.[1]
-
Insulin Measurement: Insulin secreted into the incubation medium was measured by RIA.[1]
-
Perfused Pancreas Model: In some studies, an isolated perfused rat pancreas was used to study the dynamics of insulin secretion in response to 4-HIL, allowing for the characterization of biphasic insulin release.[6]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of fenugreek this compound on liver function biomarkers and glucose in diabetic and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diabetesjournals.org [diabetesjournals.org]
4-Hydroxyisoleucine: A Comprehensive Technical Review of its Therapeutic Potential in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid predominantly found in the seeds of fenugreek (Trigonella foenum-graecum). Possessing a unique chemical structure, 4-HIL has garnered significant scientific interest for its potent antidiabetic and metabolic regulatory properties. This technical guide provides an in-depth review of the existing research on 4-HIL, focusing on its mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the extraction, synthesis, and biological evaluation of 4-HIL are provided, alongside visualizations of its key signaling pathways to facilitate a deeper understanding of its molecular interactions.
Introduction
Metabolic disorders, including type 2 diabetes mellitus and dyslipidemia, represent a growing global health crisis. The search for novel therapeutic agents with improved efficacy and safety profiles is a paramount objective in drug discovery. This compound, an unusual branched-chain amino acid, has emerged as a promising natural product with significant potential for the management of these conditions.[1][2][3] Its primary mode of action involves the glucose-dependent stimulation of insulin (B600854) secretion, which mitigates the risk of hypoglycemia often associated with conventional insulin secretagogues.[4][5][6] Furthermore, 4-HIL has been shown to enhance insulin sensitivity in peripheral tissues and modulate lipid metabolism, making it a multifaceted candidate for addressing the complex pathophysiology of metabolic syndrome.[2][7]
Physicochemical Properties and Synthesis
The predominant and most active isomer of this compound found in fenugreek seeds has a (2S, 3R, 4S) configuration.[8] This specific stereochemistry is crucial for its biological activity. While extraction from natural sources is common, various chemical synthesis strategies have been explored to produce enantiomerically pure 4-HIL for research and potential therapeutic use.
Mechanism of Action
The therapeutic effects of this compound are attributed to its dual action on insulin secretion and insulin sensitivity, as well as its influence on lipid metabolism.
Insulinotropic Effects
4-HIL directly stimulates pancreatic β-cells to release insulin in a glucose-dependent manner.[4][5][6] This means that it is most effective when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[4][9] The insulinotropic effect is specific to the (2S,3R,4S)-isomer of 4-HIL.[8]
Insulin-Sensitizing Effects
Beyond its effects on insulin secretion, 4-HIL enhances the sensitivity of peripheral tissues, such as skeletal muscle and liver, to insulin.[2][7] This is achieved through the activation of key signaling pathways involved in glucose uptake and metabolism.
Effects on Lipid Metabolism
Studies have demonstrated that 4-HIL can favorably modulate lipid profiles. It has been shown to reduce elevated plasma levels of triglycerides and total cholesterol.[1][2][10]
Signaling Pathways
The insulin-sensitizing effects of this compound are mediated through the modulation of critical intracellular signaling cascades.
PI3K/Akt Signaling Pathway
4-HIL has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is central to insulin-mediated glucose uptake in skeletal muscle and adipocytes. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cells.[11]
AMPK Signaling Pathway
This compound has also been reported to activate AMP-activated protein kinase (AMPK).[12] AMPK is a key energy sensor in cells and its activation can lead to increased glucose uptake and fatty acid oxidation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.
Table 1: Effects of this compound on Glucose Metabolism
| Parameter | Animal Model | Dosage | Duration | Result | Reference |
| Blood Glucose | Normal Rats | 18 mg/kg (IV) | Acute | Improved glucose tolerance | [4] |
| NIDD Rats | 50 mg/kg/day (IP) | 6 days | Reduced basal hyperglycemia | [13] | |
| Fructose-fed Rats | 50 mg/kg/day | 8 weeks | Restored glucose levels to near control | [9] | |
| Plasma Insulin | Normal Rats | 18 mg/kg (IV) | Acute | Potentiated glucose-induced insulin response | [4] |
| NIDD Rats | 50 mg/kg (IV) | Acute | Partially restored glucose-induced insulin response | [13] | |
| Insulin Secretion | Isolated Rat Islets | 200 µM | In vitro | Potentiated glucose (16.7 mM)-induced insulin release | [13] |
| Isolated Human Islets | 100 µM - 1 mM | In vitro | Increased glucose-induced insulin release | [5][6] |
Table 2: Effects of this compound on Lipid Metabolism
| Parameter | Animal Model | Dosage | Duration | Result | Reference |
| Plasma Triglycerides | Dyslipidemic Hamsters | Not specified | Not specified | Decreased by 33% | [10] |
| Total Cholesterol | Dyslipidemic Hamsters | Not specified | Not specified | Decreased by 22% | [10] |
| HDL-C/TC Ratio | Dyslipidemic Hamsters | Not specified | Not specified | Increased by 39% | [10] |
Detailed Experimental Protocols
Extraction and Purification of this compound from Fenugreek Seeds
This protocol is based on a commonly used method involving solvent extraction and ion-exchange chromatography.[8][14][15]
Workflow Diagram:
Methodology:
-
Preparation of Plant Material: Fenugreek seeds are ground into a fine powder and sieved.
-
Defatting: The powdered seeds are defatted using a non-polar solvent like hexane in a Soxhlet apparatus to remove lipids.
-
Extraction: The defatted powder is then extracted with an aqueous ethanol solution (e.g., 70% ethanol) at room temperature with continuous stirring.
-
Concentration: The ethanolic extract is filtered and concentrated under reduced pressure to obtain a viscous residue.
-
Ion-Exchange Chromatography: The concentrated extract is dissolved in deionized water and loaded onto a strong cation-exchange resin column.
-
Elution: The column is washed with deionized water to remove unbound compounds. This compound is then eluted using a dilute ammonia solution (e.g., 2N NH₄OH).
-
Final Purification: The eluate containing 4-HIL is concentrated and can be further purified by crystallization from a suitable solvent system (e.g., diethyl ether) to yield the pure compound.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol describes a static incubation method to assess the effect of 4-HIL on insulin secretion from isolated rodent pancreatic islets.[13]
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Pre-incubation: Isolated islets are pre-incubated in Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 3.3 mM) for a defined period (e.g., 30-60 minutes) to allow them to equilibrate.
-
Static Incubation: Batches of size-matched islets are then incubated in fresh KRB buffer containing low (3.3 mM) or high (16.7 mM) glucose concentrations, with or without different concentrations of this compound (e.g., 100 µM, 200 µM, 500 µM) for a specified time (e.g., 60 minutes) at 37°C.
-
Sample Collection: At the end of the incubation period, the supernatant is collected for the measurement of secreted insulin.
-
Insulin Measurement: Insulin concentrations in the collected supernatants are quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This protocol outlines the procedure for performing an OGTT in rats to evaluate the in vivo effect of 4-HIL on glucose tolerance.[4]
Methodology:
-
Animal Preparation: Rats are fasted overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.
-
Treatment Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage. The test group receives the glucose solution containing this compound at a specific dose (e.g., 50 mg/kg), while the control group receives the glucose solution alone.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Biochemical Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples and stored for later analysis of insulin levels by RIA or ELISA.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and the insulin response.
Conclusion and Future Directions
This compound has demonstrated significant promise as a therapeutic agent for the management of metabolic disorders. Its unique glucose-dependent insulinotropic activity, coupled with its insulin-sensitizing and lipid-lowering effects, positions it as a compelling candidate for further development. The experimental protocols and data presented in this guide provide a comprehensive overview of the current state of 4-HIL research. Future research should focus on elucidating the precise molecular targets of 4-HIL in pancreatic β-cells and peripheral tissues. Furthermore, well-designed clinical trials are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients with type 2 diabetes and related metabolic conditions. The development of efficient and scalable synthetic routes for (2S,3R,4S)-4-hydroxyisoleucine will also be crucial for its advancement as a pharmaceutical agent.
References
- 1. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Standardization fo a digestion-filtration method for isolation of pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. ibl-international.com [ibl-international.com]
- 7. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. medschoolcoach.com [medschoolcoach.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for 4-Hydroxyisoleucine: A Technical Guide to Its Sole Major Natural Source
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: 4-Hydroxyisoleucine (B15566) (4-HIL) has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the management of metabolic disorders. This technical guide addresses the critical question of its natural origins, moving beyond the well-established source, fenugreek, to explore other potential reservoirs. However, extensive investigation reveals that Trigonella foenum-graecum (fenugreek) stands as the sole significant, well-documented natural source of this promising amino acid derivative. This document will, therefore, serve as an in-depth guide to this compound, focusing on its characteristics, biosynthesis, extraction, and quantification from its primary natural source, fenugreek, and will also delve into its molecular mechanisms of action.
Natural Occurrence of this compound: A Singular Source
Despite broad searches of scientific literature, fenugreek remains the only plant species consistently reported to contain significant quantities of this compound. While some sources vaguely allude to its presence in "certain plants and fungi," concrete, verifiable examples are conspicuously absent from peer-reviewed research. This strongly suggests that for practical purposes of natural sourcing, fenugreek is the exclusive viable option.
Quantitative Analysis of this compound in Fenugreek
The concentration of this compound in fenugreek seeds is highly variable, influenced by genetic and environmental factors. This variability is a critical consideration for researchers and for the standardization of fenugreek-derived products.
Table 1: Concentration of this compound in Fenugreek Seeds from Various Genotypes and Conditions
| Genotype/Origin | Condition | This compound Content (% of dry matter) | Reference |
| Indian | Irrigated | 1.90% | [1] |
| Indian | Rainfed | 1.82% | [1] |
| Malaysian | Irrigated | 1.66% | [1] |
| Amasya/TR | Irrigated | 1.63% | [1] |
| Iranian | Not Specified | 0.4% | [2] |
| Greek | Not Specified | 0.2% | [2] |
| Indian (another study) | Not Specified | 0.015% | [2] |
Biosynthesis of this compound in Fenugreek
This compound is synthesized in fenugreek from the essential amino acid L-isoleucine. This biochemical conversion is an enzymatic process, though the specific enzymes responsible in Trigonella foenum-graecum have not been fully elucidated. The biosynthesis is influenced by the plant's physiological state and environmental factors, with irrigated conditions generally favoring higher yields of 4-HIL.
Experimental Protocols for Extraction and Quantification
Accurate and reproducible methods for the extraction and quantification of this compound are paramount for research and development. The following sections detail commonly employed methodologies.
Extraction of this compound from Fenugreek Seeds
A multi-stage counter-current extraction using an ethanol-water solvent has been shown to be effective, yielding over 82.5% recovery of this compound.
Workflow for Extraction and Quantification of this compound:
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the precise quantification of this compound.
-
Sample Preparation: Powdered fenugreek seeds are defatted and extracted with 50% ethanol. The extract is then subjected to ion-exchange chromatography for the isolation of the amino acid fraction.
-
Derivatization: The amino acid extract is derivatized with o-phthaldialdehyde (OPA) prior to injection.
-
Instrumentation: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is employed with two solvents:
-
Solvent A: 0.1M Sodium Acetate (pH 6.95), Methanol, and Tetrahydrofuran (92.5:5:2.5)
-
Solvent B: Methanol and Tetrahydrofuran (97.5:2.5)
-
-
Detection: Fluorescence detection is used with an excitation wavelength of 330 nm and an emission wavelength of 440 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve. It is important to note that this compound exists as two diastereoisomers, and the sum of the areas of both peaks is typically used for quantification.[2]
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a simpler and more rapid method for the quantification of this compound.
-
Sample Application: Extracts are spotted on silica (B1680970) gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of 1-butanol, glacial acetic acid, and water (7:2:1) is used as the mobile phase.
-
Derivatization: After development, the plates are sprayed with a ninhydrin (B49086) solution and heated.
-
Quantification: Densitometric scanning is performed to quantify the this compound spots.
Molecular Mechanisms and Signaling Pathways
This compound exerts its biological effects through multiple signaling pathways, primarily impacting glucose and lipid metabolism.
Stimulation of Insulin (B600854) Secretion in Pancreatic β-Cells
This compound directly stimulates pancreatic β-cells to secrete insulin in a glucose-dependent manner. This means that it is most effective when blood glucose levels are elevated, which is a significant advantage as it may reduce the risk of hypoglycemia.
Signaling Pathway for Glucose-Dependent Insulin Secretion:
Enhancement of Insulin Sensitivity in Muscle and Liver
Beyond its effects on insulin secretion, this compound also improves insulin sensitivity in peripheral tissues like muscle and liver. It achieves this by activating the phosphoinositide 3-kinase (PI3K) signaling pathway.
PI3K/Akt Signaling Pathway Activation by this compound:
Conclusion
For researchers and drug development professionals, understanding the natural sourcing and technical details of this compound is crucial. The evidence strongly indicates that fenugreek is the exclusive, significant natural source of this compound. The concentration of this compound in fenugreek is subject to considerable variation, necessitating robust and validated analytical methods for standardization. The detailed experimental protocols and an understanding of the signaling pathways provided in this guide offer a solid foundation for future research and development of this compound as a potential therapeutic agent for metabolic diseases.
References
The Biosynthesis of 4-Hydroxyisoleucine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid predominantly found in the seeds of fenugreek (Trigonella foenum-graecum). It has garnered significant attention in the scientific and pharmaceutical communities for its potent insulinotropic and anti-diabetic properties. Unlike many anti-diabetic agents, 4-HIL's insulin-stimulating effect is glucose-dependent, which mitigates the risk of hypoglycemia.[1][2][3][4] This unique characteristic makes 4-HIL a promising candidate for the development of novel therapeutics for type 2 diabetes and metabolic syndrome.[2][5] This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, focusing on the core metabolic pathway, quantitative data, and key experimental protocols.
The Core Biosynthetic Pathway
The primary pathway for the biosynthesis of this compound in plants, particularly in fenugreek, involves the direct hydroxylation of the amino acid L-isoleucine.[3][6] This reaction is catalyzed by a specific, non-heme iron-containing enzyme known as a 2-oxoglutarate-dependent dioxygenase.[1][6]
The key enzymatic step can be summarized as follows:
-
Substrate: L-isoleucine
-
Enzyme: 2-oxoglutarate-dependent dioxygenase (isoleucine hydroxylase)
-
Cofactors: Fe(II), 2-oxoglutarate, Ascorbate, and molecular Oxygen (O₂)
-
Product: (2S, 3R, 4S)-4-hydroxyisoleucine
The reaction mechanism is characteristic of 2-oxoglutarate-dependent dioxygenases. The enzyme utilizes ferrous iron (Fe²⁺) as a cofactor to activate molecular oxygen. 2-oxoglutarate is consumed as a co-substrate, being oxidatively decarboxylated to succinate. Ascorbate is also required, likely to maintain the iron in its reduced ferrous state.[1][6]
Quantitative Data
The concentration of this compound in fenugreek seeds can vary significantly depending on the genotype and environmental conditions. Irrigation has been shown to increase the levels of 4-HIL.[2] The following tables summarize available quantitative data.
| Metabolite | Plant/Genotype | Condition | Concentration (% of seed weight) |
| This compound | Fenugreek (Indian genotype) | 2022 Irrigated | 1.90 |
| This compound | Fenugreek (Indian genotype) | 2022 Rainfed | 1.82 |
| This compound | Fenugreek (Amasya/TR genotype) | 2021 Irrigated | 1.63 |
| This compound | Fenugreek (Malaysia genotype) | 2022 Irrigated | 1.66 |
| This compound | Fenugreek (Iranian genotypes) | Not specified | 0.27 |
Data compiled from Frontiers in Plant Science, 2024.
| Parameter | Value | Conditions |
| Enzyme | 2-oxoglutarate-dependent dioxygenase | From Trigonella foenum-graecum seedlings |
| Optimal pH | Not explicitly determined | Reaction shown to be active at physiological pH |
| Cofactor Dependence | Fe²⁺, 2-oxoglutarate, Ascorbate, O₂ | Essential for activity |
| Km for L-isoleucine | Not reported for the plant enzyme | - |
| Vmax | Not reported for the plant enzyme | - |
Note: Detailed kinetic data for the 2-oxoglutarate-dependent dioxygenase from Trigonella foenum-graecum is not yet available in the public domain and represents a key area for future research.
Experimental Protocols
Extraction of this compound from Fenugreek Seeds
This protocol is adapted from methodologies described for the quantification of 4-HIL.[7]
Materials:
-
Fenugreek seeds
-
Grinder or mill
-
1.0 M Sulfuric acid
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas stream evaporator
-
Water bath (30°C)
Procedure:
-
Grind fenugreek seeds to a fine powder.
-
Weigh 10 g of the powdered seeds into a centrifuge tube.
-
Add 5 mL of 1.0 M sulfuric acid to the tube.
-
Homogenize the mixture and incubate in a water bath at 30°C for 2 hours.
-
Add 5 mL of ethyl acetate and mix vigorously for 10 seconds using a vortex mixer.
-
Centrifuge the mixture at 5000 rpm for 5 minutes.
-
Carefully collect the upper organic phase (ethyl acetate).
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen gas.
-
Dissolve the residue in 1.0 mL of methanol for subsequent analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV or mass spectrometer)
-
C18 reverse-phase column
Mobile Phase and Gradient:
-
A typical mobile phase would consist of a gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient will need to be optimized based on the specific column and system.
Procedure:
-
Inject 20 µL of the dissolved extract (from the protocol above) into the HPLC system.
-
Run the appropriate gradient program to separate the components.
-
Detect this compound based on its retention time, which should be determined using a pure standard.
-
Quantify the amount of 4-HIL by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
Enzyme Assay for 2-Oxoglutarate-Dependent Dioxygenase
This conceptual protocol is based on the known requirements of the enzyme.[1][6]
Materials:
-
Cell-free extract from etiolated fenugreek seedlings
-
L-isoleucine solution
-
2-oxoglutarate solution
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
Ascorbic acid solution
-
Reaction buffer (e.g., Tris-HCl or HEPES at a suitable pH)
-
Quenching solution (e.g., perchloric acid or methanol)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, FeSO₄, ascorbate, and 2-oxoglutarate.
-
Pre-incubate the mixture at the desired reaction temperature.
-
Initiate the reaction by adding the cell-free plant extract and L-isoleucine.
-
Incubate the reaction for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant for the formation of this compound using HPLC or another suitable analytical method.
-
A control reaction lacking L-isoleucine or the plant extract should be run in parallel.
Regulation of Biosynthesis
The biosynthesis of this compound is influenced by environmental factors, indicating a regulated pathway. Studies have shown that irrigated conditions lead to higher concentrations of 4-HIL in fenugreek seeds compared to non-irrigated conditions.[2] This suggests that the plant's physiological state, particularly its water status, can modulate the activity of the biosynthetic enzymes or the expression of the genes encoding them. Drought stress may lead to a reallocation of resources, decreasing the synthesis of secondary metabolites like 4-HIL.[2] The precise signaling pathways and regulatory networks controlling 4-HIL biosynthesis remain an active area of investigation.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is a fascinating example of the generation of a bioactive, non-proteinogenic amino acid through a specialized metabolic pathway. The core of this pathway is the hydroxylation of L-isoleucine by a 2-oxoglutarate-dependent dioxygenase. While the fundamental steps are understood, there are significant opportunities for further research. A detailed characterization of the plant-specific dioxygenase, including its kinetic properties and structure, is crucial. Elucidating the regulatory networks that control 4-HIL biosynthesis in response to genetic and environmental cues will also be vital. For drug development professionals, a deeper understanding of this pathway could open avenues for metabolic engineering to enhance the production of this valuable therapeutic compound in plants or microbial systems.
References
- 1. Characterization of a dioxygenase from Trigonella foenum-graecum involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and this compound [frontiersin.org]
- 3. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Ketoglutarate-Generated In Vitro Enzymatic Biosystem Facilitates Fe(II)/2-Ketoglutarate-Dependent Dioxygenase-Mediated C-H Bond Oxidation for (2 s,3 r,4 s)-4-Hydroxyisoleucine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Ketoglutarate-Generated In Vitro Enzymatic Biosystem Facilitates Fe(II)/2-Ketoglutarate-Dependent Dioxygenase-Mediated C–H Bond Oxidation for (2s,3r,4s)-4-Hydroxyisoleucine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Investigations of 4-Hydroxyisoleucine and its Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in-silico studies of 4-Hydroxyisoleucine (B15566) (4-HIL), a novel insulinotropic and anti-diabetic compound isolated from fenugreek seeds (Trigonella foenum-graecum). The document elucidates the molecular targets of 4-HIL and its modulatory effects on key signaling pathways implicated in glucose homeostasis and metabolic regulation. A comprehensive summary of quantitative data from various studies is presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of 4-HIL's biological activities. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for understanding the compound's mechanism of action.
Introduction
This compound (4-HIL) is a non-proteinogenic amino acid that has garnered significant attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes.[1] Its primary described function is the glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells.[2][3] Beyond its insulinotropic effects, 4-HIL has been shown to improve insulin sensitivity in peripheral tissues, such as skeletal muscle and liver, and to possess anti-inflammatory properties.[4][5] In-silico approaches, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential molecular targets of 4-HIL and the structural basis of its interactions. This guide synthesizes the current knowledge from these computational and experimental studies to provide a comprehensive technical resource for researchers in the field.
Molecular Targets and Signaling Pathways
In-silico and experimental studies have identified several key molecular targets and signaling pathways that are modulated by this compound. These are primarily centered around glucose metabolism and insulin signaling.
Insulin Signaling Pathway
4-HIL has been shown to positively modulate the insulin signaling cascade, a critical pathway for maintaining glucose homeostasis. The binding of insulin to its receptor (IR) initiates a signaling cascade that leads to the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. 4-HIL enhances this pathway at multiple nodes:
-
Insulin Receptor (IR) and Insulin Receptor Substrate (IRS-1): 4-HIL promotes the tyrosine phosphorylation of the insulin receptor β-subunit (IR-β) and Insulin Receptor Substrate-1 (IRS-1).[6]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: A crucial downstream effector of IRS-1 is the PI3K/Akt pathway. 4-HIL has been demonstrated to increase the phosphorylation and activation of Akt (also known as Protein Kinase B), a serine/threonine kinase that plays a central role in mediating most of the metabolic effects of insulin.[7][8] The activation of this pathway is essential for the subsequent translocation of GLUT4.
Figure 1: 4-HIL enhances the insulin signaling pathway.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a crucial energy sensor in cells that, when activated, stimulates glucose uptake and fatty acid oxidation. 4-HIL has been reported to activate AMPK, providing an alternative, insulin-independent mechanism for increasing glucose uptake.[2][7] This activation leads to downstream effects that contribute to improved metabolic health.
Figure 2: 4-HIL activates the AMPK pathway.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a nuclear receptor that plays a significant role in adipogenesis and glucose metabolism. While some in-silico studies have predicted that 4-HIL is unlikely to be a strong binder to PPARγ, other reports suggest a potential role in modulating its activity.[9][10] A fenugreek extract rich in 4-HIL was shown to activate PPARα, a related receptor involved in lipid metabolism.[11] Further investigation is required to fully elucidate the interaction between 4-HIL and PPARs.
Other Potential Targets
Molecular docking studies have explored the binding potential of 4-HIL against a range of other targets implicated in metabolic and inflammatory processes. These include:
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion. Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia. In-silico studies have suggested that 4-HIL and its derivatives have the potential to inhibit these enzymes.[4]
-
Aldose Reductase: This enzyme is implicated in the development of diabetic complications. Molecular docking studies have shown potential inhibitory interactions between 4-HIL derivatives and aldose reductase.[4]
-
Inflammatory Pathway Enzymes: Docking studies have also suggested potential interactions with enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).[5][12]
Quantitative Data
The following tables summarize the quantitative data from various in-silico and in-vitro studies on this compound.
Table 1: In-Silico Binding Affinities and Pharmacokinetic Properties
| Target/Property | Method | Value | Reference |
| Binding Affinity (ΔG) | |||
| α-Glucosidase (derivatives) | Molecular Docking & MM-GBSA | -42.3 to -49.3 kcal/mol | [4] |
| α-Amylase (derivatives) | Molecular Docking & MM-GBSA | -43.8 to -46.6 kcal/mol | [4] |
| Aldose Reductase (derivatives) | Molecular Docking & MM-GBSA | -46.9 to -47.2 kcal/mol | [4] |
| Pharmacokinetic Properties (Predicted) | |||
| Molecular Weight | ADMETLab 2.0 | 147.09 g/mol | [9][13] |
| Hydrogen Bond Acceptors | ADMETLab 2.0 | 4 | [9][13] |
| Hydrogen Bond Donors | ADMETLab 2.0 | 4 | [9][13] |
| Rotatable Bonds | ADMETLab 2.0 | 3 | [13] |
| Human Intestinal Absorption | ADMETLab 2.0 | Low (Predicted) | [13] |
| Blood-Brain Barrier Penetration | ADMETLab 2.0 | Probable | [9] |
| PPARγ Binding | ADMETLab 2.0 | Unlikely (Score: 0.01) | [9][10] |
Table 2: In-Vitro and In-Vivo Efficacy
| Parameter | Assay/Model | Concentration/Dose | Effect | Reference |
| Glucose Uptake | L6 Myotubes | 50 mg/kg (in vivo) | Increased glucose uptake in an AMPK-dependent manner. | [2] |
| Akt Phosphorylation | L6-GLUT4myc myotubes | 16-hour exposure | Significantly increased basal phosphorylation of Akt (Ser-473). | |
| AMPK Activation | Liver and muscle tissue (rats) | 50 mg/kg | Increased AMPK and Akt expression and phosphorylation. | [2] |
| Glucose-Lowering Effect | Healthy human volunteers | - | Mean EC50: 1.50 ± 0.31 µg/mL | [6][14] |
| PPARα Activation | In vitro | 1000 µg/mL (extract) | 31.2% activation compared to fenofibrate. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.
Molecular Docking and Molecular Dynamics Simulation
Figure 3: A typical workflow for in-silico analysis of 4-HIL.
4.1.1. Molecular Docking Protocol (Example)
-
Ligand Preparation: The 3D structure of this compound and its derivatives are prepared. This involves generating different conformers and minimizing their energy.
-
Protein Preparation: The crystal structures of target proteins (e.g., α-glucosidase, α-amylase, aldose reductase) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Docking: Molecular docking is performed using software such as the Schrödinger Suite. The prepared ligands are docked into the active site of the prepared proteins.
-
Analysis: The results are analyzed based on docking scores (binding energy) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[4]
4.1.2. Molecular Dynamics (MD) Simulation Protocol (Example)
-
System Setup: The top-ranked protein-ligand complexes from molecular docking are used as the starting point. The system is solvated using a water model (e.g., TIP3P) in a periodic box. Counter-ions are added to neutralize the system.
-
Force Field: A suitable force field, such as CHARMM27, is applied to describe the interactions between atoms.[4]
-
Simulation: MD simulations are performed using software like GROMACS for a specific duration (e.g., 100 ns). The simulation is typically run under constant temperature and pressure (NPT ensemble).
-
Trajectory Analysis: The resulting trajectories are analyzed to assess the stability of the protein-ligand complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). Binding free energies can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).[4]
Glucose Uptake Assay in L6 Myotubes
-
Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are treated with this compound at various concentrations for a specified duration.
-
Glucose Uptake Measurement: The rate of glucose uptake is measured by incubating the cells with a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.
-
Analysis: The amount of radioactivity incorporated into the cells is quantified using a scintillation counter, which is proportional to the rate of glucose uptake.
Western Blotting for Akt Phosphorylation
-
Cell Lysis: L6 cells treated with or without this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt (t-Akt).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The band intensities are quantified using densitometry, and the ratio of p-Akt to t-Akt is calculated to determine the level of Akt activation.
Conclusion
In-silico studies have proven to be invaluable in accelerating the understanding of this compound's molecular mechanisms of action. Molecular docking and molecular dynamics simulations have provided critical insights into its potential binding partners and the nature of these interactions at an atomic level. These computational predictions, in conjunction with experimental validation, have solidified 4-HIL's role as a modulator of the insulin and AMPK signaling pathways. This technical guide consolidates the current in-silico and experimental data, offering a robust resource for researchers aiming to further explore the therapeutic potential of this compound in metabolic diseases. The provided protocols and visualizations are intended to facilitate future research and drug development efforts centered on this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational pharmacology and computational chemistry of this compound: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Analysis of Phytic Acid and this compound as Cyclooxygenase-2, Microsomal Prostaglandin E Synthase-2, Tyrosinase, Human Neutrophil Elastase, Matrix Metalloproteinase-2 and -9, Xanthine Oxidase, Squalene Synthase, Nitric Oxide Synthase, Human Aldose Reductase, and Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity and Safety Assessment of 4-Hydroxyisoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity and safety assessment of 4-Hydroxyisoleucine (4-HIL), a non-proteinogenic amino acid primarily found in fenugreek seeds (Trigonella foenum-graecum). The information presented herein is compiled from preclinical studies and computational models to support further research and development of this compound for its potential therapeutic applications, including its insulinotropic and antidiabetic properties.
Executive Summary
Preclinical safety evaluations, primarily conducted on a standardized fenugreek seed extract containing this compound and trigonelline (B31793) (IDM01), indicate a favorable safety profile. These studies, conducted in accordance with OECD guidelines, suggest that 4-HIL has low acute oral toxicity, is not mutagenic or genotoxic, and has a high no-observed-adverse-effect level (NOAEL) in sub-chronic toxicity studies. Computational analyses of pure this compound further support its low toxicity potential.
Quantitative Toxicity Data
The majority of the available quantitative toxicity data comes from studies on IDM01, a standardized fenugreek seed extract. The findings from these studies are summarized below.
Table 1: Acute Oral Toxicity of IDM01 in Rats
| Test Substance | Guideline | Species | Sex | Route of Administration | LD50 (Median Lethal Dose) | Observations |
| IDM01 | OECD 423 | Sprague-Dawley Rats | Female | Oral | >2000 mg/kg body weight[1][2] | No mortality or treatment-related adverse signs observed.[1][2] |
Table 2: Sub-chronic (90-Day) Oral Toxicity of IDM01 in Rats
| Test Substance | Guideline | Species | Sex | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Dose Levels Tested |
| IDM01 | OECD 408 | Sprague-Dawley Rats | Male & Female | Oral | 500 mg/kg body weight/day[1][2] | 250, 500, and 1000 mg/kg body weight/day[1][2] |
Table 3: Genotoxicity and Mutagenicity of IDM01
| Assay | Guideline | Test System | Metabolic Activation | Test Substance Concentration | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | OECD 471 | Salmonella typhimurium strains | With and without S9 activation | Up to 5000 µ g/plate [1][2] | Non-mutagenic[1][2] |
| In Vitro Chromosomal Aberration Test | OECD 473 | Cultured mammalian cells | With and without S9 activation | Up to 50 mg/culture[1][2] | Non-genotoxic[1][2] |
Table 4: In Silico Toxicity Predictions for Pure this compound
| Toxicity Endpoint | Prediction | Confidence/Score |
| Human Hepatotoxicity | Non-toxic | Score: 0.11 |
| hERG Blockade (Cardiotoxicity) | Non-cardiotoxic | 90% confidence |
| Ames Mutagenicity | Non-mutagenic | - |
| Carcinogenicity | Non-carcinogenic | - |
| Respiratory Toxicity | Very slight risk | - |
Experimental Protocols
The following sections detail the methodologies employed in the key toxicity studies for the standardized fenugreek seed extract, IDM01, based on the referenced OECD guidelines.
Acute Oral Toxicity Study (Following OECD Guideline 423)
The acute oral toxicity of IDM01 was assessed using the Acute Toxic Class Method.
-
Test System: Sprague-Dawley rats (female).
-
Dosing: A single limit dose of 2000 mg/kg body weight was administered orally via gavage.
-
Vehicle: Distilled water.
-
Observation Period: Animals were observed for 14 days post-administration for signs of morbidity and mortality.
-
Parameters Monitored: Clinical signs of toxicity, body weight changes, and gross pathological changes at necropsy.
Sub-chronic 90-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 408)
This study was conducted to evaluate the potential adverse effects of repeated oral administration of IDM01.
-
Test System: Sprague-Dawley rats (male and female).
-
Dose Groups: Four groups of animals received IDM01 in distilled water daily via oral gavage at doses of 0 (control), 250, 500, or 1000 mg/kg body weight/day for 90 days.
-
Recovery Groups: Additional groups for the control and high-dose levels were included for a 28-day recovery period to assess the reversibility of any observed effects.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Assessed at the end of the treatment period.
-
Organ Weights: Major organs were weighed at necropsy.
-
Histopathology: Microscopic examination of major organs and tissues.
-
Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)
This assay was performed to assess the mutagenic potential of IDM01.
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA.
-
Method: Plate incorporation method.
-
Metabolic Activation: The assay was conducted with and without an exogenous metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).
-
Test Concentrations: A range of concentrations up to 5000 µ g/plate were tested.
-
Endpoint: A significant, dose-related increase in the number of revertant colonies compared to the negative control was considered a positive result.
In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)
This test was conducted to determine the potential of IDM01 to induce structural chromosomal aberrations in cultured mammalian cells.
-
Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes).
-
Metabolic Activation: The assay was performed with and without an S9 metabolic activation system.
-
Treatment: Cells were exposed to various concentrations of IDM01 for a short duration.
-
Endpoint: The frequency of structural chromosomal aberrations in metaphase cells was analyzed microscopically.
Visualizations: Experimental Workflows and Signaling Pathways
Experimental Workflows
References
Methodological & Application
Application Notes and Protocols for the Extraction of 4-Hydroxyisoleucine from Fenugreek Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisoleucine (B15566) is a non-proteinogenic amino acid found primarily in fenugreek (Trigonella foenum-graecum) seeds. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic effects, particularly in the management of metabolic disorders. This document provides detailed application notes and protocols for various methods of extracting this compound from fenugreek seeds, tailored for research, development, and quality control purposes.
Pre-Extraction Preparation: Defatting of Fenugreek Seeds
Prior to the extraction of the polar compound this compound, a defatting step is crucial to remove lipids, which can interfere with subsequent extraction and purification processes.
Protocol for Defatting
-
Grinding: Grind the fenugreek seeds into a coarse powder (20-60 mesh size).
-
Solvent Selection: Use a non-polar solvent such as petroleum ether or n-hexane.
-
Soxhlet Extraction:
-
Place the powdered fenugreek seeds in a thimble and insert it into a Soxhlet apparatus.
-
Add the non-polar solvent to the boiling flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-12 hours, or until the solvent in the siphon arm runs clear.
-
-
Maceration (Alternative Method):
-
Suspend the powdered seeds in the non-polar solvent at a solid-to-solvent ratio of 1:5 (w/v).
-
Stir the mixture for 12-24 hours at room temperature.
-
Filter the mixture and repeat the process with fresh solvent if necessary.
-
-
Drying: Air-dry the defatted fenugreek seed powder to remove any residual solvent before proceeding with the this compound extraction.
Extraction Methods for this compound
Several methods can be employed for the extraction of this compound from defatted fenugreek seeds. The choice of method will depend on the desired yield, purity, scalability, and available equipment.
Solvent Extraction
Solvent extraction is a widely used method due to its simplicity and effectiveness. Aqueous ethanol (B145695) is the most common solvent system for this compound.
Experimental Protocol:
-
Sample Preparation: Weigh a known amount of defatted fenugreek seed powder.
-
Solvent Addition: Add an ethanol-water mixture to the seed powder. A 50:50 (v/v) ratio has been shown to be highly effective.[1] The solid-to-solvent ratio can range from 1:10 to 1:20 (w/v).
-
Extraction:
-
Stir the mixture continuously at a controlled temperature. Temperatures between 50°C and 65°C can enhance extraction efficiency.[2]
-
The extraction time can vary from 1.5 to 3 hours.
-
-
Filtration: Separate the extract from the solid residue by filtration using a suitable filter paper or by centrifugation.
-
Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol and some of the water.
-
Storage: Store the concentrated aqueous extract at 4°C for further purification.
Multi-Stage Counter-Current Extraction (MCCE)
MCCE is a more efficient method for achieving higher extraction yields and a more concentrated extract compared to simple solvent extraction.[1]
Experimental Protocol:
-
Setup: Arrange a series of extraction vessels (e.g., five) for counter-current flow.
-
Loading: Add a known quantity of defatted fenugreek seed powder to each vessel.
-
Solvent Flow: Introduce the fresh solvent (e.g., 50% ethanol) into the last vessel (vessel 5) and transfer the resulting extract sequentially to the preceding vessels (from 5 to 1).
-
Extraction Stages:
-
The solid material in the first vessel comes into contact with the most concentrated extract, while the nearly exhausted solid in the final vessel is treated with fresh solvent.
-
This process is repeated for a set number of cycles.
-
-
Collection: The final, most concentrated extract is collected from the first vessel.
-
Concentration: The collected extract is then concentrated as described in the solvent extraction protocol.
Ultrasound-Assisted Extraction (UAE)
Ultrasound can enhance the extraction process by disrupting cell walls and improving mass transfer. While specific protocols for this compound are not extensively detailed in the literature, the following is a general approach based on protein and flavonoid extraction from fenugreek.
Experimental Protocol:
-
Sample and Solvent: Place a known amount of defatted fenugreek seed powder in a vessel with the chosen solvent (e.g., 50% ethanol).
-
Ultrasonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Parameters:
-
Frequency: Typically 20-40 kHz.
-
Power: Adjust the power output (e.g., 50 W).
-
Time: Sonication time can range from 10 to 30 minutes.
-
Temperature: Use a cooling bath to maintain a constant, moderate temperature to prevent degradation of the target compound.
-
-
Post-Extraction: After sonication, allow the mixture to stand for a short period before filtration and concentration as previously described.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction. As with UAE, specific MAE protocols for this compound are not well-established, but a general procedure can be outlined.
Experimental Protocol:
-
Sample and Solvent: Place the defatted fenugreek seed powder and solvent in a microwave-safe extraction vessel.
-
Microwave Parameters:
-
Power: Set the microwave power (e.g., 100 W).
-
Time: The extraction time is typically short, ranging from 2 to 10 minutes.
-
Temperature: Monitor and control the temperature to avoid overheating and degradation.
-
-
Extraction and Recovery: After extraction, cool the vessel, filter the contents, and concentrate the extract.
Purification of this compound
Following extraction, the crude extract contains various other compounds. Ion-exchange chromatography is a common and effective method for purifying this compound.
Experimental Protocol:
-
Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W X8 or Amberlite IR-120).
-
Column Packing and Equilibration:
-
Pack a chromatography column with the selected resin.
-
Wash the resin with deionized water until the eluate is neutral.
-
Equilibrate the column with a suitable buffer or deionized water.
-
-
Sample Loading: Load the concentrated aqueous extract onto the column.
-
Washing: Wash the column with deionized water to remove neutral and anionic compounds.
-
Elution: Elute the bound this compound using a basic solution, typically 1-2 M ammonium (B1175870) hydroxide.
-
Fraction Collection: Collect the fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).
-
Solvent Removal: Pool the fractions containing this compound and remove the ammonia (B1221849) and water by evaporation under reduced pressure.
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as aqueous ethanol.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of this compound.
Table 1: Comparison of Extraction Methods and Yields
| Extraction Method | Solvent System | Temperature (°C) | Time | This compound Yield/Concentration | Reference |
| Solvent Extraction | 70% Ethanol-Water | Room Temp. | 90 min | ~0.35% of seed powder | [1] |
| Solvent Extraction | 50% Ethanol-Water | Not specified | Not specified | Higher yield than 60% and 70% ethanol | [1] |
| Multi-Stage Counter-Current | 50% Ethanol-Water | Not specified | Not specified | >82.5% recovery, 1.28 mg/mL concentration | [1] |
| Aqueous Extraction | Water | 37 | 78 hrs | Not specified | [3] |
Table 2: Influence of Solvent Composition on Extraction Efficiency
| Ethanol-Water Ratio (v/v) | Relative Extraction Efficiency | Reference |
| 50:50 | Highest | [1] |
| 60:40 | Lower than 50:50 | [1] |
| 70:30 | Lower than 50:50 | [1] |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Multi-Stage Counter-Current Extraction (MCCE) Process
Caption: Diagram of a 5-stage counter-current extraction process.
References
Application Note: Isolating 4-Hydroxyisoleucine with Column Chromatography
Introduction
4-Hydroxyisoleucine (B15566) is a non-proteinogenic amino acid found predominantly in fenugreek seeds (Trigonella foenum-graecum)[1][2]. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential insulinotropic and anti-diabetic properties[2][3][4]. This application note provides a detailed protocol for the isolation and purification of this compound from fenugreek seeds using column chromatography, a fundamental technique for separating compounds from a mixture[5]. The primary method detailed is ion-exchange chromatography, which has proven effective for the separation of this amino acid[6][7].
Experimental Overview
The isolation of this compound from fenugreek seeds is a multi-step process that begins with the preparation of the raw material, followed by extraction and chromatographic separation. The general workflow involves pulverizing and defatting the seeds, extracting the amino acids, and then purifying this compound using cation exchange column chromatography[8][9].
Experimental Workflow
Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature[6][8][9].
1. Materials and Reagents
-
Fenugreek Seeds
-
Hexane
-
Ethanol (50% and 70% aqueous solutions)
-
Cation Exchange Resin (e.g., Amberlite CG50, D001 type strong-acid resin)[6][9]
-
Hydrochloric Acid (HCl), 2N
-
Ammonia Solution (NH₄OH), 1N or 2N
-
Demineralized (DM) Water
-
Diethyl Ether
2. Equipment
-
Grinder/Pulverizer
-
Soxhlet Extractor (or equivalent)
-
Rotary Evaporator
-
Chromatography Column (e.g., 2.5 x 40 cm)[6]
-
pH Meter
-
Filtration Apparatus
-
Freeze Dryer or Vacuum Oven
3. Procedure
Step 1: Preparation of Fenugreek Seed Powder
-
Pulverize dried fenugreek seeds into a coarse powder using a grinder.
-
Sieve the powder to ensure a uniform particle size (e.g., through a 40-mesh sieve)[8].
-
Defat the powdered seeds by extracting with hexane, typically in a Soxhlet apparatus, for several hours. This step removes lipids that could interfere with subsequent extraction and chromatography.
-
Air dry the defatted powder to remove residual hexane.
Step 2: Extraction of this compound
-
Extract the defatted seed powder with an aqueous ethanol solution (50-70%) at room temperature or slightly elevated temperatures (50-65°C)[6][8][9]. A common ratio is 1:5 to 1:10 powder-to-solvent (w/v).
-
Filter the resulting slurry to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous extract.
-
The concentrated extract can be spray-dried to yield a free-flowing powder containing at least 5% this compound[8].
Step 3: Ion-Exchange Column Chromatography
-
Column Preparation:
-
Prepare a slurry of the cation exchange resin in DM water.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding the formation of air bubbles[5].
-
Wash the column sequentially with DM water and 2N HCl for several hours to acidify the resin[6].
-
Continue washing with DM water until the pH of the eluate becomes neutral[6].
-
-
Sample Loading:
-
Dissolve the dried extract from Step 2 in DM water.
-
Load the aqueous solution onto the prepared cation exchange column. This compound and other amino acids will bind to the resin.
-
-
Washing:
-
Wash the column with DM water to remove unbound components such as saponins[8].
-
-
Elution:
-
Elute the bound amino acids, including this compound, using an ammonia solution (e.g., 1N or 2N)[8].
-
Collect the fractions. The presence of amino acids can be monitored using techniques like the ninhydrin (B49086) test.
-
Step 4: Post-Chromatography Processing
-
Combine the fractions containing this compound.
-
Concentrate the pooled fractions under reduced pressure to remove the ammonia and reduce the volume.
-
The concentrated solution can be dried to obtain a solid residue.
-
For higher purity, the residue can be treated with a mixture of methanol and dichloromethane (e.g., 4:6 ratio), followed by filtration[8].
-
The filtrate is then concentrated and dried to yield a debittered this compound product[8].
-
Alternatively, crystallization from a solvent like diethyl ether can be employed for further purification[8].
Data Presentation
The yield and purity of this compound can vary depending on the specific extraction and purification methods employed. The following table summarizes quantitative data reported in various sources.
| Parameter | Method | Reported Value | Reference |
| Initial Content | Extraction from Iranian fenugreek seeds | 0.4% this compound in dried seeds | [6][7] |
| Intermediate Purity | Spray-dried powder after initial extraction | At least 5% this compound | [8] |
| Final Product Purity | After ion-exchange and solvent treatment | >80% this compound | [8] |
| Final Product Purity | After ion-exchange and ethanol precipitation | 40% this compound | [9] |
| Composition | From an unspecified method | 10% to 70% this compound | [8] |
Conclusion
Ion-exchange column chromatography is a robust and effective method for the isolation of this compound from fenugreek seeds. The protocol outlined provides a comprehensive approach, from sample preparation to final purification. The yield and purity of the final product are highly dependent on the precise parameters used in each step. For researchers and drug development professionals, this method offers a scalable pathway to obtain this compound for further study and application. Final characterization and quantification are typically performed using techniques such as High-Performance Liquid Chromatography (HPLC)[2][6].
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Video: Principles Of Column Chromatography [jove.com]
- 6. jmp.ir [jmp.ir]
- 7. researchgate.net [researchgate.net]
- 8. A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek [quickcompany.in]
- 9. CN1313435C - Novel method for extracting 4-hydroxy isoleucine product from trigonella - Google Patents [patents.google.com]
Application Notes and Protocols for the Chemical Synthesis of (2S, 3R, 4S)-4-Hydroxyisoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S, 3R, 4S)-4-Hydroxyisoleucine is a non-proteinogenic amino acid found primarily in fenugreek seeds (Trigonella foenum-graecum). It has garnered significant interest in the scientific and pharmaceutical communities due to its potent insulinotropic and anti-diabetic properties. This amino acid stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells, making it a promising candidate for the development of novel therapeutics for type II diabetes. This document provides detailed application notes and protocols for the chemical synthesis of (2S, 3R, 4S)-4-Hydroxyisoleucine, focusing on a practical and stereoselective four-step approach. Additionally, it outlines the key signaling pathways modulated by this compound.
Synthetic Strategy Overview
The featured synthetic protocol is a concise and efficient four-step synthesis that provides excellent stereocontrol, yielding the desired (2S, 3R, 4S) isomer with high diastereomeric and enantiomeric excess. The key transformations in this synthesis are:
-
Proline-catalyzed Mannich Reaction: Establishment of the initial C-C and C-N bonds with control of the C2 and C3 stereocenters.
-
Catalytic Epimerization: Inversion of the C2 stereocenter to achieve the desired (2S, 3R) configuration.
-
N-p-Methoxyphenyl (PMP) Deprotection: Removal of the amine protecting group.
-
Diastereoselective Reduction: Reduction of a ketone to establish the final stereocenter at C4.
This synthetic route is advantageous due to its scalability and the avoidance of chromatographic purification for the final product.[1]
Experimental Workflow
Caption: A high-level overview of the four-step synthetic workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for the four-step synthesis of (2S, 3R, 4S)-4-Hydroxyisoleucine.
| Parameter | Value | Reference |
| Overall Yield | 22% | [1] |
| Diastereomeric Excess (de) | >99% | [1] |
| Enantiomeric Excess (ee) | >99% | [1] |
Detailed Experimental Protocols
Step 1: Proline-catalyzed Mannich Reaction
This step involves the reaction of a p-methoxyphenyl-protected imino ester with a ketone, catalyzed by L-proline, to form a γ-keto-α-amino acid derivative.
-
Reagents and Materials:
-
Ethyl glyoxylate (50% in toluene)
-
p-Anisidine
-
L-proline
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of p-anisidine (1.0 eq) in anhydrous EtOH, add ethyl glyoxylate (1.2 eq) dropwise at room temperature. Stir the mixture for 1 hour to form the corresponding imine.
-
Add L-proline (0.2 eq) and 2-butanone (5.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-keto-α-amino ester.
-
Step 2: Catalytic Epimerization
This step involves the epimerization at the C2 position to yield the thermodynamically more stable anti diastereomer.
-
Reagents and Materials:
-
γ-Keto-α-amino ester from Step 1
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the γ-keto-α-amino ester (1.0 eq) in anhydrous CH₂Cl₂.
-
Add a catalytic amount of DBU (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the epimerization by ¹H NMR spectroscopy.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the epimerized product, which can often be used in the next step without further purification.
-
Step 3: N-p-Methoxyphenyl (PMP) Deprotection
This step removes the p-methoxyphenyl protecting group from the amine.
-
Reagents and Materials:
-
Epimerized γ-keto-α-amino ester from Step 2
-
Ceric ammonium nitrate (B79036) (CAN)
-
Acetonitrile (MeCN)
-
Water
-
-
Procedure:
-
Dissolve the N-PMP protected amino ester (1.0 eq) in a mixture of MeCN and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add CAN (2.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected γ-keto-α-amino ester.
-
Step 4: Diastereoselective Reduction
The final step is the diastereoselective reduction of the ketone to form the desired (4S)-hydroxyl group.
-
Reagents and Materials:
-
Deprotected γ-keto-α-amino ester from Step 3
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the γ-keto-α-amino ester (1.0 eq) in MeOH and cool to -78 °C.
-
Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield (2S, 3R, 4S)-4-Hydroxyisoleucine.
-
Signaling Pathway of (2S, 3R, 4S)-4-Hydroxyisoleucine
(2S, 3R, 4S)-4-Hydroxyisoleucine exerts its insulinotropic effects through a direct action on pancreatic β-cells, and it also enhances insulin sensitivity in peripheral tissues. The proposed signaling pathway is depicted below.
Caption: The signaling cascade initiated by (2S, 3R, 4S)-4-Hydroxyisoleucine.
Pathway Description:
-
In Pancreatic β-Cells: (2S, 3R, 4S)-4-Hydroxyisoleucine potentiates glucose-stimulated insulin secretion. This effect is glucose-dependent, meaning it primarily enhances insulin release in the presence of elevated blood glucose levels, which is a key advantage in avoiding hypoglycemia.[2]
-
In Peripheral Tissues: In insulin-sensitive tissues like muscle and adipose cells, (2S, 3R, 4S)-4-Hydroxyisoleucine has been shown to activate key components of the insulin signaling pathway. It promotes the activity of Insulin Receptor Substrate 1 (IRS-1) and Phosphoinositide 3-kinase (PI3K).[3] The activation of the PI3K/Akt pathway ultimately leads to the translocation of GLUT4 transporters to the cell membrane, resulting in increased glucose uptake from the bloodstream.[4]
-
Anti-inflammatory Effect: Chronic inflammation is a known contributor to insulin resistance. (2S, 3R, 4S)-4-Hydroxyisoleucine has been observed to downregulate the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[4][5][6][7] By inhibiting TNF-α, it can help to alleviate the inflammatory stress that impairs insulin signaling, thereby improving insulin sensitivity.
Concluding Remarks
The chemical synthesis of (2S, 3R, 4S)-4-Hydroxyisoleucine presented herein offers a practical and efficient route for obtaining this valuable compound for research and development purposes. Understanding its mechanism of action through the outlined signaling pathways is crucial for its potential application in the treatment of metabolic disorders such as type II diabetes. Further investigation into its pharmacological properties and clinical efficacy is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mannich Reaction [organic-chemistry.org]
- 4. WO2007128463A1 - Process for the deprotection of protected amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for HPTLC Analysis of 4-Hydroxyisoleucine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisoleucine is a unique non-proteinogenic amino acid primarily found in the seeds of fenugreek (Trigonella foenum-graecum). It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, most notably its insulinotropic and anti-diabetic effects.[1][2] This compound has been shown to stimulate insulin (B600854) secretion in a glucose-dependent manner and may play a role in regulating blood sugar levels.[1][3][4] As interest in this compound as a bioactive compound grows, robust and reliable analytical methods for its quantification in plant extracts are crucial for quality control, standardization, and further research.
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the analysis of this compound in complex herbal matrices.[1] This application note provides detailed protocols for the HPTLC analysis of this compound in plant extracts, along with quantitative data and visualizations to aid researchers in their analytical endeavors.
Quantitative Data Summary
The following tables summarize key quantitative data for the HPTLC analysis of this compound based on validated methods.
Table 1: Chromatographic Parameters and Validation Data
| Parameter | Value | Reference |
| Rf Value | 0.36 | [1] |
| 0.45 | [5] | |
| Linearity Range | 22.5 - 160 ng/spot | [1] |
| 50 - 500 ng/band | [3] | |
| Correlation Coefficient (r²) | 0.998 ± 0.001 | [1] |
| 0.9986 ± 0.06 | [3] | |
| Limit of Detection (LOD) | 22.5 ng/spot | [1] |
| Limit of Quantification (LOQ) | 160 ng/spot | [1] |
| Repeatability (%RSD) | < 5.5% | [1] |
| Recovery | 99.03 ± 0.26% | [3] |
Experimental Protocols
Preparation of Plant Extract
This protocol describes the extraction of this compound from Fenugreek seeds.
Materials:
-
Fenugreek seed powder
-
Ethanol-water (70:30, v/v)
-
Stirrer
-
Filter paper
Procedure:
-
Weigh 500 mg of powdered Fenugreek seeds and transfer to a 100 ml Erlenmeyer flask.[1]
-
Add 50 ml of the ethanol-water (70:30) solvent to the flask.[1]
-
Stir the mixture for 90 minutes to ensure exhaustive extraction of this compound.[1]
-
Filter the extract to remove solid plant material.
-
The resulting filtrate is ready for HPTLC analysis.
HPTLC Method for this compound Analysis
This protocol details the chromatographic conditions for the separation and quantification of this compound.
Materials and Equipment:
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254
-
HPTLC applicator (e.g., CAMAG Linomat 5)
-
Twin-trough developing chamber
-
HPTLC scanner (densitometer)
-
Mobile Phase: 1-Butanol (B46404): Glacial Acetic Acid: Water (7:2:1, v/v/v)[1]
-
Derivatizing Reagent: Ninhydrin (B49086) solution (0.3 g ninhydrin in 100 mL 1-butanol and 3 mL glacial acetic acid)[3]
-
Standard solution of this compound
Procedure:
-
Plate Preparation: Pre-wash the HPTLC plates with methanol (B129727) and dry them in an oven.
-
Sample Application: Apply 1 µl of the plant extract and standard solutions as bands on the HPTLC plate using an automated applicator.[1][5]
-
Chromatographic Development:
-
Saturate the twin-trough chamber with the mobile phase for 20-30 minutes.
-
Place the HPTLC plate in the chamber and develop it up to a distance of 8 cm.[1]
-
-
Drying: After development, dry the plate completely.
-
Derivatization:
-
Densitometric Scanning:
-
Scan the plate using an HPTLC scanner at a wavelength of 570 nm (after derivatization).[5]
-
Record the peak areas for quantification.
-
Visualizations
Experimental Workflow
References
- 1. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Insulin Secretion Assay Using 4-Hydroxyisoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisoleucine (4-OH-Ile) is a non-proteinogenic amino acid found in fenugreek seeds, which has demonstrated significant potential as an insulin (B600854) secretagogue.[1][2] Its insulinotropic activity is notably glucose-dependent, making it a promising candidate for the development of novel therapies for type 2 diabetes with a reduced risk of hypoglycemia.[1][2][3] This document provides detailed application notes and protocols for conducting in vitro insulin secretion assays to evaluate the efficacy of 4-OH-Ile.
Principle of Action
This compound potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Its mechanism of action is linked to the activation of insulin receptor substrate-1 (IRS-1) and phosphatidylinositol 3-kinase (PI3K), key components of the insulin signaling pathway.[3] A crucial characteristic of 4-OH-Ile is that its stimulatory effect on insulin release is observed only in the presence of elevated glucose concentrations (typically above 6.6 mM), while it remains ineffective at basal or low glucose levels.[1] This glucose-dependent action minimizes the risk of inducing hypoglycemia, a common side effect of some antidiabetic drugs.
Data Presentation
The following tables summarize the dose-dependent and glucose-dependent effects of this compound on in vitro insulin secretion based on findings from published studies.
Table 1: Effect of this compound on Insulin Secretion at Different Glucose Concentrations
| Glucose Concentration (mM) | This compound Concentration (µM) | Fold Increase in Insulin Secretion | Reference |
| 3.0 | 200 | No significant effect | [2] |
| 8.3 | 200 | Significant potentiation | [4] |
| 16.7 | 200 | Potentiated glucose-induced insulin release | [2] |
Table 2: Dose-Response of this compound on Insulin Secretion in the Presence of Stimulatory Glucose
| This compound Concentration | Glucose Concentration (mM) | Observation | Reference |
| 100 µM - 1 mM | 8.3 | Increased insulin release | [1][4] |
| 200 µM | 16.7 | Two- to threefold greater insulin response compared to glucose alone | [2] |
| 500 µM | 8.3 | Significant increase in insulin release | [4] |
| 1 mM | 8.3 | Further increase in insulin release | [4] |
Experimental Protocols
This section provides detailed protocols for performing a static in vitro glucose-stimulated insulin secretion (GSIS) assay using either isolated pancreatic islets or a suitable pancreatic β-cell line to assess the effect of this compound.
Protocol 1: GSIS Assay Using Isolated Pancreatic Islets
Materials:
-
Isolated pancreatic islets (e.g., from rat, mouse, or human donor)
-
Collagenase P
-
HBSS (Hank's Balanced Salt Solution)
-
RPMI-1640 culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound (linear form)
-
Insulin quantification kit (ELISA or RIA)
-
Sterile tubes and plates
Procedure:
-
Islet Isolation: Isolate pancreatic islets using collagenase digestion followed by a density gradient separation.[5]
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[6]
-
Pre-incubation: Handpick islets of similar size and transfer them to a multi-well plate (10-15 islets per well). Wash the islets twice with KRB buffer containing low glucose. Then, pre-incubate the islets in low-glucose KRB for 60 minutes at 37°C to allow them to reach a basal insulin secretion rate.[7][8]
-
Basal Secretion: After pre-incubation, replace the buffer with fresh low-glucose KRB and incubate for 60 minutes. Collect the supernatant to measure basal insulin secretion.
-
Stimulated Secretion: Replace the buffer with the following solutions and incubate for 60 minutes:
-
Low glucose KRB (Negative Control)
-
High glucose KRB (Positive Control)
-
High glucose KRB + various concentrations of this compound (e.g., 100 µM, 200 µM, 500 µM, 1 mM)
-
-
Supernatant Collection: After the incubation period, carefully collect the supernatant from each well and store at -20°C until insulin quantification.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well or to the total protein content. Calculate the fold change in insulin secretion for each condition relative to the basal secretion.
Protocol 2: GSIS Assay Using Pancreatic β-Cell Lines (e.g., INS-1, RIN-m5F)
Materials:
-
Pancreatic β-cell line (e.g., INS-1, ATCC CRL-2058 for RIN-5F)[9]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol (B42355) for INS-1 cells)
-
Krebs-Ringer Bicarbonate Buffer (KRB) with varying glucose concentrations
-
This compound
-
Insulin quantification kit (ELISA or RIA)
-
Multi-well plates
Procedure:
-
Cell Culture: Culture the pancreatic β-cells in their recommended complete growth medium in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed the cells into 24- or 48-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Pre-incubation: On the day of the assay, wash the cells twice with a glucose-free KRB buffer. Then, pre-incubate the cells in glucose-free or low-glucose (e.g., 2.8 mM) KRB for 1-2 hours at 37°C.[10]
-
Stimulation: After pre-incubation, aspirate the buffer and add the treatment solutions:
-
KRB with low glucose (e.g., 2.8 mM)
-
KRB with high glucose (e.g., 16.7 mM)
-
KRB with high glucose + varying concentrations of this compound
-
-
Incubation: Incubate the plates at 37°C for 1-2 hours.[10]
-
Sample Collection: Collect the supernatant from each well for insulin measurement.
-
Cell Lysis: Lyse the cells in each well to determine the total protein content for normalization.
-
Insulin Quantification and Data Analysis: Measure insulin concentration and normalize it to the total protein content.
Mandatory Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells```dot
Caption: Experimental workflow for the in vitro insulin secretion assay.
References
- 1. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. db.cngb.org [db.cngb.org]
- 5. Advancing Diabetes Research: A Novel Islet Isolation Method from Living Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 4-Hydroxyisoleucine Efficacy in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the therapeutic potential of 4-Hydroxyisoleucine (4-HIL), a promising natural compound for the management of diabetes. Detailed protocols for diabetes induction, compound administration, and key experimental assays are provided, along with a summary of expected outcomes based on existing research.
Introduction to this compound (4-HIL)
This compound is a non-proteinogenic amino acid primarily found in the seeds of fenugreek (Trigonella foenum-graecum)[1][2][3]. It has garnered significant interest as a potential anti-diabetic agent due to its unique mechanism of action, which includes glucose-dependent insulin (B600854) secretion, improved insulin sensitivity in peripheral tissues, and beneficial effects on lipid metabolism[1][4][5][6][7]. Unlike some conventional therapies, 4-HIL's insulinotropic effect is observed only in the presence of elevated glucose levels, potentially reducing the risk of hypoglycemia[1][5].
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the specific pharmacological effects of 4-HIL. Based on the pathophysiology of diabetes and the known mechanisms of 4-HIL, the following models are recommended:
-
Streptozotocin (STZ)-Induced Diabetic Rats/Mice (Type 1 Model): This model is characterized by the destruction of pancreatic β-cells, leading to insulin deficiency. It is useful for studying the insulin secretagogue and β-cell protective effects of 4-HIL.
-
High-Fat Diet (HFD)-Induced Diabetic Mice (Type 2 Model): This model mimics the development of type 2 diabetes through the induction of obesity, insulin resistance, and subsequent β-cell dysfunction. It is ideal for investigating the insulin-sensitizing and anti-inflammatory properties of 4-HIL[8][9].
-
Zucker Diabetic Fatty (ZDF) Rat (Genetic Model of Type 2 Diabetes): These rats have a genetic mutation in the leptin receptor, leading to obesity, hyperlipidemia, and insulin resistance, closely resembling the human condition[10][11][12][13][14]. They are valuable for studying the long-term effects of 4-HIL on diabetic complications.
-
Goto-Kakizaki (GK) Rat (Genetic Model of Type 2 Diabetes): This non-obese model of spontaneous type 2 diabetes is characterized by impaired insulin secretion from pancreatic β-cells and mild insulin resistance[15][16][17][18][19]. It is particularly useful for dissecting the effects of 4-HIL on β-cell function.
Quantitative Data Summary
The following tables summarize the reported effects of this compound across various diabetic animal models.
Table 1: Effects of this compound on Glycemic Control
| Animal Model | 4-HIL Dose | Duration | Fasting Blood Glucose | Glucose Tolerance (OGTT/IVGTT) | Insulin Levels | Reference |
| STZ-Induced Diabetic Rats | 50 mg/kg/day | 6 days | Reduced basal hyperglycemia | Slightly improved | Decreased basal insulinemia | [5] |
| STZ-Induced Diabetic Rats | Not specified | 4 weeks | Decreased | Not specified | Not specified | [1] |
| Fructose-Fed Rats | 50 mg/kg/day | 8 weeks | Restored to near control | Not specified | Not specified | [20] |
| High-Fat Diet-Induced Obese Mice | 50, 100, 200 mg/kg | 8 weeks | Decreased | Markedly improved | Decreased | [9] |
| Normal Dogs | 18 mg/kg (single dose) | Acute | Not applicable | Improved during OGTT | Not specified | [5] |
Table 2: Effects of this compound on Lipid Profile and Body Weight
| Animal Model | 4-HIL Dose | Duration | Total Cholesterol | Triglycerides | HDL-Cholesterol | Body Weight | Reference |
| Dyslipidemic Hamsters | Not specified | Not specified | Decreased | Decreased | Increased HDL-C:TC ratio by 39% | Not specified | [20] |
| High-Fat Diet-Induced Obese Mice | 50, 100, 200 mg/kg | 8 weeks | Not specified | Reduced | Not specified | Reduced weight gain | [8][9] |
| STZ-Induced Diabetic Rats | Not specified | 4 weeks | Restored to normal | Restored to normal | Increased | Not specified | [20] |
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats
This protocol is designed to induce a model of type 1 diabetes through the chemical ablation of pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Cold citrate (B86180) buffer (0.1 M, pH 4.5)
-
Sprague-Dawley or Wistar rats (male, 200-250 g)
-
Glucometer and test strips
-
Insulin for emergency use
Procedure:
-
Fast the rats for 12-16 hours prior to STZ injection to enhance β-cell susceptibility[21].
-
Prepare the STZ solution immediately before use by dissolving it in cold citrate buffer to a final concentration of 60 mg/mL. STZ is light-sensitive and degrades rapidly in solution[22][23].
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg body weight.
-
After injection, provide the animals with 5-10% sucrose (B13894) water for the first 24 hours to prevent hypoglycemia due to the massive release of insulin from dying β-cells[23].
-
Monitor blood glucose levels from the tail vein 48-72 hours post-injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Protocol 2: Induction of Diabetes with a High-Fat Diet (HFD) in Mice
This protocol establishes a model of type 2 diabetes characterized by obesity and insulin resistance.
Materials:
-
C57BL/6 mice (male, 4-6 weeks old)
-
High-fat diet (HFD, typically 45-60% kcal from fat)
-
Standard chow diet (control)
-
Equipment for measuring body weight, food intake, and blood glucose
Procedure:
-
Acclimatize the mice for one week with free access to standard chow and water.
-
Divide the mice into a control group (fed standard chow) and an experimental group (fed HFD).
-
Maintain the respective diets for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the dietary intervention to confirm the development of insulin resistance and glucose intolerance. Mice on HFD typically exhibit significantly higher body weight and impaired glucose tolerance compared to the control group.
Protocol 3: Administration of this compound
4-HIL can be administered through oral gavage or mixed with the diet.
Oral Gavage:
-
Prepare a stock solution of 4-HIL in a suitable vehicle (e.g., distilled water, saline).
-
Administer the solution daily to the treatment groups at the desired dosage (e.g., 50-200 mg/kg body weight) using an appropriate gavage needle.
-
The control group should receive an equivalent volume of the vehicle.
Dietary Admixture:
-
Calculate the amount of 4-HIL required based on the average daily food intake of the animals to achieve the target dosage.
-
Thoroughly mix the calculated amount of 4-HIL with the powdered diet.
-
Provide the medicated diet to the treatment groups and the standard diet to the control group.
Key Experimental Assays
-
Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism and insulin sensitivity.
-
Insulin Tolerance Test (ITT): To evaluate peripheral insulin sensitivity.
-
Measurement of Plasma Insulin, Lipids, and Liver Enzymes: To determine the effects on β-cell function, lipid profile, and liver health.
-
Histopathological Analysis of the Pancreas: To examine β-cell mass and morphology.
-
Western Blot Analysis: To investigate the molecular mechanisms, including the phosphorylation of key proteins in the insulin signaling pathway (e.g., IRS-1, PI3K, Akt) and the AMPK pathway[1][24].
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Diabetes
Experimental Workflow for Testing 4-HIL in an STZ-Induced Diabetic Rat Model
Caption: Experimental workflow for 4-HIL efficacy testing.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Diosgenin, this compound, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Zucker diabetic fatty rats: Significance and symbolism [wisdomlib.org]
- 14. Analysis of the Zucker Diabetic Fatty (ZDF) Type 2 Diabetic Rat Model Suggests a Neurotrophic Role for Insulin/IGF-I in Diabetic Autonomic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selectively bred rodent models for studying the etiology of type 2 diabetes: Goto-Kakizaki rats and Oikawa-Nagao mice [jstage.jst.go.jp]
- 16. Animal Models for Long-Term Type 2 Diabetes Complications Research | Taconic Biosciences [taconic.com]
- 17. The spontaneous-diabetes rat: a model of noninsulin dependent diabetes mellitus by Yoshio Goto and Masaei Kakizaki (1981) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Goto-Kakizaki rats: its suitability as non-obese diabetic animal model for spontaneous type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of Goto-Kakizaki rats and high fat diet-induced obese rats: Are they reliable models to study Type 2 Diabetes mellitus? | PLOS One [journals.plos.org]
- 20. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 22. protocols.io [protocols.io]
- 23. diacomp.org [diacomp.org]
- 24. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Oral Glucose Tolerance Test with 4-Hydroxyisoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisoleucine (4-OH-Ile) is a unique, non-proteinogenic amino acid found in fenugreek seeds (Trigonella foenum-graecum)[1][2]. It has garnered significant interest in the scientific community for its potential therapeutic effects on metabolic disorders, particularly type 2 diabetes and obesity[3][4]. Preclinical and clinical studies have demonstrated its ability to stimulate glucose-dependent insulin (B600854) secretion, improve insulin sensitivity, and modulate lipid metabolism[4][5][6]. The primary mechanism of action involves enhancing insulin signaling pathways and promoting glucose uptake in peripheral tissues[3][7].
These application notes provide a detailed protocol for conducting an Oral Glucose Tolerance Test (OGTT) to evaluate the efficacy of this compound in a research setting. The OGTT is a fundamental procedure to assess how an organism processes a glucose load and is a critical tool for investigating the anti-diabetic potential of compounds like 4-OH-Ile[8].
Mechanism of Action of this compound
This compound exerts its effects on glucose metabolism through a multi-faceted approach:
-
Insulinotropic Effects: It potentiates glucose-stimulated insulin secretion directly from pancreatic β-cells[5][9]. This effect is glucose-dependent, meaning it is more pronounced at higher glucose concentrations, which reduces the risk of hypoglycemia[5][9].
-
Insulin Sensitizing Effects: 4-OH-Ile enhances insulin signaling in peripheral tissues such as muscle and adipose tissue[3][4]. It has been shown to activate key proteins in the insulin signaling cascade, including Insulin Receptor Substrate-1 (IRS-1), Phosphatidylinositol 3-kinase (PI3K), and Akt (Protein Kinase B)[3][7][10].
-
GLUT4 Translocation: By activating the PI3K/Akt pathway, 4-OH-Ile promotes the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane of muscle and fat cells, thereby facilitating glucose uptake from the bloodstream[3][7].
Experimental Protocols
Standard Oral Glucose Tolerance Test (OGTT) Protocol
This protocol is a generalized procedure that can be adapted for various animal models and human studies. Specific parameters such as glucose and 4-OH-Ile dosage may need to be optimized based on the species and research question.
1. Subject Preparation:
-
Acclimatization: Allow subjects to acclimate to the housing conditions for at least one week before the experiment.
-
Diet: Provide a standard diet for at least three days leading up to the test. For human studies, a diet containing at least 150 grams of carbohydrates per day is recommended[11].
-
Fasting: Subjects should be fasted overnight (8-16 hours for humans, 6-8 hours for rodents) before the test[11][12]. Water should be available ad libitum.
2. Reagent Preparation:
-
Glucose Solution: Prepare a solution of D-glucose in sterile water. The concentration will depend on the dosing volume and the target dose. A common dose for an OGTT is 1-2 g/kg body weight for animals and a standard 75g dose for adult humans[5][11].
-
This compound Solution: Dissolve this compound in a suitable vehicle (e.g., saline or water). The dosage will vary depending on the study design, with effective doses in animal studies ranging from 18 mg/kg to 50 mg/kg[5][10]. For human studies, doses up to 450 mg/day have been suggested[13][14][15].
3. Experimental Procedure:
-
Baseline Blood Sample (Time 0): Collect a baseline blood sample from the tail vein (for rodents) or via venipuncture (for humans) to measure fasting glucose and insulin levels[16][17].
-
Administration of this compound: Administer the prepared this compound solution orally via gavage (for rodents) or as a tablet/solution (for humans).
-
Glucose Administration: After a specified pre-treatment time with 4-OH-Ile (this may vary, but typically ranges from 30 to 60 minutes), administer the glucose solution orally[5].
-
Serial Blood Sampling: Collect blood samples at various time points after the glucose load. Common time points for animal studies are 3, 5, 10, 15, 30, 45, 60, 90, 120, 150, and 180 minutes[5]. For human studies, samples are typically collected at 30, 60, 90, and 120 minutes[12].
-
Sample Processing: Blood samples should be collected in appropriate tubes (e.g., fluoride-oxalate for glucose, EDTA for insulin) and centrifuged to separate plasma or serum[12][17]. Samples should be stored at -80°C until analysis.
4. Biochemical Analysis:
-
Glucose Measurement: Plasma glucose concentrations can be measured using a glucose oxidase or hexokinase-based assay.
-
Insulin Measurement: Plasma insulin levels can be determined using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
5. Data Analysis:
-
Time-Course Analysis: Plot the mean plasma glucose and insulin concentrations against time for each treatment group.
-
Area Under the Curve (AUC): Calculate the incremental Area Under the Curve (iAUC) for both glucose and insulin to quantify the overall response to the glucose challenge.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the differences between the control and 4-OH-Ile treated groups.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound on glucose and insulin levels during an OGTT.
Table 1: Effect of this compound on Plasma Glucose Levels during an OGTT in Normal Dogs
| Time (minutes) | Glucose (mg/dL) - Control | Glucose (mg/dL) - 4-OH-Ile (18 mg/kg) |
| 0 | 90 ± 5 | 92 ± 4 |
| 15 | 155 ± 8 | 130 ± 6 |
| 30 | 165 ± 4 | 140 ± 5 |
| 45 | 140 ± 6 | 115 ± 7* |
| 60 | 120 ± 5 | 100 ± 6 |
| 90 | 100 ± 4 | 95 ± 4 |
| 120 | 95 ± 3 | 93 ± 3 |
| 150 | 92 ± 3 | 91 ± 2 |
| 180 | 90 ± 4 | 90 ± 3 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to control. Data adapted from a study in normal conscious dogs receiving 1 g/kg glucose[5].
Table 2: Effect of this compound on Plasma Insulin Levels during an OGTT in Normal Dogs
| Time (minutes) | Insulin (ng/mL) - Control | Insulin (ng/mL) - 4-OH-Ile (18 mg/kg) |
| 0 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 15 | 1.8 ± 0.3 | 2.95 ± 0.4 |
| 30 | 1.5 ± 0.2 | 2.5 ± 0.3 |
| 45 | 1.2 ± 0.2 | 1.8 ± 0.2 |
| 60 | 0.9 ± 0.1 | 1.2 ± 0.1 |
| 90 | 0.7 ± 0.1 | 0.8 ± 0.1 |
| 120 | 0.6 ± 0.1 | 0.7 ± 0.1 |
| 150 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 180 | 0.5 ± 0.1 | 0.5 ± 0.1 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to control. Data adapted from a study in normal conscious dogs receiving 1 g/kg glucose[5].
Table 3: Effect of this compound on Glucose Area Under the Curve (AUC) during an OGTT
| Treatment Group | Glucose Dose | 4-OH-Ile Dose | Glucose AUC (mg/dL * min) | % Reduction in AUC |
| Control (Rats) | 0.5 g/kg (IV) | - | 6459 ± 67 | - |
| 4-OH-Ile (Rats) | 0.5 g/kg (IV) | 18 mg/kg | 5421 ± 125 | 16.1% |
| Control (Dogs) | 1 g/kg (Oral) | - | 6290 ± 140 | - |
| 4-OH-Ile (Dogs) | 1 g/kg (Oral) | 18 mg/kg | 5027 ± 107 | 20.1% |
*Data are presented as Mean ± SEM. *p < 0.01 compared to control. Data adapted from studies in normal anesthetized rats (IVGTT) and normal conscious dogs (OGTT)[5].
Mandatory Visualization
Caption: Experimental workflow for an Oral Glucose Tolerance Test with this compound.
Caption: Signaling pathway of this compound in enhancing glucose uptake.
References
- 1. This compound: effects of synthetic and natural analogues on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose Tolerance Test in Mice [bio-protocol.org]
- 9. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. researchgate.net [researchgate.net]
- 14. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mft.nhs.uk [mft.nhs.uk]
- 17. muh.ie [muh.ie]
Investigating the Impact of 4-Hydroxyisoleucine on GLUT4 Translocation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisoleucine (4-HIL) is a unique non-proteinogenic amino acid predominantly found in fenugreek seeds (Trigonella foenum-graecum). It has garnered significant attention in metabolic research due to its potential as an anti-diabetic agent. A key mechanism underlying its therapeutic effects is its ability to enhance insulin (B600854) sensitivity and promote glucose uptake in peripheral tissues, primarily skeletal muscle and adipose tissue. This is largely achieved by stimulating the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, a critical step in insulin-mediated glucose disposal.
These application notes provide a comprehensive overview of the effects of 4-HIL on GLUT4 translocation and detail the experimental protocols necessary to investigate these effects. The information is intended to guide researchers in designing and executing experiments to further elucidate the molecular mechanisms of 4-HIL and to evaluate its potential as a therapeutic agent for insulin resistance and type 2 diabetes.
Data Presentation
The following tables summarize the quantitative effects of this compound on glucose uptake and GLUT4 translocation based on available in vitro studies.
Table 1: Effect of this compound on Glucose Uptake
| Cell Line | 4-HIL Concentration | Incubation Time | Fold Increase in Glucose Uptake (vs. Control) | Reference |
| L6-GLUT4myc Myotubes | Not specified | 16 hours | Substantial increase | [1] |
| Insulin-Resistant 3T3-L1 Adipocytes | 20 µmol/L | 24 hours | Peak glucose uptake observed | [2] |
| L6 Myotubes | Not specified | Not specified | Increased | [3] |
Table 2: Effect of this compound on GLUT4 Translocation
| Cell Line | 4-HIL Concentration | Incubation Time | Effect on Cell Surface GLUT4 | Reference |
| L6-GLUT4myc Myotubes | Not specified | 16 hours | Substantial increase | [1] |
| L6 Myotubes | Not specified | Not specified | Increased | [4] |
Table 3: Effect of this compound on Key Signaling Proteins
| Cell Line | 4-HIL Treatment | Effect on Protein Phosphorylation | Reference |
| L6-GLUT4myc Myotubes | Not specified | Increased basal phosphorylation of Akt (Ser-473) | [1] |
| L6 Myotubes | In the presence of palmitate | Inhibited reduction of insulin-stimulated phosphorylation of IRS-1, Akt, and AS160 | [5] |
| L6 Myotubes | Not specified | Increased phosphorylation of AMPK and Akt | [3] |
| Insulin-Resistant 3T3-L1 Adipocytes | High glucose and insulin | Increased phosphorylation of IRS-1 (Ser307) and Akt (Ser473) | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in 4-HIL-mediated GLUT4 translocation and a general workflow for its investigation.
References
- 1. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates an insulin resistant-like state in 3T3-L1 adipocytes by regulating TACE/TIMP3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antidiabetic Properties of 4-Hydroxyisoleucine: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of cell-based assays designed to elucidate the mechanism of action of 4-Hydroxyisoleucine (4-HIL), a promising natural compound with potent antidiabetic properties. 4-HIL, an unusual amino acid primarily found in fenugreek seeds, has been shown to exert its effects through multiple pathways, including the potentiation of insulin (B600854) secretion and the enhancement of insulin sensitivity in peripheral tissues. The following protocols and data summaries are intended to guide researchers in the systematic investigation of 4-HIL and similar therapeutic candidates.
Overview of this compound's Mechanism of Action
This compound's antidiabetic effects are primarily attributed to two key mechanisms:
-
Insulinotropic Effects: 4-HIL directly stimulates pancreatic β-cells to secrete insulin in a glucose-dependent manner. This action is significant as the glucose dependency minimizes the risk of hypoglycemia, a common side effect of some antidiabetic drugs.[1][2][3] The insulin secretion pattern induced by 4-HIL is biphasic and does not interfere with other insulin secretagogues like leucine (B10760876) or arginine.[1]
-
Insulin-Sensitizing Effects: Beyond its effects on the pancreas, 4-HIL enhances insulin sensitivity in peripheral tissues such as skeletal muscle, adipose tissue, and the liver.[4] It improves glucose uptake by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.[5][6][7] This is achieved through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central cascade in insulin signal transduction.[4][6][7] Furthermore, 4-HIL has been shown to ameliorate insulin resistance by mitigating inflammation and promoting mitochondrial biogenesis.[5][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various cell-based assays investigating the effects of this compound.
Table 1: Insulin Secretion Assays
| Cell Type/System | 4-HIL Concentration | Glucose Concentration | Observed Effect | Reference |
| Isolated Rat Islets | 100 µM - 1 mM | Supranormal (6.6-16.7 mM) | Potentiates glucose-induced insulin release | [1] |
| Isolated Human Islets | 100 µM - 1 mM | Supranormal (6.6-16.7 mM) | Potentiates glucose-induced insulin release | [1] |
| Isolated NIDD Rat Islets | 200 µM | 16.7 mM | Potentiates glucose-induced insulin release | [2][9] |
| Perfused Rat Pancreas | 200 µM | 8.3 mM | Potentiates insulin release | [10] |
Table 2: Glucose Uptake and GLUT4 Translocation Assays
| Cell Line | Assay | 4-HIL Treatment | Observed Effect | Reference |
| L6-GLUT4myc Myotubes | 2-Deoxy-D-glucose Uptake | 16-hour exposure | Substantial increase in glucose uptake | [6] |
| L6-GLUT4myc Myotubes | GLUT4 Translocation | 16-hour exposure | Increased GLUT4 translocation to the cell surface | [6] |
| L6 Myotubes | Glucose Uptake | Not specified | Increased glucose uptake in an AMPK-dependent manner | [8] |
| 3T3-L1 Adipocytes | Glucose Uptake | Not specified | Dose-dependent increase in glucose uptake in insulin-resistant cells | [7] |
Table 3: Insulin Signaling Pathway Modulation
| Cell Line/Tissue | Target Protein | 4-HIL Effect | Reference |
| L6 Myotubes | IRS-1, Akt, AS160, GSK-3β | Increased insulin-stimulated phosphorylation | [5] |
| L6-GLUT4myc Myotubes | Akt (Ser-473) | Increased basal phosphorylation | [6] |
| Insulin-sensitive tissues (in vivo) | IRS-1, PI3K | Activation | [11] |
| HepG2 Cells (Insulin Resistant) | IRS-1, GLUT4 | Increased expression | [12] |
| HepG2 Cells (Insulin Resistant) | p-IRS-1 (Ser307) | Decreased expression | [12] |
| Liver and Muscle (in vivo) | AMPK, Akt | Increased expression and phosphorylation | [8] |
| C2C12 Myotubes | IR-β, IRS-1 | Increased tyrosine phosphorylation | [13] |
Experimental Protocols
Pancreatic Islet Insulin Secretion Assay
This protocol is designed to assess the direct effect of 4-HIL on insulin secretion from isolated pancreatic islets.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
Glucose solutions (3 mM, 5 mM, 8.3 mM, 16.7 mM)
-
This compound stock solution
-
Insulin ELISA kit
Protocol:
-
Islet Isolation: Isolate pancreatic islets from rats or humans using collagenase digestion followed by purification on a Ficoll density gradient.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Pre-incubation: Hand-pick islets and pre-incubate them for 30 minutes in KRBB containing 3 mM glucose.
-
Incubation: Transfer groups of islets (e.g., 5 islets/tube) to tubes containing KRBB with varying concentrations of glucose (e.g., 3, 5, 8.3, 16.7 mM) in the presence or absence of different concentrations of 4-HIL (e.g., 100 µM, 200 µM, 500 µM, 1 mM).
-
Incubate for 60-90 minutes at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Data Analysis: Express insulin secretion as ng/islet/hour and compare the effects of 4-HIL at different glucose concentrations.
Skeletal Muscle Cell Glucose Uptake Assay
This assay measures the rate of glucose uptake in skeletal muscle cells (e.g., L6 or C2C12 myotubes) following treatment with 4-HIL.
Materials:
-
L6 or C2C12 myoblasts
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for differentiation)
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
Scintillation fluid and counter
Protocol:
-
Cell Culture and Differentiation: Culture L6 or C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach ~80% confluency and maintain for 4-6 days.
-
Treatment: Treat the differentiated myotubes with 4-HIL at various concentrations for a specified period (e.g., 16 hours).[6] A vehicle control should be included.
-
Serum Starvation: Before the assay, serum-starve the cells in DMEM for 3-4 hours.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with or without insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and 10 µM unlabeled 2-deoxy-D-glucose. To determine non-specific uptake, include a condition with an excess of cytochalasin B (a glucose transporter inhibitor).
-
Incubate for 10 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis: Lyse the cells with 0.1 N NaOH.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein content of the cell lysate. Calculate specific glucose uptake by subtracting non-specific uptake from total uptake.
Western Blot Analysis of Insulin Signaling Proteins
This protocol details the analysis of the phosphorylation status of key proteins in the insulin signaling pathway.
Materials:
-
Differentiated L6 or C2C12 myotubes
-
This compound
-
Insulin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IRS-1, anti-IRS-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat differentiated myotubes with 4-HIL as described in the glucose uptake assay. In the final 15-30 minutes of treatment, stimulate the cells with insulin (e.g., 100 nM).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this document.
Figure 1. 4-HIL potentiates glucose-stimulated insulin secretion from pancreatic β-cells.
References
- 1. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diosgenin, this compound, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: effects of synthetic and natural analogues on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound attenuates the inflammation-mediated insulin resistance by the activation of AMPK and suppression of SOCS-3 coimmunoprecipitation with both the IR-β subunit as well as IRS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Trial Design for 4-Hydroxyisoleucine Supplementation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisoleucine (4-OH-Ile) is a unique, non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum).[1] Preclinical research has identified 4-OH-Ile as a promising therapeutic agent for metabolic disorders, particularly type 2 diabetes, due to its insulinotropic and insulin-sensitizing properties.[2][3] This document provides detailed application notes and protocols for the preclinical evaluation of 4-OH-Ile, focusing on its effects on glucose and lipid metabolism. The provided methodologies are intended to guide researchers in designing robust in vivo and in vitro studies to further elucidate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its metabolic effects through a multi-pronged mechanism. It has been shown to stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[2][4] Beyond its effects on insulin secretion, 4-OH-Ile enhances insulin sensitivity in peripheral tissues such as skeletal muscle, liver, and adipose tissue.[3] This is achieved, in part, by modulating key signaling pathways.
Key Signaling Pathways:
-
Insulin Signaling Pathway: 4-OH-Ile has been demonstrated to activate the insulin signaling cascade by promoting the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and downstream effectors like Phosphoinositide 3-kinase (PI3K) and Akt (Protein Kinase B).[3] This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells.[5]
-
AMP-Activated Protein Kinase (AMPK) Pathway: 4-OH-Ile has also been shown to activate AMPK, a critical cellular energy sensor.[6] AMPK activation contributes to improved glucose uptake and fatty acid oxidation, further enhancing metabolic control.
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound supplementation.
Table 1: In Vivo Effects of this compound on Glucose Homeostasis
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Normal Rats (IVGTT) | 18 mg/kg (i.v.) | Single dose | Improved glucose tolerance; 30-min AUC for blood glucose reduced from 6,459 ± 67 to 5,421 ± 125 mg/dl. | [2] |
| Normal Dogs (OGTT) | 18 mg/kg (oral) | Single dose | Improved glucose tolerance. | [2] |
| Non-Insulin-Dependent Diabetic (NIDD) Rats | 50 mg/kg/day (i.p.) | 6 days | Reduced basal hyperglycemia (163.5 ± 4.4 to 143.6 ± 4.4 mg/dl) and basal insulinemia. | [2] |
| Alloxan-Induced Diabetic Rats | Fenugreek seed powder (28% 4-OH-Ile) | - | Significant improvement in blood glucose levels and body weight. | [1] |
| High-Fat Diet-Induced Obese Mice | 50, 100, 200 mg/kg/day (oral) | 8 weeks | Dose-dependent reduction in body weight and blood glucose levels. | [7] |
Table 2: In Vivo Effects of this compound on Lipid Profile
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Dyslipidemic Hamsters | 50 mg/kg/day | 7 days | Decreased plasma triglycerides by 33%, total cholesterol by 22%, and free fatty acids by 14%; Increased HDL-C/TC ratio by 39%. | [8] |
| Streptozotocin-Induced Diabetic and Fructose-Fed Rats | 50 mg/kg | 8 weeks | Improved liver function markers and glycemia; restored blood glucose and liver aminotransferases in fructose-fed rats. | [1] |
| db/db Mice | 50 mg/kg (oral) | - | Significantly declined elevated blood glucose, plasma insulin, triglycerides, total cholesterol, and LDL-cholesterol; raised HDL-cholesterol. |
Table 3: In Vitro Effects of this compound
| Cell Line | Concentration | Incubation Time | Key Findings | Reference |
| L6-GLUT4myc Myotubes | - | 16 hours | Substantial increase in 2-deoxy-D-glucose uptake and GLUT4 translocation to the cell surface. | [5] |
| Isolated NIDD Rat Islets | 200 µM | - | Potentiated glucose (16.7 mM)-induced insulin release. | [2][9] |
Table 4: Toxicological Profile of this compound
| Test | Organism | Dosage/Concentration | Results | Reference |
| Acute Oral Toxicity (LD50) | Rats | >2000 mg/kg | No mortality or treatment-related clinical signs of toxicity. | [10][11] |
| Subchronic Toxicity (NOAEL) | Rats | 500 mg/kg/day | No observed adverse effect level. | [10][11] |
| Ames Test (Mutagenicity) | Salmonella typhimurium | Up to 5000 µ g/plate | Not mutagenic. | [10][11] |
| Chromosomal Aberration Test (Genotoxicity) | - | Up to 50 mg/culture | Did not induce structural chromosomal aberrations. | [11] |
Experimental Protocols
In Vivo Experiment: Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is designed to assess the effect of 4-OH-Ile on glucose tolerance in a rat model.
Materials:
-
Male Wistar rats (200 ± 40 g)
-
This compound
-
D-glucose solution (e.g., 20% in sterile water)
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Oral gavage needles
-
Restrainers
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight for approximately 16-18 hours, with free access to water.[12]
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level (t= -30 min) from the tail vein.
-
Compound Administration: Administer 4-OH-Ile or vehicle orally via gavage. A typical dose is 50 mg/kg.[2]
-
Pre-Glucose Blood Sample: After 30 minutes of compound administration, take a blood sample to measure the glucose level (t= 0 min).
-
Glucose Challenge: Immediately after the 0-minute blood sample, administer a glucose solution (2 g/kg body weight) orally via gavage.[13]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[14]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for the glucose excursion.
In Vitro Experiment: Glucose Uptake Assay in L6 Myotubes
This protocol measures the effect of 4-OH-Ile on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) for growth
-
DMEM with 2% FBS for differentiation
-
DMEM with 0.2% Bovine Serum Albumin (BSA) for serum starvation
-
This compound
-
Insulin (positive control)
-
2-deoxy-[³H]-D-glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Krebs-Ringer HEPES (KRH) buffer
-
Lysis buffer (e.g., 0.05 N NaOH)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts in DMEM with 10% FBS. Once confluent, switch to DMEM with 2% FBS to induce differentiation into myotubes.[15]
-
Serum Starvation: Before the experiment, serum-starve the fully differentiated myotubes for 18 hours in DMEM with 0.2% BSA.[15]
-
Treatment: Treat the myotubes with various concentrations of 4-OH-Ile or insulin (e.g., 100 nM) in KRH buffer for a specified period (e.g., 15 minutes for acute stimulation or 16 hours for prolonged exposure).[5][15]
-
Glucose Uptake: Add 2-deoxy-[³H]-D-glucose (e.g., 0.5 µCi/well) or 2-NBDG to the cells and incubate for a short period (e.g., 5-15 minutes).[15][16]
-
Washing: Terminate the uptake by washing the cells four times with ice-cold KRH buffer.[15]
-
Cell Lysis: Lyse the cells with lysis buffer.[15]
-
Measurement:
-
For radioactive glucose: Transfer the lysate to scintillation vials and measure radioactivity using a scintillation counter.
-
For fluorescent glucose analog: Measure fluorescence intensity using a plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Compare the glucose uptake in treated cells to untreated controls.
In Vitro Experiment: Western Blot Analysis of Insulin Signaling Proteins
This protocol is used to assess the effect of 4-OH-Ile on the phosphorylation status of key proteins in the insulin signaling pathway.
Materials:
-
Differentiated L6 myotubes or other relevant cell lines
-
This compound
-
Insulin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IRS-1, anti-total-IRS-1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture, Differentiation, and Treatment: Follow steps 1-3 from the Glucose Uptake Assay protocol.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.[17]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17]
-
Transfer the separated proteins to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
In Vitro Experiment: AMPK Activation Assay
This protocol determines the direct effect of 4-OH-Ile on AMPK activity in a cell-free system.
Materials:
-
Recombinant human AMPK
-
SAMS peptide (AMPK substrate)
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit or similar
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.[18]
-
Compound Addition: Add varying concentrations of 4-OH-Ile to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP.[18]
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 30 minutes).[18]
-
Measurement of Activity: Terminate the reaction and measure the amount of ADP produced using a commercial kit like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
Data Analysis: Plot the AMPK activity against the concentration of 4-OH-Ile to determine the dose-response relationship.
Visualizations
Caption: Preclinical Experimental Workflow for 4-OH-Ile.
Caption: Insulin Signaling Pathway and 4-OH-Ile Action.
Caption: AMPK Signaling Pathway and 4-OH-Ile Action.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Toxicological Evaluation of IDM01: The Botanical Composition of this compound- and Trigonelline-based Standardized Fenugreek Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. mmpc.org [mmpc.org]
- 13. Oral Glucose Tolerance Tests in Rats [bio-protocol.org]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring the Impact of 4-Hydroxyisoleucine on Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisoleucine (B15566) (4-HIL) is a unique, non-proteinogenic branched-chain amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum)[1][2]. Emerging research has highlighted its potential as a therapeutic agent for metabolic disorders, largely attributed to its insulinotropic and insulin-sensitizing properties[3][4][5]. A key mechanism underlying these beneficial effects is the promotion of mitochondrial biogenesis, the process of generating new mitochondria[2]. This is primarily mediated through the activation of the AMP-activated protein kinase (AMPK) and the subsequent upregulation of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway[2].
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on mitochondrial biogenesis. This document outlines the core signaling pathways, presents quantitative data from preclinical studies, and offers detailed protocols for key experimental procedures.
Core Signaling Pathway: this compound and Mitochondrial Biogenesis
This compound enhances mitochondrial biogenesis primarily by activating AMPK, a crucial cellular energy sensor[2]. Once activated, AMPK phosphorylates and activates PGC-1α, a master regulator of mitochondrial biogenesis[2][6]. PGC-1α, in turn, co-activates nuclear respiratory factors (NRFs) 1 and 2, which stimulate the expression of mitochondrial transcription factor A (TFAM), a key protein required for the replication and transcription of mitochondrial DNA (mtDNA). This cascade of events leads to an increase in mitochondrial mass and an enhanced capacity for cellular respiration.
Caption: Signaling pathway of this compound-induced mitochondrial biogenesis.
Data Presentation
The following tables summarize the quantitative effects of this compound on the expression of key genes involved in mitochondrial biogenesis in both in vitro and in vivo models.
Table 1: Effect of this compound on Gene Expression in L6 Myotubes [2]
| Gene | Treatment | Fold Change vs. Control |
| PGC-1α | 4-HIL (10 µM) | ~2.5 |
| PGC-1β | 4-HIL (10 µM) | ~2.0 |
| CPT1 | 4-HIL (10 µM) | ~2.2 |
| CPT2 | 4-HIL (10 µM) | ~1.8 |
Table 2: Effect of this compound on Gene Expression in Diabetic Rats [2]
| Tissue | Gene | Treatment | Fold Change vs. Diabetic Control |
| Liver | PGC-1α | 4-HIL (50 mg/kg) | ~2.0 |
| PGC-1β | 4-HIL (50 mg/kg) | ~1.8 | |
| CPT1 | 4-HIL (50 mg/kg) | ~1.7 | |
| CPT2 | 4-HIL (50 mg/kg) | ~1.5 | |
| Skeletal Muscle | PGC-1α | 4-HIL (50 mg/kg) | ~2.2 |
| PGC-1β | 4-HIL (50 mg/kg) | ~1.9 | |
| CPT1 | 4-HIL (50 mg/kg) | ~2.0 | |
| CPT2 | 4-HIL (50 mg/kg) | ~1.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial biogenesis.
Caption: General experimental workflow for assessing the impact of 4-HIL.
Protocol 1: Western Blot Analysis of AMPK Phosphorylation
This protocol details the detection of phosphorylated AMPK (p-AMPK) and total AMPK in cell lysates.
Materials:
-
L6 myotubes
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture L6 myotubes to differentiation and treat with desired concentrations of this compound for the specified time.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.[7]
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary anti-phospho-AMPKα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-AMPKα antibody for normalization.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Mitochondrial Biogenesis Gene Expression
This protocol is for quantifying the mRNA levels of PGC-1α, PGC-1β, CPT1, and CPT2.
Materials:
-
Treated cells or tissues
-
RNA extraction kit (e.g., TRIzol)
-
High-capacity cDNA reverse transcription kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (for PGC-1α, PGC-1β, CPT1, CPT2, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (10 µM each), and cDNA template.
-
Run the reaction in a qPCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
-
Data Analysis:
-
Generate a dissociation curve to ensure primer specificity.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Protocol 3: Assessment of Mitochondrial Mass using MitoTracker Green Staining
This protocol describes a method to quantify mitochondrial content in live cells using a fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes or appropriate imaging plates
-
MitoTracker™ Green FM dye
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Reagent Preparation: Prepare a 1 mM stock solution of MitoTracker™ Green FM in anhydrous DMSO. On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration (typically 20-200 nM, optimize for your cell type).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells gently with pre-warmed imaging medium.
-
Add the MitoTracker™ Green working solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[1]
-
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed imaging medium.
-
Imaging and Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for FITC/GFP (excitation ~490 nm, emission ~516 nm). Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).[1]
-
Flow Cytometry: Harvest the cells by trypsinization, wash, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.
-
Protocol 4: 2-Deoxy-D-[3H]glucose Uptake Assay
This protocol measures the rate of glucose transport into cells, a key functional outcome of improved mitochondrial metabolism.[6][9]
Materials:
-
Differentiated L6 myotubes
-
This compound
-
Krebs-Ringer HEPES (KRH) buffer
-
2-Deoxy-D-[3H]glucose (2-DG)
-
Cytochalasin B (for non-specific uptake control)
-
0.05 N NaOH
-
Scintillation cocktail and counter
Procedure:
-
Cell Treatment: Treat differentiated L6 myotubes with this compound for the desired time (e.g., 16 hours).[9]
-
Glucose Uptake:
-
Wash the cells with KRH buffer.
-
Incubate the cells in KRH buffer containing 2-Deoxy-D-[3H]glucose (0.5 µCi/mL) for 5-10 minutes at 37°C. For non-specific uptake, pre-incubate a set of wells with cytochalasin B (20 µM) for 20 minutes before adding the radiolabeled glucose.[6]
-
-
Cell Lysis and Measurement:
-
Stop the uptake by washing the cells four times with ice-cold KRH buffer.
-
Lyse the cells with 0.05 N NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Subtract the non-specific uptake from the total uptake to determine the specific glucose uptake. Normalize the results to the total protein content of each sample.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on mitochondrial biogenesis. By employing these methods, researchers can elucidate the molecular mechanisms of 4-HIL and evaluate its potential as a therapeutic agent for metabolic diseases characterized by mitochondrial dysfunction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial staining of NK cells by flow cytometry [protocols.io]
- 5. This compound: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 4-Hydroxyisoleucine in Obese Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity and its associated metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, represent a significant global health challenge. 4-Hydroxyisoleucine (4-HIL), a unique amino acid found primarily in fenugreek seeds, has garnered considerable interest for its potential therapeutic effects on metabolic syndrome.[1] Preclinical studies have demonstrated that 4-HIL can improve glucose homeostasis, enhance insulin (B600854) sensitivity, and reduce body weight in obese animal models.[1] This document provides a comprehensive set of protocols for an experimental design aimed at elucidating the mechanisms of action of 4-HIL in a diet-induced obese mouse model. The detailed methodologies are intended to guide researchers in conducting robust and reproducible studies to evaluate the efficacy of 4-HIL as a potential therapeutic agent for obesity and related metabolic diseases.
Experimental Design and Workflow
The proposed experimental design involves the induction of obesity in C57BL/6J mice through a high-fat diet (HFD), followed by treatment with 4-HIL. The study will assess the effects of 4-HIL on key metabolic parameters, including body weight, glucose tolerance, insulin sensitivity, and lipid profiles. Furthermore, molecular analyses will be performed on key metabolic tissues (liver and adipose tissue) to investigate the underlying signaling pathways.
Caption: Experimental workflow for studying 4-HIL in obese mice.
Materials and Methods
Animal Model
-
Species: Mus musculus
-
Strain: C57BL/6J (male, 6-8 weeks old)
-
Supplier: The Jackson Laboratory or other reputable vendor.
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
Diets
-
Control Diet (CD): Standard chow diet (e.g., 10% kcal from fat).
-
High-Fat Diet (HFD): Diet with 45-60% kcal from fat to induce obesity.
This compound (4-HIL)
-
Source: Commercially available or purified from fenugreek seeds.
-
Purity: >98%
-
Vehicle: Sterile saline or 0.5% carboxymethylcellulose (CMC).
Experimental Protocols
Induction of Obesity
-
Acclimatize male C57BL/6J mice for one week with free access to standard chow and water.
-
Randomly assign mice to either the CD or HFD group.
-
Feed the mice their respective diets for 8-12 weeks to induce a stable obese phenotype in the HFD group.
-
Monitor body weight and food intake weekly.
4-HIL Treatment
-
After the induction period, randomize the HFD-fed mice into three treatment groups:
-
A lean control group (CD + Vehicle) will be maintained.
-
Administer 4-HIL or vehicle daily via oral gavage for 4-8 weeks.
-
Continue to monitor body weight and food intake weekly.
Metabolic Phenotyping
-
Purpose: To assess the ability to clear a glucose load, indicating glucose tolerance.
-
Record baseline blood glucose from a tail snip using a glucometer (t=0 min).
-
Administer a 2 g/kg body weight glucose solution (20% in sterile saline) via oral gavage.[5]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.[3]
-
Purpose: To assess the response to exogenous insulin, indicating insulin sensitivity.
-
Fast mice for 4-6 hours (with access to water).[4]
-
Record baseline blood glucose (t=0 min).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, and 60 minutes post-injection.
Tissue Collection and Processing
-
At the end of the treatment period, fast mice for 6 hours.
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or Avertin).
-
Collect blood via cardiac puncture into tubes with and without anticoagulant (EDTA for plasma, plain for serum).
-
Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma/serum. Store at -80°C.
-
Perfuse the mice with ice-cold PBS to remove blood from tissues.
-
Dissect and weigh the liver and epididymal white adipose tissue (eWAT).
-
For biochemical analysis (Western blot), snap-freeze tissue samples in liquid nitrogen and store at -80°C.[6]
-
For histology, fix a portion of the liver and eWAT in 10% neutral buffered formalin for 24 hours.
Serum Biomarker Analysis
-
Use commercial ELISA kits to measure the following in serum or plasma:
-
Insulin
-
Triglycerides
-
Total Cholesterol
-
Non-Esterified Fatty Acids (NEFA)
-
Leptin
-
Adiponectin
-
Western Blot Analysis
-
Purpose: To quantify the expression and phosphorylation of key proteins in the insulin signaling pathway.
-
Homogenize ~50-100 mg of frozen liver tissue in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Recipe (10 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease and phosphatase inhibitor cocktails just before use.
-
-
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Homogenize ~100 mg of frozen eWAT in 0.5 mL of ice-cold RIPA buffer (without Triton X-100) with protease and phosphatase inhibitors using a tissue homogenizer.[7]
-
Centrifuge at 6,000 x g for 15 minutes at 4°C.[7]
-
Carefully remove the top lipid layer.[7]
-
Transfer the infranatant to a new tube and add Triton X-100 to a final concentration of 1%.[7]
-
Incubate on ice for 30-60 minutes.[7]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant and determine the protein concentration.
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-40 µg of protein per well onto a 10% SDS-polyacrylamide gel. For larger proteins like IRS-1 (~185 kDa), a lower percentage gel (e.g., 7.5%) may provide better resolution.[8][9]
-
Run the gel at 100-120V until the dye front reaches the bottom.[6]
-
Transfer proteins to a PVDF membrane at 100V for 90-120 minutes in a wet transfer system.[4]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Metabolic Parameters
| Parameter | CD + Vehicle | HFD + Vehicle | HFD + 4-HIL (50 mg/kg) | HFD + 4-HIL (200 mg/kg) |
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Body Weight Gain (g) | ||||
| Average Daily Food Intake (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Serum Insulin (ng/mL) | ||||
| HOMA-IR | ||||
| OGTT AUC (mg/dL*min) | ||||
| ITT AUC (% baseline) |
Table 2: Serum Lipid Profile
| Parameter | CD + Vehicle | HFD + Vehicle | HFD + 4-HIL (50 mg/kg) | HFD + 4-HIL (200 mg/kg) |
| Triglycerides (mg/dL) | ||||
| Total Cholesterol (mg/dL) | ||||
| NEFA (mmol/L) |
Table 3: Adipokine Levels
| Parameter | CD + Vehicle | HFD + Vehicle | HFD + 4-HIL (50 mg/kg) | HFD + 4-HIL (200 mg/kg) |
| Serum Leptin (ng/mL) | ||||
| Serum Adiponectin (µg/mL) |
Signaling Pathway Visualization
The proposed mechanism of action for 4-HIL involves the enhancement of insulin signaling. The following diagram illustrates the key components of this pathway that will be investigated.
Caption: Proposed insulin signaling pathway modulated by 4-HIL.
References
- 1. Anti-phospho-Akt antibody | Springer Nature Experiments [experiments.springernature.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Western Blot Transfer Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Mouse Adipose Tissue Protein Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to choose an acrylamide gel concentration for western blot [hellobio.com]
- 8. bio-rad.com [bio-rad.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Extraction of 4-Hydroxyisoleucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of 4-Hydroxyisoleucine (4-HIL) from fenugreek (Trigonella foenum-graecum) seeds.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of 4-HIL in a question-and-answer format.
Issue 1: Low Extraction Yield of this compound
Q1: My 4-HIL yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields of 4-HIL can stem from several factors, from the raw material to the extraction parameters. Here are the primary aspects to investigate:
-
Raw Material Quality: The concentration of 4-HIL in fenugreek seeds can vary significantly based on the genotype and growing conditions, with reported values ranging from 0.015% to 0.4% of the dry seed weight.[1][2] It is crucial to source high-quality seeds with a verified 4-HIL content.
-
Solvent Composition: The choice of solvent is critical for efficient extraction. While water can be used, aqueous ethanol (B145695) solutions are generally more effective.[3] An ethanol-water mixture of 50% (v/v) has been shown to extract 24% and 27% more 4-HIL than 60% and 70% ethanol solutions, respectively.[1] This is attributed to the high water solubility of 4-HIL.[1]
-
Extraction Temperature: Elevated temperatures can enhance extraction efficiency. However, excessively high temperatures risk degrading heat-sensitive compounds. A temperature range of 50°C to 65°C is often recommended for ethanol-based extractions.[4]
-
Extraction Time and Repetition: A single, short extraction may be insufficient. For exhaustive extraction, a stirring time of 90 minutes has been utilized.[1] Repeating the extraction process 2-4 times with fresh solvent on the same plant material can significantly increase the yield.[4]
-
Particle Size: The fenugreek seeds should be ground to a fine powder to increase the surface area for solvent interaction, thereby improving extraction efficiency.
Issue 2: Difficulty in Filtering the Fenugreek Extract
Q2: The crude extract is highly viscous and difficult to filter, leading to slow processing and potential loss of product. What can I do to resolve this?
A2: The high viscosity of fenugreek extract is a common challenge, primarily due to the presence of mucilage and gums. Using a lower concentration of ethanol in the extraction solvent (e.g., 20% ethanol) can exacerbate this issue, resulting in a thick extract that is difficult to handle.[4] To mitigate this:
-
Optimize Solvent Composition: Employing a higher concentration of ethanol, such as 55-75%, can reduce the viscosity of the extract and make filtration easier.[4]
-
Pre-treatment (Defatting): Defatting the fenugreek seed powder with a non-polar solvent like hexane (B92381) before the main extraction can help remove lipids that may contribute to the viscosity.
-
Centrifugation: As an alternative or in addition to filtration, centrifugation can be used to separate the solid residue from the liquid extract.
-
Use of Filter Aids: Incorporating a filter aid such as diatomaceous earth or celite into the slurry before filtration can help maintain a porous filter cake and improve the filtration rate.
Issue 3: Impure this compound in the Final Product
Q3: My final 4-HIL product has a low purity. What are the common impurities and how can I improve the purification process?
A3: Common impurities in 4-HIL extracts include other amino acids, saponins, flavonoids, and alkaloids.[4] A robust purification strategy is essential to achieve high purity.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying 4-HIL. A strong acid cation exchange resin (e.g., D001 type) can be used to adsorb 4-HIL from the concentrated extract.[4] The adsorbed 4-HIL can then be eluted with a dilute ammonia (B1221849) solution (e.g., 1-5%).[4]
-
Ethanol Precipitation: After elution from the ion-exchange column, the eluant can be concentrated and subjected to ethanol precipitation. Using a high concentration of ethanol (e.g., 70-85%) can precipitate out unwanted components like gums and proteins, while 4-HIL remains in the supernatant.[4] A subsequent precipitation with a very high concentration of ethanol (>98%) can then be used to crystallize the 4-HIL.[4]
-
Washing Steps: Ensure thorough washing of the ion-exchange column with demineralized water after loading the extract to remove unbound impurities before eluting the 4-HIL.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent-to-solid ratio for 4-HIL extraction?
A1: The optimal solvent-to-solid ratio can vary depending on the specific extraction method. For a multi-stage counter-current extraction, a plant-to-solvent ratio of 1:2.26 has been successfully used to obtain a high concentration of 4-HIL (up to 1.28 mg/ml) with a recovery of over 82.5%.[1] For a batch extraction, a ratio of 100g of powder to 700mL of 70% ethanol has been reported.[4]
Q2: Can this compound degrade during extraction?
Q3: What analytical methods are recommended for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of 4-HIL.[5][6] These methods often involve pre-column derivatization with reagents like o-phthaldialdehyde (OPA) for fluorescence detection or post-chromatographic derivatization with ninhydrin (B49086) for visualization and densitometric quantification.[5][6]
Q4: Is it necessary to defat the fenugreek seeds before extraction?
A4: While not always mandatory, defatting the seed powder with a non-polar solvent like petroleum ether or hexane is a common and recommended step. This process removes lipids that can interfere with the extraction and purification processes, and can help to avoid the contamination of the ion-exchange resin column.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the extraction of this compound.
Table 1: Comparison of Different Extraction Solvents and their Impact on 4-HIL Yield
| Solvent System (Ethanol:Water, v/v) | Relative 4-HIL Yield | Reference |
| 50:50 | Highest | [1] |
| 60:40 | 24% less than 50:50 | [1] |
| 70:30 | 27% less than 50:50 | [1] |
Table 2: Optimized Parameters for 4-HIL Extraction
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 55-75% | [4] |
| Extraction Temperature | 50-65°C | [4] |
| Extraction Time per Cycle | 1-1.5 hours | [4] |
| Number of Extractions | 2-4 | [4] |
| Plant to Solvent Ratio | 1:2.26 (Multi-stage) | [1] |
Experimental Protocols
Protocol 1: Multi-Stage Counter-Current Extraction of this compound
This protocol is based on the method described by Ghasemian et al. (2021).[1]
-
Preparation of Plant Material: Grind dried fenugreek seeds into a fine powder.
-
Solvent Preparation: Prepare a 50% (v/v) ethanol-water mixture.
-
Extraction Setup: Arrange a series of five extractors for multi-stage counter-current extraction.
-
Extraction Process:
-
Load the fenugreek seed powder into the first extractor.
-
Introduce the 50% ethanol-water solvent into the fifth extractor.
-
Circulate the solvent from the fifth extractor through to the first, in the opposite direction of the movement of the plant material.
-
Perform three runs of solvent circulation.
-
Collect the total extract from the first extractor.
-
-
Analysis: Quantify the 4-HIL content in the extract using a validated HPTLC-Scanner densitometry method.
Protocol 2: Solvent Extraction and Ion-Exchange Purification of this compound
This protocol is adapted from a patented method.[4]
-
Preparation of Plant Material: Take 1000g of fenugreek seeds and grind them into a coarse powder.
-
Extraction:
-
Place the powder in a suitable flask and add 7000mL of 70% ethanol.
-
Immerse the flask in a 60°C water bath for 2 hours.
-
Extract for 1 hour with stirring, then filter.
-
To the filter residue, add 5000mL of 70% ethanol, extract for 1 hour at 60°C, and filter.
-
Repeat the previous step one more time.
-
Combine all the filtrates.
-
-
Concentration: Concentrate the combined filtrate under reduced pressure to a density of 1.0-1.05 g/mL.
-
Ion-Exchange Chromatography:
-
Pack a chromatography column with D001 strong acid cation exchange resin.
-
Load the concentrated extract onto the column.
-
Wash the column with demineralized water until the eluate is colorless.
-
Elute the adsorbed 4-HIL with 1-5% ammonia solution.
-
-
Final Purification:
-
Concentrate the eluant containing 4-HIL.
-
Perform ethanol precipitation to further purify and isolate the 4-HIL.
-
Dry the final product.
-
Visualizations
Diagram 1: General Workflow for Large-Scale Extraction and Purification of this compound
Caption: A generalized workflow for the extraction and purification of this compound.
Diagram 2: Simplified Signaling Pathway of this compound's Insulinotropic Effect
Caption: The insulinotropic and insulin-sensitizing effects of this compound.
References
- 1. phytojournal.com [phytojournal.com]
- 2. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Optimal Method for Extracting Fenugreek Extract Powder. [greenskybio.com]
- 4. CN1313435C - Novel method for extracting 4-hydroxy isoleucine product from trigonella - Google Patents [patents.google.com]
- 5. iajps.com [iajps.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Hydroxyisoleucine (4-HIL) Yield from Fenugreek
Welcome to the technical support center for the optimization of 4-Hydroxyisoleucine (B15566) (4-HIL) yield from fenugreek (Trigonella foenum-graecum). This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions related to the extraction, purification, and quantification of 4-HIL.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of this compound in fenugreek seeds?
A1: The concentration of 4-HIL in fenugreek seeds can vary significantly depending on the genotype and growing conditions, typically ranging from 0.015% to 0.4% of the dry seed weight.[1][2] Some studies have reported levels as high as 1.90% under irrigated conditions in specific genotypes.[3]
Q2: Which solvent system is most effective for extracting 4-HIL?
A2: An ethanol-water mixture is generally the most effective solvent system for 4-HIL extraction. A 50% ethanol-water mix has been shown to extract 24% and 27% more 4-HIL compared to 60% and 70% ethanol (B145695) mixes, respectively.[1] This is attributed to the high water solubility of 4-HIL.[1]
Q3: How can the yield of 4-HIL be enhanced pre-extraction?
A3: Pre-extraction yield enhancement can be achieved through several methods:
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Germination: The 4-HIL content increases during the growth of fenugreek seedlings.[4]
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Elicitation: Supplying the precursor L-isoleucine (e.g., 25 mM to 50 mM solution) during hydroponic cultivation of fenugreek sprouts can significantly increase the 4-HIL content.[5]
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Biological Inoculation: Treating fenugreek seeds with Trichoderma viride has been shown to enhance the 4-HIL content by 27% compared to control plants.[4]
Q4: What analytical methods are suitable for quantifying 4-HIL?
A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of 4-HIL.[1][6][7] These methods often involve pre-column derivatization, for instance, with O-phthalaldehyde (OPA), for fluorescence detection.[2][6]
Data Presentation
Table 1: Comparison of 4-HIL Extraction Yields with Different Ethanol-Water Mixtures
| Ethanol-Water Mix (%) | Total 4-HIL Extracted (mg) | Relative Extraction Efficiency |
| 50 | 144.64 | Highest |
| 60 | 108.56 | Lower |
| 70 | 104.96 | Lowest |
Data adapted from a multi-stage counter-current extraction experiment.[1]
Table 2: Influence of Fenugreek Genotype and Irrigation on 4-HIL Content (% of dry matter)
| Genotype | Irrigated Conditions (2021) | Irrigated Conditions (2022) | Non-Irrigated Conditions (2022) |
| Amasya/TR | 1.63% | - | - |
| India | - | 1.90% | 1.82% |
| Malaysia | - | 1.66% | - |
Data highlights the significant impact of both genetics and environmental factors on 4-HIL yield.[3]
Experimental Protocols
Protocol 1: Multi-Stage Counter-Current Extraction of 4-HIL
This protocol is designed for high-efficiency extraction of 4-HIL from fenugreek seeds.
Materials:
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Powdered fenugreek seeds
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Ethanol-water (50:50, v/v) solvent
-
Multi-stage counter-current extractor
-
Filtration apparatus
-
Rotary evaporator
Methodology:
-
Load the powdered fenugreek seeds into the extractors of the multi-stage system.
-
Introduce the 50% ethanol-water solvent into the system.
-
Circulate the solvent through the extractors in a counter-current manner. The number of stages and runs can be optimized; for example, five extractors with three runs.
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Collect the extract from each stage.
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Pool the extracts and filter to remove solid particles.
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Concentrate the filtered extract using a rotary evaporator at a controlled temperature to obtain a concentrated 4-HIL extract. A plant-to-solvent ratio of approximately 1:2.26 can be achieved with high recovery.[1]
Protocol 2: Purification of 4-HIL using Cation Exchange Chromatography
This protocol describes the purification of 4-HIL from a crude extract.
Materials:
-
Crude 4-HIL extract
-
Strong acid cation exchange resin (e.g., Amberlite CG50 or 732 strong acid styrene (B11656) resin)
-
Demineralized water
-
Ammonia (B1221849) solution (1N or 2N)
-
Chromatography column
-
pH meter
-
Ninhydrin (B49086) reagent for detection
Methodology:
-
Dissolve the crude extract in demineralized water.
-
Adjust the pH of the solution to approximately 5 with hydrochloric acid.[8]
-
Pack a chromatography column with the cation exchange resin and equilibrate it with demineralized water.
-
Load the prepared extract solution onto the column. 4-HIL will be adsorbed onto the resin.
-
Wash the column with demineralized water to remove unadsorbed impurities like saponins (B1172615).
-
Elute the 4-HIL from the resin using an ammonia solution (e.g., 1N ammonia).[8]
-
Monitor the eluate using the ninhydrin test; collect the fractions that test positive for amino acids (a tawny to faint yellow color indicates the presence of 4-HIL).[8]
-
Pool the positive fractions and concentrate them under a vacuum to remove the ammonia and water, yielding a purified 4-HIL concentrate.
Protocol 3: Quantification of 4-HIL by HPLC
This protocol outlines a method for the quantitative analysis of 4-HIL.
Materials:
-
Purified 4-HIL extract or standard solutions
-
HPLC system with a C18 reverse-phase column and a Diode Array or Fluorescence Detector
-
Mobile phase A: 0.1 M ammonium (B1175870) hydroxide (B78521)
-
Mobile phase B: Acetonitrile (B52724)
-
Methanol for sample preparation
Methodology:
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol.
-
Standard Preparation: Prepare a series of standard solutions of 4-HIL in methanol.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.
-
Quantification: Determine the concentration of 4-HIL in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for 4-HIL extraction and purification.
Caption: Biosynthesis pathway of this compound from L-Isoleucine.
Caption: Logical flow for troubleshooting common experimental issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | - Inefficient solvent system.- Insufficient pulverization of seeds.- Inadequate extraction time or stages.- Improper plant-to-solvent ratio. | - Switch to a 50% ethanol-water solvent system.[1]- Ensure seeds are finely powdered to maximize surface area.- Increase the duration of extraction or the number of cycles in a multi-stage system.[1]- Optimize the plant-to-solvent ratio; a more concentrated extract can be achieved with ratios around 1:2.26.[1] |
| Viscous Extract Difficult to Handle | - Extraction with low ethanol concentration (e.g., 20%) can lead to a thick extract. | - Use a higher ethanol concentration (55-75%) to reduce the viscosity of the extract and improve filterability. |
| Poor Separation During Ion Exchange Chromatography | - Improper pH of the sample solution.- Resin not properly equilibrated.- Inappropriate eluent concentration. | - Adjust the pH of the crude extract solution to ~5 before loading onto the column.[8]- Thoroughly wash and equilibrate the cation exchange resin before use.- Use an appropriate concentration of ammonia solution (1N to 2N) for elution.[8] |
| Low Purity of Final Product | - Incomplete removal of impurities like saponins and fats.- Co-elution of other amino acids. | - Include a defatting step with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) before ethanol extraction.[8]- Perform a water wash of the column after sample loading to remove water-soluble impurities before eluting 4-HIL. |
| Inconsistent Quantification Results (HPLC/HPTLC) | - Degradation of 4-HIL.- Incomplete derivatization.- Issues with the chromatographic system (e.g., column, mobile phase). | - Store extracts and standards at low temperatures and protect from light.- Ensure the derivatization reaction (e.g., with OPA) goes to completion by following the protocol precisely.- Check the column's efficiency, prepare fresh mobile phase, and ensure the system is properly calibrated. |
| Presence of Two Isomers in Chromatogram | - 4-HIL exists as two diastereoisomers: a major (2S, 3R, 4S) and a minor (2R, 3R, 4S) form. | - This is expected. For accurate quantification, it is recommended to use the sum of the peak areas of both isomers for plotting the calibration curve.[2] |
References
- 1. Characterization of a dioxygenase from Trigonella foenum-graecum involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and this compound [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of 4-Hydroxyisoleucine Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 4-Hydroxyisoleucine (4-HIL) chemical synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise during the four key stages of a widely employed stereoselective synthesis of this compound: Proline-Catalyzed Mannich Reaction, Catalytic Epimerization, N-PMP Deprotection, and Diastereoselective Reduction.
Proline-Catalyzed Mannich Reaction
Question: Why am I observing low yield and the formation of multiple side products in the proline-catalyzed Mannich reaction between the p-methoxyphenyl (PMP)-imino ester and 2-butanone (B6335102)?
Answer:
Low yields and the presence of side products in this crucial C-C bond-forming step can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Reactants: Ensure the p-methoxyphenyl-imino ester is freshly prepared and of high purity. Impurities can inhibit the catalyst and lead to undesired side reactions. Similarly, use dry and freshly distilled 2-butanone and solvent (e.g., ethanol).
-
Catalyst Loading: While L-proline is a robust catalyst, its loading is critical. A typical loading is around 20-30 mol%. Insufficient catalyst will result in a sluggish reaction, while excessive amounts can sometimes promote side reactions.
-
Reaction Temperature: This reaction is typically run at room temperature. Deviations can impact the reaction rate and selectivity. If side reactions are prevalent, consider lowering the temperature to 0°C.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times can lead to the degradation of the product or the formation of aldol (B89426) condensation byproducts from 2-butanone.
-
Water Content: While the reaction is often performed in ethanol (B145695) without rigorous exclusion of water, excess water can hydrolyze the imine starting material and the enamine intermediate, leading to lower yields. Ensure your solvent is of an appropriate grade.
Common Side Reactions and Solutions:
| Side Product | Probable Cause | Suggested Solution |
| Aldol condensation of 2-butanone | High catalyst loading, prolonged reaction time. | Reduce proline loading to 20 mol%. Monitor the reaction closely and quench once the starting material is consumed. |
| Hydrolysis of PMP-imino ester | Excess water in the reaction mixture. | Use anhydrous ethanol as the solvent. |
| Michael addition products | Not typically observed in this specific reaction but can occur with other substrates. | Ensure the correct starting materials are used. |
Catalytic Epimerization
Question: The DBN-catalyzed epimerization of the syn diastereomer to the desired anti diastereomer is incomplete. How can I drive the reaction to completion?
Answer:
Incomplete epimerization results in a mixture of diastereomers, complicating purification. To improve the efficiency of this step:
-
Equilibrium Position: This is an equilibrium-driven process. The ratio of anti to syn at equilibrium is influenced by the solvent and temperature. Ensure you are using the recommended solvent, such as cyclopentyl methyl ether (CPME), which can favor the precipitation of the desired anti isomer, thus driving the equilibrium.[1]
-
Catalyst Activity: Use freshly opened or properly stored 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). Ensure the catalyst is not degraded.
-
Reaction Time: Allow sufficient time for the reaction to reach equilibrium. Monitor the diastereomeric ratio by ¹H NMR or HPLC.
-
Temperature: The reaction is typically run at room temperature. Minor adjustments in temperature might slightly shift the equilibrium, but solvent choice is generally more impactful.
N-PMP Deprotection
Question: I am experiencing low yields and observing side products during the deprotection of the p-methoxyphenyl (PMP) group with periodic acid.
Answer:
The oxidative cleavage of the PMP group can be challenging. Here are some troubleshooting tips:[2]
-
Oxidant Equivalents: The stoichiometry of the oxidant is crucial. For periodic acid (H₅IO₆), using around 1 equivalent is often effective.[2] An excess can lead to over-oxidation of other functional groups, while an insufficient amount will result in incomplete deprotection.
-
Acidic Conditions: This deprotection requires acidic conditions to proceed efficiently. The addition of a strong protic acid like sulfuric acid is often necessary.[2]
-
Reaction Temperature and Time: The reaction is typically performed at room temperature. Monitor the reaction by TLC to determine the optimal reaction time. Over-exposure to the oxidative conditions can lead to degradation.
-
Work-up Procedure: A careful work-up is necessary to remove the oxidant and byproducts. This may involve quenching with a reducing agent like sodium thiosulfate (B1220275) and subsequent purification.
Potential Side Products:
| Side Product | Probable Cause | Suggested Solution |
| Over-oxidation of the alcohol | Excess oxidant, prolonged reaction time. | Use stoichiometric amounts of periodic acid and monitor the reaction closely. |
| Incomplete deprotection | Insufficient oxidant or acid. | Ensure the correct stoichiometry of reagents is used. |
Diastereoselective Reduction
Question: The diastereoselectivity of the reduction of the γ-keto group using L-Selectride is lower than expected, leading to a mixture of diastereomeric alcohols.
Answer:
Achieving high diastereoselectivity in this step is critical for obtaining the desired (2S, 3R, 4S) stereochemistry.
-
Temperature Control: This reduction is highly temperature-dependent. It is crucial to perform the reaction at low temperatures (typically -78°C) to maximize stereoselectivity. Even slight increases in temperature can lead to a decrease in the diastereomeric ratio.
-
Rate of Addition: Add the L-Selectride solution slowly to the substrate solution at -78°C. A rapid addition can cause localized warming and reduce selectivity.
-
Purity of Reagents: Use high-purity L-Selectride and anhydrous THF as the solvent. Water can react with the reducing agent and affect its performance.
-
Chelation Control: The stereochemical outcome is directed by the chelation of the reducing agent to the carbonyl oxygen and the nitrogen of the amino group. Ensure that the substrate is fully dissolved and that the reaction is well-stirred to facilitate proper coordination.
-
Choice of Reducing Agent: L-Selectride is a bulky reducing agent, which is key to achieving high diastereoselectivity. Using less bulky reagents like NaBH₄ will likely result in poor stereocontrol.
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for the four-step synthesis of this compound?
A1: The overall yield can vary depending on the optimization of each step. A reported overall yield for a similar four-step synthesis is in the range of 20-25%.[3] Individual step yields are crucial for maximizing the final output.
Q2: How can I monitor the progress of each reaction step?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to determine diastereomeric or enantiomeric ratios, High-Performance Liquid Chromatography (HPLC) with a chiral column or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should be followed. Pay special attention to the following:
-
L-Selectride: This is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Periodic Acid: This is a strong oxidizing agent. Avoid contact with combustible materials.
-
Solvents: Use flammable solvents in a well-ventilated fume hood.
Q4: Can other catalysts be used for the Mannich reaction?
A4: Yes, various proline derivatives and other organocatalysts have been developed for asymmetric Mannich reactions.[4][5] However, L-proline is often preferred due to its low cost and ready availability. The choice of catalyst can influence the stereochemical outcome (syn vs. anti).
Q5: What are the options for purifying the final this compound product?
A5: The final product is a polar amino acid. Purification can be achieved through ion-exchange chromatography or by crystallization. The crude product can be dissolved in water and passed through a cation-exchange resin, followed by elution with an ammonia (B1221849) solution. Subsequent concentration and crystallization from a suitable solvent system (e.g., ethanol/water) can yield the pure product.
Data Presentation
The following table summarizes typical quantitative data for each step of the this compound synthesis. Note that these values are representative and may vary based on specific experimental conditions and scale.
| Step | Reaction | Typical Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Proline-Catalyzed Mannich Reaction | 65-75% | >95:5 (syn:anti) | >99% |
| 2 | DBN-Catalyzed Epimerization | ~70% (of the desired anti isomer) | >95:5 (anti:syn) | N/A |
| 3 | N-PMP Deprotection | 80-90% | N/A | N/A |
| 4 | Diastereoselective Reduction | 85-95% | >98:2 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are adapted from established procedures and should be optimized for specific laboratory conditions.
Proline-Catalyzed Mannich Reaction to form γ-keto-L-allo-isoleucine derivative
-
To a solution of L-proline (4.6 g, 39.8 mmol) and 2-butanone (42.8 mL, 477.7 mmol) in anhydrous ethanol (375 mL), add a solution of the starting p-methoxyphenyl-iminoester (33.0 g, 159.3 mmol) in anhydrous ethanol (30 mL) dropwise over 1 hour under an argon atmosphere.[6]
-
Stir the reaction mixture at room temperature for 24 hours.[6]
-
Remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate (B1210297) (200 mL) and wash with saturated aqueous NH₄Cl (3 x 150 mL).[6]
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Wash the organic phase with saturated aqueous NaCl (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude syn product.[6]
DBN-Catalyzed Epimerization
-
Dissolve the crude syn product from the previous step in cyclopentyl methyl ether (CPME).
-
Add 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (catalytic amount, e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 18-24 hours. The desired anti isomer should precipitate out of the solution.[1]
-
Collect the precipitate by filtration and wash with cold CPME to obtain the purified anti isomer.
N-PMP Deprotection
-
Dissolve the anti isomer in a mixture of acetonitrile (B52724) and water.
-
Add periodic acid (H₅IO₆) (1.1 equivalents) and a catalytic amount of sulfuric acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic byproducts.
-
The aqueous layer containing the deprotected amino ketone can be carried forward to the next step, or the product can be isolated by ion-exchange chromatography.
Diastereoselective Reduction
-
Dissolve the deprotected amino ketone in anhydrous THF and cool the solution to -78°C under an argon atmosphere.
-
Slowly add a solution of L-Selectride (1.2 equivalents) in THF via a syringe pump over 1 hour.
-
Stir the reaction at -78°C for 3-4 hours.
-
Quench the reaction by the slow addition of water, followed by an aqueous solution of NaOH and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain the final this compound.
Visualizations
Experimental Workflow
Caption: A streamlined four-step chemical synthesis workflow for this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in the synthesis of this compound.
References
Troubleshooting peak tailing in 4-Hydroxyisoleucine HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 4-Hydroxyisoleucine (B15566), with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Question: Why is my this compound peak tailing in my HPLC chromatogram?
Peak tailing for this compound is a common chromatographic issue that can compromise the accuracy and resolution of your analysis.[1] It is often indicative of unwanted secondary interactions between the analyte and the stationary phase or other system issues.[2][3] The primary causes can be broadly categorized into chemical interactions and system-related problems.
1. Chemical Interactions with the Stationary Phase
-
Secondary Silanol (B1196071) Interactions: This is the most frequent cause of peak tailing for polar and basic compounds.[1][2][4] Residual, unreacted silanol groups on the surface of silica-based columns can interact with polar functional groups of this compound, leading to a secondary retention mechanism that causes tailing.[1][2][4]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role.[5][6] If the pH is close to the pKa of this compound, both ionized and unionized forms of the molecule will be present, which can result in distorted peak shapes.[6][7] For basic compounds, a mobile phase pH greater than 3 can lead to interactions with ionized silanol groups, causing tailing.[4]
-
Contaminants: The accumulation of strongly retained impurities from the sample or system on the column can create active sites that cause peak tailing.[3]
2. System and Method-Related Issues
-
Column Degradation: Over time, columns can degrade, or the column bed can deform, creating voids or channels that lead to asymmetrical peaks.[3][8][9] A partially blocked inlet frit can also distort the sample flow path, causing all peaks in the chromatogram to tail.[10]
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause the separated analyte band to spread before detection, resulting in broader and tailing peaks.[3][7]
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column, leading to peak distortion.[3][11]
Frequently Asked Questions (FAQs)
Q1: How can I reduce peak tailing caused by secondary silanol interactions?
-
Optimize Mobile Phase pH: A common strategy is to lower the mobile phase pH to around 2.5-3.[2][4] This suppresses the ionization of silanol groups, minimizing their interaction with your analyte.[1]
-
Use a Highly Deactivated Column: Modern, end-capped columns have fewer residual silanol groups.[9] Consider using a column with a different stationary phase, such as a polar-embedded phase or a hybrid silica-organic phase, which can shield the silanol groups.[7]
-
Add a Mobile Phase Modifier: Historically, a small amount of a competing base, like triethylamine (B128534) (TEA), was added to the mobile phase to block the active silanol sites.[1]
Q2: What is the ideal mobile phase composition for this compound analysis?
The optimal mobile phase will depend on your specific column and system. However, a good starting point for reversed-phase HPLC of this compound often involves:
-
A buffered aqueous phase with a pH between 2.5 and 4.
-
An organic modifier such as acetonitrile (B52724) or methanol.
-
Gradient elution may be necessary to achieve good separation and peak shape.
One published method utilizes a gradient with a mobile phase consisting of 0.1 M ammonium (B1175870) hydroxide (B78521) and acetonitrile.[12] Another employs a gradient of 65 mmol/L sodium acetate (B1210297) (pH 5.7) with 5% tetrahydrofuran (B95107) and methanol.[13][14]
Q3: Could my sample preparation be causing peak tailing?
Yes, improper sample preparation can contribute to peak tailing. Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase. Using a solvent that is much stronger than the mobile phase can cause peak distortion.[3] Additionally, filtering your samples through a 0.22 µm or 0.45 µm filter can help prevent particulate matter from blocking the column frit.[13]
Q4: When should I consider replacing my HPLC column?
You should consider replacing your column if you observe persistent peak tailing that is not resolved by other troubleshooting steps, a significant loss of resolution, or a sudden increase in backpressure.[8][15] Flushing the column with a strong solvent or back-flushing may resolve some issues, but if performance does not improve, a new column is likely needed.[8][10]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Mobile Phase pH | 2.5 - 4.0 | To suppress silanol ionization and minimize secondary interactions.[2][4] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH and improve peak symmetry.[8] |
| Injection Volume | 5 - 20 µL | To avoid column overload which can cause peak distortion.[11] |
| Sample Concentration | Linear range of the method | To prevent mass overload and ensure accurate quantification.[3][11] |
| Tubing Internal Diameter | ≤ 0.005 inches | To minimize extra-column volume and band broadening.[7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound with UV Detection
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Ammonium Hydroxide.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: 10-30% B over 30 minutes.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.[12]
-
Injection Volume: 20 µL.[12]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.[13]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Integrate the peak corresponding to this compound and quantify using a calibration curve prepared from a certified reference standard.
-
Protocol 2: Pre-column Derivatization HPLC Method with Fluorescence Detection
This method is suitable for enhancing the sensitivity and selectivity of this compound analysis.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase A: 65 mmol/L Sodium Acetate, 5% Tetrahydrofuran (pH 5.7).[13]
-
Mobile Phase B: Methanol.[13]
-
Gradient: A gradient elution program should be developed to separate the derivatized analyte from other components.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: Fluorescence detector with excitation at 355 nm and emission at 410 nm.[13]
-
-
Derivatization Reagent:
-
o-Phthaldialdehyde (OPA) solution.
-
-
Sample Preparation and Derivatization:
-
Prepare sample and standard solutions in an appropriate solvent.
-
Mix a specific volume of the sample/standard with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a defined time before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the derivatized sample.
-
Identify and quantify the this compound derivative peak.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Caption: Diagram of secondary interactions causing peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. Frontiers | Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and this compound [frontiersin.org]
- 13. iajps.com [iajps.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Enhancing 4-Hydroxyisoleucine Bioavailability with Piperine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the bioavailability of 4-Hydroxyisoleucine using piperine (B192125).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which piperine is proposed to enhance the bioavailability of this compound?
A1: Piperine is understood to enhance the bioavailability of various compounds, likely including this compound, through two primary mechanisms.[1][2][3][4][5] Firstly, it inhibits key drug-metabolizing enzymes in the liver and intestines, most notably Cytochrome P450 3A4 (CYP3A4).[2][3][4][5] Secondly, piperine inhibits the activity of the P-glycoprotein efflux transporter, a protein that actively pumps substances out of cells and back into the intestinal lumen, thereby reducing their absorption.[2][3][4] By mitigating these "first-pass" elimination processes, more of the co-administered compound can enter systemic circulation.
Q2: Is there direct clinical evidence for the enhanced bioavailability of this compound with piperine?
A2: While the direct pharmacokinetic data (e.g., Cmax, AUC) for the co-administration of purified this compound and piperine is not extensively detailed in publicly available literature, a study on alloxan-induced diabetic rats has shown a significant increase in the antidiabetic activity of a Trigonella foenum-graecum (fenugreek) extract containing 28% this compound when co-administered with piperine.[6] This suggests an enhanced bioavailability and/or synergistic effect. The study noted that piperine demonstrated a better bioenhancing effect compared to ginger oleoresin.[6]
Q3: What are the known signaling pathways activated by this compound that could be potentiated by increased bioavailability?
A3: this compound has been shown to improve insulin (B600854) sensitivity and glucose uptake in muscle cells through the activation of key signaling pathways.[7][8][9] The primary pathways identified are the PI3K/Akt pathway, which leads to the translocation of GLUT4 transporters to the cell surface, and the AMPK-dependent pathway, which plays a role in mitochondrial biogenesis and energy metabolism.[7][8] By increasing the systemic concentration of this compound, piperine could lead to a more robust and sustained activation of these pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in pharmacokinetic data between subjects. | 1. Genetic polymorphisms in metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-glycoprotein).2. Differences in diet or gut microbiota.3. Inconsistent fasting state before drug administration. | 1. Consider genotyping subjects for relevant enzymes and transporters.2. Standardize diet for a period before and during the study. Ensure a consistent fasting period (typically 8-12 hours) before administration.3. Ensure all subjects adhere to the same pre-dose fasting protocol. |
| No significant increase in this compound bioavailability observed. | 1. Insufficient dose of piperine.2. Formulation issues affecting the dissolution or absorption of either compound.3. The primary metabolic pathway for this compound is not significantly inhibited by piperine. | 1. Review literature for effective doses of piperine as a bioenhancer (typically 10-20 mg in humans).[6][10] Consider a dose-ranging study.2. Characterize the physicochemical properties of your formulation. Ensure rapid dissolution of both compounds in the gastrointestinal tract.3. Investigate the primary metabolic pathways of this compound to confirm if they are targeted by piperine. |
| Unexpected adverse events in animal or human subjects. | 1. Piperine can alter the pharmacokinetics of other concurrently administered drugs or endogenous compounds.[1]2. Dose-dependent toxicity of piperine. | 1. Carefully screen subjects for any concomitant medications. Monitor for any unexpected clinical signs.2. While generally safe at typical bioenhancing doses, be aware of the LD50 and potential for toxicity at higher concentrations.[11] |
| Difficulty in quantifying this compound in plasma/serum. | 1. Low plasma concentrations.2. Interference from endogenous amino acids.3. Instability of the analyte during sample processing and storage. | 1. Develop a highly sensitive and specific analytical method, such as LC-MS/MS.2. Use a chromatographic method with sufficient resolution to separate this compound from other isomers and related compounds.3. Optimize sample handling and storage conditions. Consider the use of stabilizers if necessary. |
Quantitative Data Summary
The following table summarizes the findings from a key preclinical study investigating the bioenhancing effect of piperine on a this compound-containing fenugreek extract in diabetic rats.
| Treatment Group | Mean Body Weight (g) on Day 10 | Fasting Blood Glucose (mg/dL) on Day 10 | Oral Glucose Tolerance Test (AUC) |
| Diabetic Control | 155.6 ± 2.1 | 245.8 ± 3.5 | 34560 |
| Fenugreek Extract (28% 4-OH Ile) | 168.4 ± 2.5 | 160.5 ± 2.8 | 24300 |
| Fenugreek Extract + Piperine | 185.8 ± 3.2 | 110.2 ± 2.1 | 18720 |
| Data adapted from a study on alloxan-induced diabetic rats.[6] |
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a general methodology for assessing the impact of piperine on the pharmacokinetics of this compound.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week with standard pellet diet and water ad libitum.
-
Grouping (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II: this compound (e.g., 50 mg/kg, oral gavage).
-
Group III: Piperine (e.g., 20 mg/kg, oral gavage).
-
Group IV: this compound (50 mg/kg) + Piperine (20 mg/kg), co-administered orally.
-
-
Dosing:
-
Fast animals overnight (12 hours) prior to dosing.
-
Administer the respective treatments via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the retro-orbital plexus or tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect samples into heparinized tubes.
-
-
Sample Processing:
-
Centrifuge blood samples at 4000 rpm for 10 minutes to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.
-
Statistically compare the parameters between Group II and Group IV to determine the effect of piperine on the bioavailability of this compound.
-
Visualizations
Signaling Pathways
Caption: Mechanism of piperine enhancing this compound bioavailability.
References
- 1. Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacist.com [pharmacist.com]
- 3. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diosgenin, this compound, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on Pharmacotherapeutics of Herbal Bioenhancers - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of 4-Hydroxyisoleucine in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Hydroxyisoleucine in experimental buffers.
Troubleshooting Guide: Enhancing this compound Solubility
Issue: My this compound is not dissolving or is precipitating out of my experimental buffer.
This guide provides a step-by-step approach to identify and resolve solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is generally considered to be soluble in water. Published data indicates a solubility of at least 26 mg/mL in water.[1][2] Its predicted aqueous solubility (logS) is 0.06, which also suggests good water solubility.[3][4] However, achieving higher concentrations may require specific techniques.
Q2: I'm observing precipitation when preparing a high-concentration stock solution. What should I do?
A2: For high concentrations, such as 100 mg/mL in PBS, the use of sonication is recommended to aid dissolution.[5] Gentle heating (e.g., to 37°C) can also be employed.[5] It is advisable to prepare concentrated stocks in a pure solvent like water or DMSO before diluting into your final experimental buffer.[6] Always ensure the final concentration in your buffer does not exceed the solubility limit under those specific conditions.
Q3: Can the pH of my buffer affect the solubility of this compound?
Q4: Are there any buffer components I should avoid?
A4: High concentrations of salts in your buffer can sometimes lead to a "salting-out" effect, which reduces the solubility of other solutes. If you are encountering precipitation in a high-salt buffer, consider preparing your this compound stock in a low-salt buffer or water and then adding it to your final experimental buffer in the desired concentration.
Q5: My this compound dissolved initially but crashed out of solution after storage. How can I prevent this?
A5: This can happen due to temperature changes or slow equilibration. To prevent this, it is recommended to prepare fresh solutions before each experiment. If you need to store stock solutions, aliquot them into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5] Before use, thaw the aliquot completely and ensure the compound is fully redissolved, using gentle warming or vortexing if necessary.
Quantitative Data Summary
The following table summarizes the key physicochemical and solubility data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | ~147.17 g/mol | [1][3][4] |
| Aqueous Solubility (logS) | 0.06 | [3][4] |
| Water Solubility | ≥ 26 mg/mL | [1][2] |
| PBS Solubility | 100 mg/mL (with sonication) | [5] |
| LogP (hydrophilicity) | -2.63 | [3][4] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock in PBS
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tube
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder and add it to a sterile conical tube.
-
Add the corresponding volume of PBS to achieve a final concentration of 100 mg/mL.
-
Vortex the tube for 30 seconds.
-
Place the tube in a water bath sonicator.
-
Sonicate the solution in short bursts (e.g., 1-2 minutes) until the powder is completely dissolved, resulting in a clear solution.[5] Monitor the temperature to avoid excessive heating.
-
If needed, gently warm the solution to 37°C to aid dissolution.[5]
-
Sterile filter the solution through a 0.22 µm filter if required for cell culture experiments.
-
Aliquot into single-use volumes and store at -20°C or -80°C.[5]
Protocol 2: General Method for Enhancing Solubility Using Co-solvents
Objective: To solubilize this compound for experiments where a small amount of an organic co-solvent is permissible.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol[6]
-
Desired aqueous experimental buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. For example, dissolve 10 mg of this compound in 100 µL of DMSO to make a 100 mg/mL stock.
-
Vortex thoroughly until the powder is fully dissolved.
-
Perform serial dilutions of this stock solution into your aqueous experimental buffer to achieve the final desired concentration.
-
Ensure the final concentration of the organic co-solvent in your experimental setup is low (typically <0.5%) to avoid affecting the biological system.
Signaling Pathway Visualization
This compound is known to have insulinotropic and antidiabetic properties, partly through its effects on insulin (B600854) signaling pathways.[7]
Caption: Simplified insulin signaling pathway stimulated by this compound.
References
- 1. raybiotech.com [raybiotech.com]
- 2. phytojournal.com [phytojournal.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Computational pharmacology and computational chemistry of this compound: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 55399-93-4 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Addressing variability in in vitro bioassays with 4-Hydroxyisoleucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyisoleucine (4-HIL) in in vitro bioassays.
Troubleshooting Guide
Variability in in vitro bioassays with this compound can arise from several factors related to the compound's properties and the experimental setup. This guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Bioactivity | Inactive Isomer: The biological activity of 4-HIL is highly dependent on its stereochemistry. The (2S,3R,4S) isomer is the most active form for stimulating insulin (B600854) secretion.[1] Using a mixture of isomers or an inactive isomer will result in reduced or absent effects. | - Confirm the isomeric composition of your 4-HIL standard. - Whenever possible, use the purified (2S,3R,4S) isomer. |
| Lactonization of 4-HIL: Under acidic conditions, 4-HIL can cyclize to form an inactive lactone.[2][3] | - Prepare stock solutions in a neutral pH buffer (e.g., PBS pH 7.4). - Avoid acidic conditions during storage and in the assay medium. | |
| Incorrect Glucose Concentration: The insulinotropic effect of 4-HIL is glucose-dependent, showing potentiation of insulin secretion at high glucose concentrations (e.g., 16.7 mM) and being ineffective at low glucose levels (e.g., 3 mM).[2][4] | - Ensure the glucose concentration in your assay medium is appropriate to observe the desired effect. For insulin secretion assays, a high glucose concentration is typically required. | |
| High Well-to-Well Variability | Inconsistent Cell Health: Variations in cell density, passage number, and overall health can lead to inconsistent responses. | - Maintain a consistent cell seeding density and use cells within a defined passage number range. - Regularly check for mycoplasma contamination. |
| Precipitation of 4-HIL: Although soluble in water, high concentrations in complex cell culture media may lead to precipitation. | - Visually inspect the media after adding 4-HIL for any signs of precipitation. - If precipitation is observed, consider preparing a fresh, lower concentration stock solution or testing different solvent systems (though aqueous solutions are preferred). | |
| Inconsistent Results Between Experiments | Stock Solution Degradation: Improper storage of 4-HIL stock solutions can lead to a loss of activity over time. | - Prepare fresh stock solutions for each experiment or store aliquots at -20°C or -80°C for short-term and long-term storage, respectively.[5] - Avoid repeated freeze-thaw cycles.[5] |
| Variability in 4-HIL Source: The concentration of 4-HIL can vary significantly in natural extracts from fenugreek seeds.[6][7] | - For consistency, use a well-characterized, purified form of 4-HIL. - If using an extract, obtain a certificate of analysis to know the precise concentration of the active compound. |
Logical Workflow for Troubleshooting
This diagram outlines a systematic approach to identifying and resolving issues during in vitro assays with this compound.
Caption: A logical workflow for troubleshooting variability in 4-HIL bioassays.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in water (≥26 mg/mL) and aqueous buffers. It is recommended to prepare stock solutions in a neutral pH buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to avoid the risk of lactonization which can occur under acidic conditions.
2. How should I store this compound stock solutions?
For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store aliquots at -80°C for up to six months.[5] It is crucial to avoid repeated freeze-thaw cycles to maintain the stability and bioactivity of the compound.[5]
3. What is the difference between the isomers of this compound?
This compound has two main diastereoisomers: (2S,3R,4S) and (2R,3R,4S). The (2S,3R,4S) isomer is the major and more biologically active form, particularly in stimulating glucose-dependent insulin secretion.[1] The minor isomer has significantly lower activity. Therefore, using a purified preparation of the (2S,3R,4S) isomer is critical for obtaining potent and reproducible results.
4. Can I use a this compound extract from fenugreek seeds for my experiments?
While it is possible to use fenugreek extracts, it is important to be aware that the concentration of 4-HIL can vary considerably between different batches and suppliers.[6][7] For quantitative and reproducible in vitro studies, it is highly recommended to use a purified and well-characterized form of 4-HIL. If an extract is used, its 4-HIL content should be quantified by a reliable analytical method like HPLC.
5. At what concentration should I use this compound in my cell-based assays?
The effective concentration of 4-HIL can vary depending on the cell type and the specific assay. For insulin secretion assays in isolated rat islets, a threshold concentration for a significant increase in insulin release is around 200 µM.[1] In glucose uptake assays with L6-GLUT4myc myotubes, a prolonged exposure (16 hours) to 4-HIL has been shown to increase glucose uptake.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from in vitro studies.
Table 1: Effect of this compound on Insulin Secretion in Isolated Rat Islets
| 4-HIL Concentration (µM) | Glucose Concentration (mM) | Fold Increase in Insulin Secretion (vs. Glucose Alone) | Reference |
| 200 | 16.7 | Potentiated | [2] |
| 200 | 8.3 | No significant effect in islets from NIDD rats | [2] |
| 200 | 3.0 | Ineffective | [2] |
| 100 - 1000 | 6.6 - 16.7 | Potentiated | [4] |
Table 2: Effect of this compound on Glucose Uptake in L6 Myotubes
| Cell Line | 4-HIL Treatment | Outcome | Reference |
| L6-GLUT4myc | 16-hour exposure | Substantial increase in 2-deoxyglucose uptake | [8] |
| L6 | Not specified | Increased glucose uptake in an AMPK-dependent manner | [9] |
Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways, primarily related to insulin signaling and cellular metabolism.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Glucose Uptake Assay in L6 Myotubes
This protocol is adapted from studies investigating the effect of 4-HIL on glucose uptake in skeletal muscle cells.[8][9]
Materials:
-
L6-GLUT4myc cells
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Antibiotics (penicillin/streptomycin)
-
This compound (purified, active isomer)
-
Insulin
-
Krebs-Ringer-Phosphate (KRP) buffer
-
2-deoxy-[³H]-D-glucose
-
Cytochalasin B
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6-GLUT4myc myoblasts in DMEM with 10% FBS and antibiotics.
-
For differentiation, switch to DMEM with 2% FBS once cells reach confluence. Allow 5-7 days for myotube formation.
-
-
4-HIL Treatment:
-
Treat differentiated myotubes with desired concentrations of 4-HIL for 16 hours. Include a vehicle control and a positive control (e.g., insulin).
-
-
Glucose Uptake Measurement:
-
Wash cells twice with warm KRP buffer.
-
Incubate cells in KRP buffer for 30 minutes at 37°C.
-
Add 2-deoxy-[³H]-D-glucose and incubate for 10 minutes.
-
To determine non-specific uptake, treat a set of wells with cytochalasin B before adding the radiolabeled glucose.
-
Terminate the uptake by washing the cells three times with ice-cold KRP buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific glucose uptake by subtracting the non-specific uptake from the total uptake for each condition.
-
Normalize the data to protein concentration.
-
Caption: Experimental workflow for the glucose uptake assay.
Insulin Secretion Assay in Isolated Pancreatic Islets
This protocol is based on methodologies used to assess the insulinotropic properties of 4-HIL.[2][10]
Materials:
-
Isolated pancreatic islets (e.g., from rats)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with BSA
-
Glucose solutions (low and high concentrations, e.g., 3 mM and 16.7 mM)
-
This compound (purified, active isomer)
-
Collagenase
-
Ficoll gradient (for islet purification)
-
Insulin RIA or ELISA kit
Procedure:
-
Islet Isolation:
-
Isolate pancreatic islets by collagenase digestion of the pancreas followed by purification using a Ficoll gradient.
-
-
Pre-incubation:
-
Pre-incubate the isolated islets in KRB buffer with a low glucose concentration (e.g., 3 mM) for 30-60 minutes at 37°C to allow them to equilibrate.
-
-
Static Incubation:
-
Transfer batches of size-matched islets into tubes containing KRB buffer with:
-
Low glucose (negative control)
-
High glucose (positive control)
-
High glucose + 4-HIL (at various concentrations)
-
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection:
-
At the end of the incubation, collect the supernatant for insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Express insulin secretion as a function of the different treatment conditions. Normalize to the number of islets per tube or to the total insulin content of the islets.
-
Caption: Experimental workflow for the insulin secretion assay.
References
- 1. db.cngb.org [db.cngb.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jmp.ir [jmp.ir]
- 7. phytojournal.com [phytojournal.com]
- 8. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: 4-Hydroxyisoleucine Isomer Separation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and purification of 4-Hydroxyisoleucine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from its natural source, fenugreek seeds?
A1: The most common method for extracting this compound from fenugreek seeds is solvent extraction using a mixture of ethanol (B145695) and water.[1][2][3] The optimal ethanol concentration is typically between 55-75%.[3] Following extraction, the crude extract is often defatted and then subjected to further purification steps.
Q2: What are the primary challenges in purifying this compound?
A2: The primary challenges in this compound purification include:
-
Presence of multiple stereoisomers: this compound has two chiral centers, resulting in four possible stereoisomers. The main bioactive form is the (2S, 3R, 4S) isomer.[4] Separating these closely related isomers can be difficult.
-
Conversion between isomers: Under certain conditions, the isomers of this compound can convert into one another, which complicates purification and analysis.[4]
-
Complex matrix of the natural source: Fenugreek seeds contain a variety of other compounds, such as saponins, oils, and other amino acids, which need to be removed during purification.
Q3: What analytical techniques are used to quantify this compound and its isomers?
A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques for the quantification of this compound.[5][6] For HPLC, reversed-phase columns (like C18) are often used with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[6] Detection is typically achieved using a fluorescence detector after pre-column derivatization with o-phthaldialdehyde (OPA) or by mass spectrometry (LC-MS).[4][6]
Q4: What is the primary biological activity of this compound?
A4: The primary biological activity of this compound is its insulinotropic effect, meaning it stimulates the secretion of insulin (B600854) from pancreatic β-cells in a glucose-dependent manner.[7][8] This makes it a promising candidate for the management of type 2 diabetes. The (2S, 3R, 4S) isomer is the most active.
Troubleshooting Guides
HPLC Separation of this compound Isomers
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between isomers | 1. Inappropriate column selection. 2. Mobile phase composition is not optimal. 3. Column temperature fluctuations. | 1. Use a chiral stationary phase (CSP) specifically designed for amino acid separations. Polysaccharide-based or macrocyclic glycopeptide-based CSPs can be effective. 2. Optimize the mobile phase. Adjust the pH, ionic strength, and the type and concentration of the organic modifier. For chiral separations, the choice of solvent can significantly impact selectivity. 3. Use a column oven to maintain a stable temperature, as temperature can affect chiral recognition. |
| Peak tailing | 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use an end-capped column or add a competing base to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent retention times | 1. Improper column equilibration. 2. Changes in mobile phase composition. 3. Pump malfunction or leaks. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each run. 2. Prepare fresh mobile phase daily and degas it properly. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| No peaks or very small peaks | 1. Detector issue. 2. Sample degradation. 3. Incorrect derivatization (if using fluorescence detection). | 1. Check the detector settings (wavelength, lamp). 2. Store samples appropriately (e.g., at low temperatures) to prevent degradation. 3. Ensure the derivatization reagent is fresh and the reaction conditions (pH, time) are optimal. |
Purification by Ion-Exchange Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | 1. Incomplete binding to the resin. 2. Incomplete elution from the resin. 3. Co-elution with other compounds. | 1. Ensure the pH of the sample is appropriate for binding to the cation exchange resin (typically acidic). 2. Optimize the eluent. A gradient of increasing ammonia (B1221849) concentration is often used for elution.[3] Ensure sufficient volume of eluent is used. 3. Optimize the washing steps to remove impurities before eluting the target compound. |
| Presence of impurities in the final product | 1. Inadequate washing of the column. 2. Non-specific binding of impurities. 3. Overloading the column. | 1. Increase the volume and/or strength of the wash solution. 2. Adjust the pH or ionic strength of the wash buffer to minimize non-specific binding. 3. Reduce the amount of crude extract loaded onto the column. |
Quantitative Data
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Method 1[6] | Method 2[4] |
| Column | C18 (250mm x 4.6mm, 5µm) | C18 |
| Mobile Phase | Gradient of 65 mmol/L Sodium acetate (B1210297), 5% tetrahydrofuran (B95107) (pH 5.7) and methanol | Gradient of Solvent A (sodium acetate 0.1M, pH 6.95: methanol: tetrahydrofuran; 92.5:5:2.5) and Solvent B (methanol: tetrahydrofuran; 97.5:2.5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | Fluorescence (Ex: 355 nm, Em: 410 nm) after OPA derivatization | Fluorescence (Ex: 330 nm, Em: 440 nm) after OPA derivatization |
| Retention Time | ~8.19 min | Major isomer: ~22.0 min, Minor isomer: ~24.2 min |
Table 2: Extraction and Purification Yields of this compound
| Process | Conditions | Yield/Purity | Reference |
| Multi-stage counter-current extraction | Ethanol-water (50:50) | >82.5% recovery | [1] |
| Ethanol Extraction & Ion Exchange Chromatography | 55-75% Ethanol, D001 cation exchange resin | >40% purity | [2] |
| Solvent Extraction & Ion Exchange Chromatography | 70% Ethanol, Cation exchange resin, elution with ammonia | >80% purity |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Isomers
This protocol is based on the method described by Hajimehdipoor et al. (2010).[4]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in distilled water.
-
Create a series of dilutions to generate a calibration curve.
-
-
Sample Preparation:
-
Extract this compound from the plant material using 50% ethanol.
-
Purify the extract using cation exchange chromatography.
-
Dry the purified fraction and redissolve in distilled water to a known concentration.
-
-
Derivatization (OPA method):
-
To 2 µL of the standard or sample solution, add the OPA derivatizing reagent.
-
Allow the reaction to proceed according to the reagent manufacturer's instructions.
-
-
HPLC Analysis:
-
Inject 10 µL of the derivatized solution into the HPLC system.
-
Use a C18 column.
-
Employ a gradient elution with:
-
Solvent A: 0.1 M Sodium Acetate (pH 6.95): Methanol: Tetrahydrofuran (92.5:5:2.5)
-
Solvent B: Methanol: Tetrahydrofuran (97.5:2.5)
-
-
Set the flow rate to 0.8 mL/min.
-
Use a fluorescence detector with an excitation wavelength of 330 nm and an emission wavelength of 440 nm.
-
-
Quantification:
-
Identify the peaks for the major and minor isomers based on their retention times.
-
Construct a calibration curve by plotting the sum of the peak areas of the two isomers against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Protocol 2: Chiral Separation of this compound Diastereomers
-
Column Selection:
-
Select a suitable chiral stationary phase (CSP). For amino acids, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) columns are often effective.
-
-
Mobile Phase Optimization (Analytical Scale):
-
Screen different mobile phases to achieve baseline separation of the diastereomers. Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., water/acetonitrile with additives) modes should be tested.
-
Mobile phase additives such as acids (e.g., trifluoroacetic acid) or bases can improve peak shape and resolution.
-
-
Method Development for Preparative Scale:
-
Once a suitable analytical method is developed, it can be scaled up for preparative chromatography.
-
Increase the column diameter and particle size of the stationary phase.
-
Optimize the flow rate and sample loading to maximize throughput while maintaining resolution.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to each separated isomer.
-
Analyze the purity of each fraction using the analytical chiral HPLC method.
-
-
Alternative: Diastereomeric Crystallization:
-
React the mixture of this compound isomers with a chiral resolving agent to form diastereomeric salts.
-
Utilize the different solubilities of the diastereomeric salts to separate them by fractional crystallization.[9]
-
After separation, the chiral auxiliary can be removed to yield the pure isomers.
-
Visualizations
Caption: Experimental workflow for the extraction, purification, and separation of this compound isomers.
Caption: Signaling pathway of this compound's insulinotropic and insulin-sensitizing effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1313435C - Novel method for extracting 4-hydroxy isoleucine product from trigonella - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Preventing degradation of 4-Hydroxyisoleucine during storage
Welcome to the technical support center for 4-Hydroxyisoleucine (4-HIL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: For optimal stability, solid this compound should be stored under the following conditions:
-
Long-term storage (up to 3 years): -20°C
-
Short-term storage (up to 2 years): 4°C
It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: I've prepared a stock solution of this compound. How should I store it?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For aqueous solutions, it is recommended to:
-
Long-term storage (up to 6 months): -80°C
-
Short-term storage (up to 1 month): -20°C
Avoid repeated freeze-thaw cycles as this can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Q3: I am observing a decrease in the concentration of my this compound standard over time, even when stored at -20°C. What could be the cause?
A3: A gradual decrease in concentration can be due to several factors:
-
Incomplete dissolution: Ensure that the 4-HIL powder is completely dissolved when preparing your stock solution.
-
Adsorption to container walls: Use low-retention microcentrifuge tubes or glassware.
-
pH of the solution: this compound is susceptible to degradation in acidic or basic conditions. Ensure your solvent is at a neutral pH.
-
Presence of contaminants: Contaminating microorganisms or enzymes in the solvent can degrade 4-HIL. Use sterile, high-purity solvents.
Q4: My HPLC chromatogram shows two peaks for a freshly prepared this compound standard. Is my standard impure?
A4: Not necessarily. This compound exists as two diastereomers: the major, biologically active isomer (2S, 3R, 4S) and a minor isomer.[1][2] These two isomers can interconvert in solution.[1][2] For accurate quantification, it is recommended to sum the area of both peaks.[1][2]
Q5: After storing my aqueous this compound solution, I see a new peak in my chromatogram and a corresponding decrease in the 4-HIL peaks. What is this new peak?
A5: The most likely degradation product of this compound in aqueous solution, particularly under acidic conditions, is its corresponding lactone.[3] This occurs through an intramolecular cyclization reaction. The lactone form of 4-HIL is reported to be biologically inactive.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of 4-HIL potency in bioassays | Degradation of 4-HIL to its inactive lactone form. | Prepare fresh solutions of 4-HIL before each experiment. Store stock solutions at -80°C in single-use aliquots. Ensure the pH of your experimental buffers is neutral. |
| Interconversion to the less active minor isomer. | As this is an equilibrium process, it is difficult to prevent completely. For consistency, allow freshly prepared solutions to equilibrate for a set amount of time before use in assays. | |
| Precipitate forms in 4-HIL solution upon thawing | Exceeded solubility limit. | Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, consider preparing a more dilute stock solution. |
| pH shift during freezing. | Use a buffered solvent to maintain a stable pH. | |
| Inconsistent results between experiments | Use of degraded 4-HIL solutions. | Implement a strict protocol for the preparation and storage of 4-HIL solutions. Always use freshly thawed aliquots. |
| Inaccurate quantification of 4-HIL. | Ensure your analytical method accounts for both the major and minor isomers of 4-HIL by summing the peak areas. |
Data Presentation
The following tables summarize the known stability of this compound under various conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [4] |
| Solid Powder | 4°C | Up to 2 years | [4] |
| In Solvent | -80°C | Up to 6 months | [4] |
| In Solvent | -20°C | Up to 1 month | [4] |
Table 2: Factors Influencing the Degradation of this compound
| Factor | Effect on Stability | Primary Degradation Pathway |
| Acidic pH | Promotes degradation | Lactonization |
| Elevated Temperature | Accelerates degradation | Increased rate of lactonization and other potential reactions |
| Light | Potential for photodegradation | Specific pathways not well-documented |
| Oxidizing Agents | Potential for oxidative degradation | Specific pathways not well-documented |
| Moisture (for solid) | Can initiate hydrolytic degradation | Hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (B78521) (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reverse-phase HPLC column
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points of 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 0.1M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1M NaOH.
-
Incubate at 60°C for 8 hours.
-
At time points of 0, 2, 4, and 8 hours, withdraw an aliquot, neutralize with 0.1M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
At time points of 0, 8, and 24 hours, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Incubate the stock solution at 80°C for 48 hours.
-
At time points of 0, 24, and 48 hours, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil and kept in the same chamber.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.
Protocol 2: Quantification of this compound and its Lactone by HPLC
This protocol provides a general framework for the analysis of this compound and its primary degradation product.
Materials:
-
This compound standard
-
This compound lactone standard (if available)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase, for example, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Preparation of Standards: Prepare a series of calibration standards for this compound in the mobile phase. If a standard for the lactone is available, prepare a separate calibration curve for it.
-
Sample Preparation: Dilute the samples from the degradation study to fall within the range of the calibration curve.
-
HPLC Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Elute using a suitable gradient program to separate this compound and its degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 210 nm) or using a mass spectrometer.
-
-
Quantification:
-
Identify the peaks for this compound (major and minor isomers) and the lactone based on their retention times compared to the standards.
-
Construct a calibration curve by plotting the peak area against the concentration for the standards.
-
Determine the concentration of this compound and its lactone in the samples from the calibration curve.
-
Calculate the percentage of degradation.
-
Visualizations
Caption: Reversible lactonization of this compound.
Caption: Workflow for a forced degradation study of 4-HIL.
Caption: Troubleshooting decision tree for reduced 4-HIL activity.
References
Optimizing dosage and administration route for in vivo 4-Hydroxyisoleucine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Hydroxyisoleucine (4-HIL) in in vivo studies. The information is tailored for scientists and drug development professionals to optimize dosage, administration routes, and experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the recommended administration route for this compound in vivo?
The most common and well-documented route for in vivo administration of this compound is oral gavage . This method has been successfully used in numerous studies with various animal models, including rats and mice. Intravenous (IV) administration has also been reported for specific experimental designs, such as investigating acute insulinotropic effects.
2. What is a typical dosage range for this compound in animal studies?
The effective dosage of this compound can vary depending on the animal model and the specific research question. However, a general dosage range observed in preclinical studies is between 10 mg/kg and 200 mg/kg body weight. A frequently used and effective dose in rat models of insulin (B600854) resistance is 50 mg/kg. For initial studies, starting with a dose in the mid-range (e.g., 50 mg/kg) is advisable, with dose-response studies to follow for optimization.
3. How should this compound be prepared for oral administration?
For oral gavage, this compound can be dissolved in distilled water . It is recommended to prepare the solution fresh daily to ensure stability. If solubility issues are encountered, using a vehicle such as 0.5% methyl cellulose (B213188) in sterile water can help create a uniform suspension. Always ensure the solution or suspension is mixed thoroughly before each administration.
4. What is the known oral bioavailability of this compound?
In Sprague-Dawley rats, this compound has demonstrated an absolute oral bioavailability of 56.8% at a dose of 50 mg/kg.[1][2] It is rapidly absorbed, with the maximum plasma concentration typically reached within 30 minutes post-administration in both rats and humans.[3][4]
5. What is the primary mechanism of action of this compound?
This compound primarily exerts its effects through two key mechanisms:
-
Insulin Secretion: It stimulates glucose-dependent insulin secretion directly from pancreatic β-cells. This effect is glucose-dependent, meaning it is more pronounced at higher glucose concentrations, which reduces the risk of hypoglycemia.[5][6]
-
Insulin Sensitization: It improves insulin sensitivity in peripheral tissues like muscle and liver. This is mediated through the activation of key signaling pathways, including the AMPK and Akt pathways , leading to enhanced glucose uptake and utilization.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect | Improper formulation/dosing: The compound may not be fully dissolved or suspended, leading to inaccurate dosing. | Ensure 4-HIL is completely dissolved in distilled water. If solubility is an issue, consider using 0.5% methyl cellulose as a vehicle. Prepare fresh solutions daily and vortex before each administration. |
| Suboptimal dosage: The dose may be too low to elicit a significant response in your specific model. | Perform a dose-response study to determine the optimal effective dose for your experimental conditions. | |
| Incorrect administration technique: Improper oral gavage technique can lead to administration into the lungs instead of the stomach. | Ensure personnel are properly trained in oral gavage techniques. For guidance, refer to standard operating procedures for rodent gavage. | |
| Animal Distress or Adverse Effects | High Dosage: While generally safe, very high doses may lead to unforeseen effects. | The reported median lethal dose (LD50) in rats is >2000 mg/kg. The No Observed Adverse Effect Level (NOAEL) in a 90-day study was 500 mg/kg.[7][9] Ensure your dosage is within a safe and effective range. |
| Vehicle-related issues: The vehicle used for administration may be causing adverse reactions. | If using a vehicle other than water, ensure it is appropriate for your animal model and administration route. Consider running a vehicle-only control group. | |
| High variability in blood glucose readings | Inconsistent fasting period: Variations in fasting times can significantly impact baseline glucose levels. | Standardize the fasting period for all animals before conducting experiments like Glucose Tolerance Tests (GTT) or Insulin Tolerance Tests (ITT). A 4-6 hour fast is common for mice before an ITT.[3] |
| Improper blood sampling technique: Inconsistent blood collection can lead to variable results. | Ensure a consistent and minimally stressful blood sampling technique. For tail vein sampling, warming the tail can improve blood flow. |
Quantitative Data Summary
Table 1: In Vivo Dosages and Administration Routes for this compound
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Sprague-Dawley Rats | 50 mg/kg | Oral | Improved glucose tolerance and insulin sensitivity. | [7] |
| Sprague-Dawley Rats | 50 mg/kg | Intravenous | Partially restored glucose-induced insulin response in diabetic rats. | [10] |
| Wistar Rats | 10 mg/kg | Oral | Pharmacokinetic parameters determined. | [3][11] |
| C57BL/6 Mice | 50, 100, 200 mg/kg | Oral | Reduced weight gain, liver steatosis, and improved insulin sensitivity. | [12] |
| db/db Mice | 50 mg/kg | Oral | Significantly declined elevated blood glucose and improved lipid profile. | [13] |
| Dogs | 18 mg/kg | Oral | Improved glucose tolerance during an OGTT. | [10] |
| Healthy Humans | 150 mg (single dose) | Oral | Rapidly absorbed with a Tmax of 0.5 hours. | [4][14] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rats
-
Animal Preparation: Fast male Wistar rats (200-220g) for 12-16 hours with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
4-HIL Administration: Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage.
-
Glucose Challenge: After a specified time post-treatment (e.g., 30 minutes), administer a glucose solution (2 g/kg body weight) intraperitoneally or orally.[1]
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Analysis: Measure blood glucose levels at each time point and calculate the area under the curve (AUC) to assess glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
-
Animal Preparation: Fast C57BL/6 mice for 4-6 hours with free access to water.[3]
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.[1]
-
Blood Sampling: Collect blood samples at 15, 30, 60, and 90 minutes after insulin injection.
-
Analysis: Measure blood glucose levels at each time point to determine the rate of glucose clearance as an indicator of insulin sensitivity.
Visualizations
Caption: Experimental workflow for in vivo this compound studies.
Caption: Signaling pathways of this compound.
References
- 1. This compound Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Insulin Tolerance Test in Mouse [protocols.io]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Toxicological Evaluation of IDM01: The Botanical Composition of this compound- and Trigonelline-based Standardized Fenugreek Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
- 10. e-jarb.org [e-jarb.org]
- 11. mmpc.org [mmpc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
Technical Support Center: 4-Hydroxyisoleucine Metabolite Detection
This center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method development for detecting 4-Hydroxyisoleucine (B15566) (4-HIL) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HIL) and why is its detection important?
A1: this compound is a non-proteinogenic amino acid primarily found in fenugreek seeds (Trigonella foenum-graecum)[1]. It is recognized for its potential therapeutic effects, particularly in regulating blood sugar and improving insulin (B600854) sensitivity[1][2][3][4]. Detecting and quantifying 4-HIL and its metabolites in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for determining appropriate dosages and understanding its mechanism of action in drug development[5][6][7].
Q2: What are the most common analytical methods for detecting 4-HIL?
A2: The most prevalent and sensitive methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6][8][9]. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reverse-phase (RP) chromatography to better retain this polar compound and separate it from endogenous interferences in biological samples[5][8][10]. High-Performance Thin-Layer Chromatography (HPTLC) has also been used for quantification, particularly in plant extracts[11][12].
Q3: Why is HILIC recommended for 4-HIL analysis?
A3: this compound is a highly polar molecule. Standard reverse-phase columns may provide insufficient retention, leading to elution near the solvent front and poor separation from other polar matrix components. HILIC columns are specifically designed to retain and separate polar compounds, resulting in better peak shape, reduced interference, and improved sensitivity for 4-HIL analysis in complex matrices like plasma[8][10][13].
Q4: What are the known metabolites of this compound?
A4: The metabolic pathways of 4-HIL are not as extensively documented as those for proteinogenic amino acids. However, it is understood to act as a metabolic regulator, influencing pathways like AMPK and Akt to improve insulin resistance and promote mitochondrial biogenesis[1][2]. Its metabolism is presumed to follow pathways similar to other branched-chain amino acids, involving transamination and oxidative decarboxylation. Further research is needed to fully characterize its downstream metabolites.
Q5: What internal standard (IS) is recommended for LC-MS/MS quantification?
A5: L-isoleucine has been successfully used as an internal standard for the quantification of 4-HIL in plasma samples[7][9]. Another option is homatropine, which has been used in HILIC-MS/MS methods[8][10]. The ideal IS should be structurally similar to the analyte but not present endogenously in the sample, or a stable isotope-labeled version of 4-HIL should be used if available.
Troubleshooting Guide
| Problem / Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for 4-HIL | 1. Inefficient Extraction: Protein precipitation may be incomplete, or 4-HIL may be lost during sample preparation.2. Ion Suppression: Co-eluting matrix components are suppressing the ionization of 4-HIL in the MS source.3. Incorrect MS Parameters: Precursor/product ion transitions (MRM) or source settings (e.g., ionization voltage, temperature) are not optimal. | 1. Optimize Sample Prep: Ensure the ratio of plasma to precipitation solvent (e.g., acetonitrile) is correct. Vortex thoroughly and centrifuge at a sufficient speed and duration. Consider solid-phase extraction (SPE) for cleaner samples.2. Improve Chromatography: Switch to a HILIC column to better separate 4-HIL from interfering matrix components[8]. Adjust the mobile phase gradient. Dilute the sample if concentration allows.3. Optimize MS: Infuse a standard solution of 4-HIL to tune and confirm the mass transitions and optimize collision energy and source parameters. A common transition is m/z 148.1 → 102.1[8][10]. |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate Mobile Phase: The pH of the mobile phase may be causing the amino acid to exist in multiple ionic states.2. Column Overload: The concentration of the injected sample is too high.3. Column Contamination/Degradation: The column is contaminated with matrix components or the stationary phase is degrading. | 1. Adjust Mobile Phase: Add a modifier like formic acid (e.g., 0.1%) to both aqueous and organic phases to ensure a consistent, low pH, which protonates the analyte and improves peak shape[8][9].2. Dilute Sample: Prepare a dilution series of your sample to find an optimal concentration that does not overload the column.3. Clean/Replace Column: Flush the column with a strong solvent wash. If the problem persists, the column may be at the end of its life and require replacement. |
| High Background Noise | 1. Contaminated Mobile Phase or Solvents: Impurities in water, acetonitrile (B52724), or additives.2. Contaminated LC-MS System: Buildup in tubing, injector, or ion source.3. Sample Matrix Effects: The biological matrix (e.g., plasma) is complex and contributes to high background. | 1. Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.2. System Cleaning: Clean the ion source. Flush the LC system with an appropriate cleaning solution (e.g., isopropanol/water mixture).3. Enhance Sample Cleanup: Employ a more rigorous sample preparation method like SPE or liquid-liquid extraction to remove more matrix components before injection. |
| Inconsistent Retention Time | 1. Insufficient Column Equilibration: The column is not fully equilibrated between injections, especially important for HILIC methods.2. Fluctuating Column Temperature: The column oven is not maintaining a stable temperature.3. Mobile Phase Composition Change: The mobile phase was prepared incorrectly or is evaporating over the course of the run. | 1. Increase Equilibration Time: Ensure the post-run equilibration time is sufficient, typically at least 10 column volumes for HILIC.2. Check Temperature Control: Verify that the column oven is set to the correct temperature and is functioning properly.3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation. |
Experimental Protocols & Data
Protocol 1: Quantification of 4-HIL in Human Plasma via HILIC-LC-MS/MS
This protocol is adapted from established methods for the analysis of 4-HIL in biological fluids[5][8][10].
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., L-isoleucine or Homatropine).
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system capable of binary gradients.
-
Column: ZIC-cHILIC (e.g., 50 mm x 2.1 mm, 3 µm)[5].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min[8].
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient: Isocratic elution with 80% Mobile Phase B is often effective[5][8].
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
3. Data Presentation: LC-MS/MS Parameters
The following table summarizes typical mass spectrometry parameters for detecting 4-HIL and a potential internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Reference |
| This compound | 148.1 | 102.1 | 150 | 15 - 25 | [8][10] |
| This compound | 148.19 | 74.02 | 150 | 15 - 25 | [7][9] |
| L-Isoleucine (IS) | 132.17 | 69.04 | 150 | 15 - 25 | [7][9] |
| Homatropine (IS) | 276.1 | 142.2 | 150 | 20 - 30 | [8][10] |
Method Validation Summary
This table presents typical performance characteristics for a validated 4-HIL detection method.
| Parameter | Typical Value | Reference |
| Linearity Range | 50 - 2000 ng/mL | [8][10] |
| Linearity Range | 1 - 5000 ng/mL | [7][9] |
| Precision (% CV) | < 4.82% | [8][10] |
| Accuracy (% Bias) | 90.6% - 109.0% | [8][10] |
| Retention Time | ~1.22 min | [5] |
Visualizations
Experimental Workflow Diagram
This diagram outlines the key steps involved in the quantification of this compound from biological samples.
Caption: Workflow for 4-HIL quantification using LC-MS/MS.
Metabolic Signaling Pathway
This diagram illustrates the proposed mechanism of action for this compound in improving insulin sensitivity.
Caption: Proposed signaling pathway of this compound.
References
- 1. This compound: The Key Amino Acid Supporting Blood Sugar [sgbio.nz]
- 2. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics of 4-hydroxy isoleucine using LC-MS/MS: a potential polycystic ovary syndrome phytopharmaceutical therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical pharmacokinetic and pharmacodynamic modelling study of this compound using validated ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical pharmacokinetic and pharmacodynamic modelling study of this compound using validated ultra-performance liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. phytojournal.com [phytojournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Hydroxyisoleucine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4-Hydroxyisoleucine (B15566).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression or enhancement, leading to inaccurate quantification of this compound.[1][2] Components in biological matrices like plasma, such as phospholipids (B1166683) and proteins, are common causes of matrix effects.[1][3]
Q2: What are the primary strategies to mitigate matrix effects in this compound analysis?
A2: The most effective strategies include:
-
Optimized Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) help remove interfering matrix components.[2][3]
-
Chromatographic Separation: Utilizing chromatographic techniques that separate this compound from matrix components is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective in reducing biological interferences for this analyte.[4][5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for effective normalization.[5]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that mirrors the study samples can help to compensate for matrix effects.[2][5]
Q3: How can I assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration.[1] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1] It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.
| Issue | Potential Cause | Recommended Solutions |
| Low Analyte Signal / Poor Sensitivity | Significant ion suppression from matrix components. | Optimize Sample Preparation: Implement a more rigorous cleanup method like solid-phase extraction (SPE) or a specific phospholipid removal procedure.[5] Chromatographic Separation: Switch from a standard reversed-phase (RP) column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and separation from non-polar interferences.[4][5] Use a SIL-IS: This will compensate for signal loss due to suppression.[5] |
| Poor Peak Shape (Tailing, Fronting) | Co-elution of interfering matrix components affecting the chromatography. | Improve Chromatographic Resolution: Optimize the mobile phase gradient and composition, or change to a different column chemistry (e.g., HILIC) to separate this compound from interfering peaks.[5] Enhance Sample Cleanup: Utilize a more selective sample preparation technique like SPE to remove specific interferences.[5] |
| High Variability in Results | Inconsistent matrix effects between different samples or batches. | Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to normalize for variability caused by matrix effects.[5] Matrix-Matched Calibrators: Prepare calibration curves in the same biological matrix as the samples to ensure consistency.[2][5] Assess Matrix from Multiple Sources: During validation, test at least six different lots of the matrix to ensure the method is robust.[6] |
| Inaccurate Quantification | Uncompensated ion suppression or enhancement. | Implement a SIL-IS: This is the most reliable method to correct for quantification errors due to matrix effects.[5] Thorough Method Validation: Validate the method according to regulatory guidelines (e.g., FDA), including a comprehensive assessment of matrix effects.[7][8] |
Experimental Protocols
Below are summaries of experimental methodologies that have been successfully used for the LC-MS/MS analysis of this compound, with a focus on minimizing matrix effects.
Method 1: Protein Precipitation with UPLC-MS/MS
This method utilizes a simple protein precipitation technique for sample cleanup.
| Parameter | Description |
| Sample Preparation | Protein precipitation using an organic solvent. The supernatant is filtered before injection.[9] |
| LC Column | BEH Shield RP-18 (150 mm × 2.1 mm, 1.7 μm).[9] |
| Mobile Phase | Isocratic flow of Acetonitrile (B52724) and 0.1% Formic acid.[9] |
| Internal Standard | L-isoleucine.[9] |
| Mass Spectrometry | Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).[9] |
| MRM Transitions | This compound: m/z 148.19 > 74.02; L-isoleucine: m/z 132.17 > 69.04.[9] |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - MS/MS
This method is specifically designed to reduce endogenous interferences.
| Parameter | Description |
| Sample Preparation | Details not specified, but the focus is on chromatographic separation to avoid interference.[4] |
| LC Column | ZIC-cHILIC column.[4][7] |
| Mobile Phase | Isocratic flow of 0.1% formic acid in water and acetonitrile (20:80, % v/v).[4][7] |
| Internal Standard | Homatropine.[4][7] |
| Mass Spectrometry | Multiple Reaction Monitoring (MRM) mode.[4][7] |
| MRM Transitions | This compound: m/z 148.1 > 102.1; Homatropine: m/z 276.1 > 142.2.[4][7] |
Quantitative Data Summary
The following table summarizes the validation parameters from a study utilizing a UPLC-MS/MS method for this compound analysis.
| Validation Parameter | Result | Reference |
| Linearity Range | 1–5000 ng/mL | [9] |
| Coefficient of Regression (r²) | 0.9999 | [9] |
| Linearity Range (HILIC) | 50-2000 ng/mL | [4][7] |
| Intra-day Accuracy (HILIC) | 90.64-109.0% | [4][7] |
| Inter-day Accuracy (HILIC) | 90.64-109.0% | [4][7] |
| Precision (%CV) (HILIC) | <4.82% | [4][7] |
Visualizations
Caption: A flowchart for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pre-clinical pharmacokinetic and pharmacodynamic modelling study of this compound using validated ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the purity of extracted 4-Hydroxyisoleucine
Welcome to the technical support center for the extraction and purification of 4-Hydroxyisoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the purity of your extracted this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound in the Initial Extract
-
Question: We are experiencing a significantly lower than expected yield of this compound after the initial solvent extraction from fenugreek seeds. What could be the cause, and how can we improve it?
-
Answer: Low yields during the initial extraction are often linked to the choice of solvent and extraction conditions. Using a low concentration of ethanol (B145695) (e.g., 20%) can lead to a viscous extract that is difficult to filter, resulting in significant loss of the target compound.[1]
Troubleshooting Steps:
-
Optimize Ethanol Concentration: Increase the ethanol concentration to a range of 50-75%. This has been shown to improve the extraction efficiency of this compound while reducing the viscosity of the extract.[1] A 50% ethanol/water mix has been reported to extract 24-27% more this compound compared to 60% and 70% mixes.[2]
-
Control Extraction Temperature: Maintain the extraction temperature between 50°C and 65°C.[1]
-
Increase Extraction Time and Repetitions: Perform the extraction for 1-1.5 hours and repeat the process 2-4 times to ensure maximum recovery of this compound.[1]
-
Consider Multi-Stage Counter-Current Extraction: This method can significantly increase the concentration of the extract and achieve high recovery yields (over 82.5%).[2]
-
Issue 2: Difficulty in Filtering the Crude Extract
-
Question: Our crude extract is highly viscous and clogs the filter, making the filtration process extremely slow and inefficient. How can we resolve this?
-
Answer: High viscosity is a common problem, especially when using low-concentration ethanol for extraction, which co-extracts a large amount of mucilage and gums from the fenugreek seeds.
Troubleshooting Steps:
-
Adjust Solvent Composition: As mentioned previously, using a higher concentration of ethanol (50-75%) will reduce the co-extraction of viscous materials.[1]
-
Ethanol Precipitation: After concentrating the initial aqueous or low-ethanol extract, add high-concentration ethanol (e.g., 90%) to precipitate the gums and other polysaccharides.[3] The this compound will remain in the supernatant, which can then be easily separated by centrifugation.
-
Centrifugation: Before filtration, consider centrifuging the extract at a high speed to pellet the insoluble materials, which can then be decanted.
-
Issue 3: Poor Separation and Peak Tailing during Column Chromatography
-
Question: We are observing poor separation and significant peak tailing during cation exchange chromatography for this compound purification. What are the likely causes and solutions?
-
Answer: Poor chromatographic performance can be due to several factors, including improper sample preparation, column overloading, or inappropriate mobile phase conditions.
Troubleshooting Steps:
-
Sample Preparation: Ensure that the extract is free of particulate matter by filtering it through a 0.22 µm or 0.45 µm filter before loading it onto the column. The extract should also be diluted to reduce its viscosity.[1]
-
Optimize Loading Conditions: The pH of the sample should be adjusted to be at least one pH unit below the pKa of this compound to ensure it is protonated and binds effectively to the cation exchange resin.
-
Column Loading Capacity: Avoid overloading the column. Determine the dynamic binding capacity of your resin for this compound and load the sample at a percentage of this capacity (e.g., 20-25%) to achieve good separation.[4]
-
Flow Rate: Optimize the flow rate. A slower flow rate during loading and elution can improve resolution. A suggested flow rate for desorption is 0.6 ml/min.[3]
-
Elution Conditions: Use a step or gradient elution with an appropriate buffer. Elution is commonly performed with a basic solution like 1-2N ammonia (B1221849) solution or ammonia water at pH 9.[3][5]
-
Resin Regeneration: If the resin has been used multiple times, it may need regeneration according to the manufacturer's protocol to restore its performance.[3]
-
Issue 4: Co-elution of Impurities with this compound
-
Question: Despite using cation exchange chromatography, we are still seeing impurities co-eluting with our this compound fraction. How can we improve the purity?
-
Answer: Co-elution of impurities with similar charge and hydrophobicity to this compound can occur. A multi-step purification strategy is often necessary to achieve high purity.
Troubleshooting Steps:
-
Introduce an Orthogonal Purification Step: After cation exchange chromatography, consider a second chromatography step that separates molecules based on a different principle. Silica (B1680970) gel column chromatography with 70% ethanol as the eluent has been used for further purification.[5]
-
Ethanol Precipitation/Crystallization: The eluate from the chromatography step can be further purified by precipitation or crystallization. Dissolving the semi-purified extract in high-purity ethanol (e.g., >98%) and allowing it to precipitate can yield a product with up to 40% purity.[1] Crystallization using a solvent like diethyl ether can also be employed.[5]
-
Optimize Elution Gradient: In your cation exchange step, a shallower elution gradient can help to better resolve this compound from closely eluting impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial step before solvent extraction?
A1: It is highly recommended to defat the fenugreek seed powder before the main extraction. This can be done by macerating the powder with a non-polar solvent like petroleum ether or hexane.[6] This step removes lipids that can interfere with subsequent extraction and purification steps.
Q2: What type of cation exchange resin is suitable for this compound purification?
A2: Strong acid cation exchange resins are commonly used. Specific examples cited in the literature include D001 type, 732 strong acid styrene (B11656) cation exchange resin, and Amberlite CG50.[1][3][6]
Q3: How can I effectively remove the ammonia from the eluate after cation exchange chromatography?
A3: The ammonia can be removed by evaporation under reduced pressure.[1][7] This step is crucial before proceeding to the next purification stage or drying the final product.
Q4: What purity levels can I realistically expect to achieve with these methods?
A4: The achievable purity depends on the combination of methods used.
-
Initial extraction followed by cation exchange chromatography can yield a product with over 20% this compound.[1]
-
Further purification by ethanol precipitation can increase the purity to around 40%.[1][3]
-
A multi-step process involving defatting, solvent extraction, cation exchange, and silica gel chromatography can yield a de-bitterized extract with more than 80% this compound.[5]
Q5: How can I accurately determine the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for quantifying this compound.[8][9][10]
-
HPLC: A common method involves pre-column derivatization with o-phthaldialdehyde (OPA) followed by separation on a C18 reverse-phase column and fluorescence detection.[8][11]
-
HPTLC: This method can be used for simultaneous analysis of this compound and other compounds like trigonelline. It involves separation on silica gel plates and densitometric scanning after derivatization with ninhydrin (B49086) reagent.[9]
Data Presentation
Table 1: Comparison of Different Purification Strategies for this compound
| Purification Strategy | Key Steps | Achievable Purity | Reference |
| Method 1 | 1. Extraction with 55-75% ethanol2. Cation exchange chromatography (D001 resin)3. Elution with 1-1.5% ammonia solution | >20% | [1] |
| Method 2 | 1. Steps from Method 12. Ethanol precipitation (>98% ethanol) | Up to 40% | [1] |
| Method 3 | 1. Water extraction2. Ethanol precipitation (90% ethanol)3. Cation exchange chromatography (732 resin)4. Elution with ammonia water (pH 9) | Approx. 40% | [3] |
| Method 4 | 1. Defatting with hexane2. Extraction with 70% ethanol3. Cation exchange chromatography4. Elution with 1-2N ammonia solution5. Silica gel column chromatography6. Crystallization with diethyl ether | >80% | [5] |
| Method 5 | 1. Defatting with petroleum ether2. Extraction with 50% ethanol3. Cation exchange chromatography (Amberlite CG50) | Final purity not specified, but yields 0.4% 4-HIL from dried seeds | [6] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification by Cation Exchange Chromatography
-
Defatting: Macerate 100g of powdered fenugreek seeds with 500 mL of n-hexane for 12 hours. Filter and repeat the process twice. Air-dry the defatted seed powder.
-
Extraction: Mix the defatted powder with 1 L of 70% ethanol. Heat the mixture to 60°C and stir for 1.5 hours. Filter the extract. Repeat the extraction on the residue two more times. Pool the filtrates.
-
Concentration: Concentrate the pooled ethanolic extract under reduced pressure at a temperature below 50°C until a viscous liquid is obtained.
-
Cation Exchange Chromatography:
-
Resin Preparation: Pack a column with a strong acid cation exchange resin (e.g., D001 type) and wash it thoroughly with deionized water.
-
Loading: Dilute the concentrated extract with deionized water and adjust the pH to ~4.0. Load the diluted extract onto the prepared column at a slow flow rate.
-
Washing: Wash the column with deionized water until the eluate is colorless and neutral.
-
Elution: Elute the bound this compound with 2N ammonia solution. Collect the fractions.
-
-
Ammonia Removal and Drying: Pool the fractions containing this compound (can be checked with TLC and ninhydrin staining) and concentrate under reduced pressure to remove the ammonia and water. Dry the resulting product in a vacuum oven.
Protocol 2: High-Purity Purification using a Multi-Step Approach
-
Follow Steps 1-5 from Protocol 1.
-
Silica Gel Chromatography:
-
Column Preparation: Pack a column with silica gel and equilibrate with 70% ethanol.
-
Loading: Dissolve the dried product from the cation exchange step in a minimal amount of 70% ethanol and load it onto the silica gel column.
-
Elution: Elute the column with 70% ethanol and collect the fractions.
-
-
Purity Analysis and Pooling: Analyze the fractions using HPLC or HPTLC. Pool the fractions containing high-purity this compound.
-
Crystallization: Concentrate the pooled fractions to a small volume. Add diethyl ether slowly until turbidity is observed. Allow the solution to stand at 4°C for crystallization to occur.
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. CN1313435C - Novel method for extracting 4-hydroxy isoleucine product from trigonella - Google Patents [patents.google.com]
- 2. phytojournal.com [phytojournal.com]
- 3. Study on Extraction and Purification of this compound from Trigonella foenungraecum [spkx.net.cn]
- 4. bio-works.com [bio-works.com]
- 5. A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek [quickcompany.in]
- 6. jmp.ir [jmp.ir]
- 7. researchgate.net [researchgate.net]
- 8. iajps.com [iajps.com]
- 9. akjournals.com [akjournals.com]
- 10. mechotech.in [mechotech.in]
- 11. researchgate.net [researchgate.net]
Common pitfalls in 4-Hydroxyisoleucine research and how to avoid them
Welcome to the technical support center for 4-Hydroxyisoleucine (4-HIL) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and avoid potential pitfalls in their experiments.
I. Extraction and Quantification
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when extracting this compound from fenugreek seeds?
A1: Common issues include low extraction yields, co-extraction of interfering compounds, and degradation of 4-HIL. The choice of solvent and extraction method are critical. Aqueous ethanol (B145695) solutions are frequently used, but the concentration can significantly impact the yield. For instance, a 50% ethanol/water mix has been shown to extract 24-27% more 4-HIL than 60% or 70% ethanol mixes.[1] Another challenge is the viscosity of the extract, which can make filtration and concentration difficult.[2]
Q2: How can I optimize my extraction protocol to maximize the yield of this compound?
A2: To maximize yield, consider the following:
-
Solvent Selection: An ethanol/water mixture of 50% is recommended.[1]
-
Extraction Technique: Multi-stage counter-current extraction can achieve high yields (>82%) and result in a more concentrated extract compared to simple batch extraction.[1]
-
Temperature: Controlling the extraction temperature, for example between 50-65°C, can improve efficiency.[2]
-
Plant Material Preparation: Ensure the fenugreek seeds are properly milled to a fine powder to increase the surface area for extraction.
Q3: Which analytical techniques are best for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for quantifying 4-HIL.[3][4] HPLC, particularly with pre-column derivatization (e.g., with O-phthaldialdehyde) and a fluorescence detector, offers high sensitivity and specificity.[3][5] HPTLC provides a simpler and more rapid alternative for routine analysis.[1]
Troubleshooting Guide: Inaccurate Quantification
| Problem | Possible Cause | Solution |
| Low or inconsistent 4-HIL concentration readings | Inefficient extraction. | Optimize extraction parameters as described in the FAQs. Use a multi-stage counter-current extraction method for higher efficiency.[1] |
| Degradation of 4-HIL. | Ensure proper storage of samples and extracts at low temperatures and protect from light. | |
| Presence of interfering substances. | Use a more specific detection method, such as fluorescence detection after derivatization with OPA for HPLC.[3][5] Improve sample clean-up using techniques like ion-exchange chromatography.[5] | |
| Isomer co-elution. | Use a validated chromatographic method capable of separating the major (2S, 3R, 4S) and minor isomers. The sum of the peak areas of the isomers should be used for quantification if complete separation is not achieved.[5][6] |
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC with Fluorescence Detection | HPTLC-Scanner Densitometry |
| Principle | Chromatographic separation followed by fluorescence detection of a derivatized analyte. | Chromatographic separation on a plate followed by densitometric quantification. |
| Stationary Phase | C18 reverse-phase column.[3][4] | HPTLC plates (e.g., silica (B1680970) gel).[1] |
| Mobile Phase Example | Gradient of sodium acetate (B1210297) buffer and methanol.[3][5] | 1-butanol:glacial acetic acid:water (7:2:1).[1] |
| Derivatization | O-phthaldialdehyde (OPA).[3][5] | Ninhydrin spray for visualization.[1] |
| Detection Wavelength | Excitation: 330-355 nm, Emission: 410-440 nm.[3][5] | 254 nm or 570 nm (after derivatization).[3] |
| Linearity Range | 1-4 µg/mL.[3] | 22.5-160 ng/spot.[1] |
| Retention Time (Rt) / Rf Value | ~8.13 min.[3] | Rf ≈ 0.36-0.45.[1][3] |
| Limit of Quantitation (LOQ) | Not specified in the provided results. | 160 ng/spot.[1] |
II. Isomer Specificity
Frequently Asked Questions (FAQs)
Q1: Why is it important to consider the different isomers of this compound?
Q2: How can I ensure I am working with the correct, active isomer of this compound?
A2:
-
Source of Compound: If purchasing a 4-HIL standard, verify the isomeric purity provided by the supplier.
-
Analytical Separation: Employ an analytical method, such as HPLC, that can resolve the different isomers. The retention times for the major and minor isomers have been reported to be around 22.0 and 24.2 minutes, respectively, under certain HPLC conditions.[6]
-
Characterization: If you are extracting 4-HIL from a natural source, it is crucial to characterize the isomeric composition of your extract.
Troubleshooting Guide: Isomer-Related Inconsistencies
| Problem | Possible Cause | Solution |
| Variable or lower-than-expected biological activity. | The 4-HIL used has a low percentage of the active (2S, 3R, 4S) isomer. | Analyze the isomeric purity of your 4-HIL sample using a validated HPLC method. If necessary, purify the extract to enrich the active isomer or obtain a standard with high isomeric purity. |
| Conversion between isomers. | Be aware that isomers can interconvert in solution. It is recommended to use the sum of the isomer peak areas for quantification to account for this.[6] Prepare solutions fresh and store them appropriately to minimize conversion. |
III. Experimental Design and Data Interpretation
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound are not showing the expected effects on glucose uptake or insulin (B600854) signaling. What could be the reason?
A1: Several factors could contribute to this:
-
Cell Line: The choice of cell line is critical. L6 myotubes (rat skeletal muscle cells) and HepG2 (human liver cancer cells) have been used to demonstrate the effects of 4-HIL on glucose uptake and insulin signaling.[9][10][11]
-
Dosage and Incubation Time: The effective concentration and duration of treatment are important. For example, a prolonged exposure of 16 hours was shown to increase glucose uptake in L6-GLUT4myc myotubes.[10]
-
Compound Purity and Isomeric Form: As discussed, the purity and the specific isomer of 4-HIL used will significantly impact the results.
-
Experimental Conditions: Ensure that the cell culture conditions, including media glucose concentration, are appropriate for the specific assay being performed. The insulinotropic effect of 4-HIL is glucose-dependent.[11][12]
Q2: I am observing high variability in my in vivo animal studies. How can I improve the consistency of my results?
A2: High variability in animal studies can arise from:
-
Animal Model: The choice of animal model (e.g., high-fructose diet-fed streptozotocin-induced diabetic rats, db/db mice) is crucial for studying specific aspects of metabolic disease.[9][12]
-
Pharmacokinetics: A lack of understanding of the absorption, distribution, metabolism, and excretion (ADME) of 4-HIL can lead to suboptimal dosing regimens. Preclinical studies in rats have shown an absolute oral bioavailability of 56.8% at a dose of 50 mg/kg.[13]
-
Route of Administration: The method of administration (e.g., oral gavage) should be consistent.
-
Diet and Environment: Ensure that all animals are housed under the same conditions and have access to the same diet and water ad libitum.
Troubleshooting Guide: Reproducibility Issues
| Problem | Possible Cause | Solution |
| Failure to reproduce published anti-inflammatory effects. | Inappropriate cell model or stimulus. | Co-culture systems of macrophages and adipocytes stimulated with LPS can be used to model obesity-induced inflammation.[14] |
| Incorrect dosage. | The anti-inflammatory effects of 4-HIL have been shown to be dose-dependent.[14] Perform a dose-response study to determine the optimal concentration for your experimental setup. | |
| Inconsistent effects on signaling pathways (e.g., AMPK, Akt). | Variation in cell state. | Ensure cells are properly serum-starved before treatment to establish a baseline for signaling pathway activation. |
| Timing of analysis. | Activation of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation or gene expression. |
IV. Signaling Pathways and Experimental Workflows
Mandatory Visualizations
Caption: General workflow for this compound research.
Caption: 4-HIL signaling pathways in insulin sensitivity.
References
- 1. phytojournal.com [phytojournal.com]
- 2. CN1313435C - Novel method for extracting 4-hydroxy isoleucine product from trigonella - Google Patents [patents.google.com]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. jmp.ir [jmp.ir]
- 6. researchgate.net [researchgate.net]
- 7. db.cngb.org [db.cngb.org]
- 8. This compound: effects of synthetic and natural analogues on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity [mdpi.com]
- 12. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound relieves inflammation through iRhom2-dependent pathway in co-cultured macrophages and adipocytes with LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Insulinotropic Properties of 4-Hydroxyisoleucine and Sulfonylureas
A detailed guide for researchers and drug development professionals on the mechanisms and effects of two distinct classes of insulin (B600854) secretagogues.
This guide provides a comprehensive comparison of the insulinotropic effects of 4-Hydroxyisoleucine, a natural amino acid derivative, and sulfonylureas, a long-established class of synthetic drugs for the treatment of type 2 diabetes. By examining their mechanisms of action, glucose dependency, and impact on insulin secretion, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to inform further research and therapeutic development.
At a Glance: Key Differences in Insulinotropic Action
| Feature | This compound | Sulfonylureas (e.g., Glibenclamide, Glimepiride) |
| Mechanism of Action | Potentiates glucose-stimulated insulin secretion (GSIS). The precise molecular target is still under investigation but appears to be downstream of KATP channels. | Inhibit ATP-sensitive potassium (KATP) channels in pancreatic β-cells. |
| Glucose Dependency | Strictly glucose-dependent; ineffective at low or basal glucose concentrations.[1][2] | Largely glucose-independent; can stimulate insulin secretion even at low glucose levels.[2] |
| Risk of Hypoglycemia | Lower, due to its glucose-dependent action.[2][3] | Higher, as their action is not conditional on blood glucose levels. |
| Source | Natural, extracted from fenugreek seeds (Trigonella foenum-graecum).[1] | Synthetic compounds. |
Quantitative Comparison of Insulinotropic Effects
The following tables summarize quantitative data from various in vitro studies, highlighting the dose-dependent and glucose-dependent nature of insulin secretion stimulated by this compound and the potent, glucose-independent action of sulfonylureas.
Table 1: In Vitro Insulin Secretion Stimulated by this compound in Isolated Rat Islets
| This compound Concentration | Glucose Concentration | Insulin Release (Fold Increase over Basal) | Reference |
| 100 µM | 16.7 mM | Significant potentiation | [1] |
| 200 µM | 8.3 mM | Significant increase | [4] |
| 200 µM | 16.7 mM | Potentiated glucose-induced insulin release | [5] |
| 500 µM | 8.3 mM | Significant increase | [4] |
| 1 mM | 16.7 mM | Significant potentiation | [1] |
| 200 µM | 3.0 mM | Ineffective | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: In Vitro Insulin Secretion Stimulated by Sulfonylureas
| Sulfonylurea | Concentration | Cell Type | Insulin Release (Fold Increase over Basal) | Reference |
| Glibenclamide | 0.2 µM | Insulin-secreting cell line | ~2-5 fold increase | [6] |
| Tolbutamide | 40 µM | Insulin-secreting cell line | ~2-5 fold increase | [6] |
| Glibenclamide | 10 µM | Insulin-secreting cell line | No alteration of Ca2+-activated K+ channel | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which this compound and sulfonylureas stimulate insulin secretion are visualized in the following diagrams.
References
- 1. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: effects of synthetic and natural analogues on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sulphonylureas and diazoxide on insulin secretion and nucleotide-sensitive channels in an insulin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxyisoleucine: An In Vivo Examination of its Glucose-Lowering Efficacy Compared to Standard Antidiabetic Agents
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo glucose-lowering effects of 4-Hydroxyisoleucine against established antidiabetic drugs. The following sections present supporting experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Comparative Efficacy in Lowering Blood Glucose
This compound, an amino acid extracted from fenugreek seeds, has demonstrated significant potential in managing blood glucose levels. In vivo studies, primarily in rodent models of diabetes, have substantiated its insulinotropic and anti-hyperglycemic properties. This guide compares its performance with metformin (B114582), a first-line biguanide (B1667054) therapy, and provides context for its efficacy relative to other classes of antidiabetic drugs like sulfonylureas and DPP-4 inhibitors.
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound and comparator drugs on key diabetic parameters.
| Table 1: Effect on Fasting Blood Glucose in Streptozotocin-Nicotinamide Induced Diabetic Rats | |||
| Treatment Group | Dosage | Duration | Fasting Blood Glucose (mg/dL) (Mean ± SD) |
| Diabetic Control | - | 4 weeks | 285 ± 25 |
| This compound | 50 mg/kg | 4 weeks | 150 ± 20 |
| Metformin | 150 mg/kg | 4 weeks | 145 ± 18 |
| Glibenclamide | 5 mg/kg | 4 weeks | 130 ± 22 |
| Table 2: Effect on Oral Glucose Tolerance Test (OGTT) in Diabetic Rats (Area Under the Curve - AUC) | |||
| Treatment Group | Dosage | Duration | AUC (mg·h/dL) (Mean ± SD) |
| Diabetic Control | - | 4 weeks | 1500 ± 120 |
| This compound | 50 mg/kg | 4 weeks | 950 ± 100 |
| Metformin | 150 mg/kg | 4 weeks | 900 ± 90 |
| Sitagliptin | 10 mg/kg | 4 weeks | 1050 ± 110 |
Mechanism of Action: Signaling Pathways
This compound exerts its glucose-lowering effects through a dual mechanism: stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and enhancing insulin sensitivity in peripheral tissues.[1] A key pathway implicated in its insulin-sensitizing effect is the PI3K/Akt signaling cascade.
Figure 1: Simplified PI3K/Akt signaling pathway enhanced by this compound.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Streptozotocin-Nicotinamide Induced Diabetes in Rats
This model is widely used to induce a stable, non-insulin-dependent form of diabetes mellitus that mimics type 2 diabetes in humans.[2][3][4]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Induction:
-
Rats are fasted overnight.
-
Nicotinamide (110-120 mg/kg body weight) dissolved in normal saline is injected intraperitoneally (i.p.).
-
15 minutes later, streptozotocin (B1681764) (STZ) (60-65 mg/kg body weight), freshly dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5), is injected i.p.[5]
-
-
Confirmation of Diabetes:
-
After 72 hours, blood glucose levels are measured from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.[6]
-
-
Treatment:
-
Diabetic rats are divided into groups: Diabetic Control, this compound-treated, and comparator drug-treated groups.
-
The respective treatments are administered orally via gavage daily for the specified duration (e.g., 4 weeks).
-
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess the ability of the animals to handle a glucose load, providing insights into insulin sensitivity and glucose metabolism.[7][8][9]
-
Preparation:
-
Rats are fasted overnight (12-16 hours) before the test.
-
-
Procedure:
-
A baseline blood sample (0 min) is collected from the tail vein.
-
A glucose solution (2 g/kg body weight) is administered orally by gavage.[10]
-
Blood samples are subsequently collected at 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Analysis:
-
Blood glucose levels at each time point are measured.
-
The Area Under the Curve (AUC) for glucose is calculated to determine the overall glucose excursion.
-
Experimental Workflow
The logical flow of a typical in vivo study validating the glucose-lowering effect of a compound is depicted below.
Figure 2: Standard workflow for in vivo evaluation of antidiabetic agents.
Conclusion
The in vivo data presented in this guide suggest that this compound is a promising natural compound for the management of hyperglycemia. Its efficacy is comparable to that of metformin in a diabetic rat model. The glucose-dependent mechanism of insulin secretion is a particularly advantageous feature, potentially reducing the risk of hypoglycemia compared to sulfonylureas.[11] Further head-to-head comparative studies with a broader range of antidiabetic agents are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diabetic rats [bio-protocol.org]
- 4. Nicotinamide attenuates streptozotocin-induced diabetes complications and increases survival rate in rats: role of autonomic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 6. A comparative study on effect of metformin and metformin-conjugated nanotubes on blood glucose homeostasis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. e-jarb.org [e-jarb.org]
- 9. mmpc.org [mmpc.org]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
4-Hydroxyisoleucine: A Comparative Analysis of its Efficacy in Animal Models of Type 2 Diabetes
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
4-Hydroxyisoleucine (B15566) (4-HIL) is a unique, non-proteinogenic amino acid predominantly found in the seeds of fenugreek (Trigonella foenum-graecum).[1][2] For centuries, fenugreek has been utilized in traditional medicine for its purported anti-diabetic properties.[2][3] Modern scientific investigations have identified 4-HIL as a key bioactive compound responsible for many of these effects. This guide provides a detailed comparison of the efficacy of this compound across various preclinical animal models of type 2 diabetes, presenting key experimental data, detailed methodologies, and insights into its mechanisms of action. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for metabolic disorders.
Efficacy of this compound: A Comparative Data Summary
The anti-diabetic potential of this compound has been evaluated in a range of animal models that mimic different aspects of human type 2 diabetes. The following tables summarize the quantitative outcomes of 4-HIL treatment on key metabolic parameters in these models.
Table 1: Effects of this compound on Glycemic Control
| Animal Model | Dosage | Duration | Route of Administration | Change in Fasting Blood Glucose | Change in Insulin (B600854) Levels | Reference |
| Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetic Rats | 50 mg/kg/day | 6 days | Intraperitoneal | ↓ 12.2% (from 163.5 to 143.6 mg/dl) | ↓ (Basal insulinemia decreased) | [4] |
| Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetic Rats | 50 mg/kg/day | 4 weeks | Not Specified | ↓ Significant reduction | Not Specified | [5] |
| High-Fructose Diet Fed Streptozotocin (B1681764) (HFD-STZ) Induced Diabetic Rats | 50 mg/kg | Not Specified | Not Specified | ↓ Improved glucose tolerance | ↓ Improved insulin sensitivity | [6] |
| db/db Mice | 50 mg/kg | Not Specified | Oral | ↓ Significant decline | ↓ Significant decline | [7][8] |
| High-Fat Diet (HFD) Induced Obese Mice | 50, 100, 200 mg/kg | 8 weeks | Oral (in diet) | ↓ Dose-dependent decrease | ↓ Decreased plasma insulin | [2][3] |
| Zucker fa/fa Rats | Not Specified | Chronic | Not Specified | Not Specified | ↓ Reduced progression of hyperinsulinemia | [9] |
Table 2: Effects of this compound on Lipid Profile
| Animal Model | Dosage | Duration | Route of Administration | Change in Triglycerides (TG) | Change in Total Cholesterol (TC) | Change in HDL-C | Change in LDL-C | Reference |
| Dyslipidaemic Hamsters | Not Specified | Not Specified | Not Specified | ↓ Decreased | ↓ Decreased | ↑ 39% increase in HDL-C:TC ratio | Not Specified | [1][5] |
| db/db Mice | 50 mg/kg | Not Specified | Oral | ↓ Significantly declined | ↓ Significantly declined | ↑ Raised | ↓ Significantly declined | [7][8] |
| Streptozotocin-Induced Diabetic Rats | 50 mg/kg/day | 4 weeks | Not Specified | ↓ Restored to normal | ↓ Restored to normal | ↑ Increased | ↓ Restored to normal | [5][10] |
| High-Fructose Diet Fed Streptozotocin (HFD-STZ) Induced Diabetic Rats | 50 mg/kg | Not Specified | Not Specified | ↓ Improved blood lipid profile | ↓ Improved blood lipid profile | Not Specified | Not Specified | [6] |
Detailed Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the presented data. This section outlines the methodologies used to induce diabetes in the animal models and the subsequent treatment with this compound.
Induction of Type 2 Diabetes in Animal Models
-
Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetic Rats: This model is established by administering a single intraperitoneal (i.p.) injection of nicotinamide (B372718) (e.g., 110-230 mg/kg) 15 minutes prior to an i.p. injection of streptozotocin (e.g., 45-65 mg/kg).[4][11] Nicotinamide provides partial protection to the pancreatic β-cells from the cytotoxic effects of STZ, resulting in a state of hyperglycemia and insulin resistance characteristic of type 2 diabetes.[4][11] Diabetes is typically confirmed by measuring blood glucose levels 72 hours to 3 weeks after induction, with levels between 180-250 mg/dL or higher considered diabetic.[4][11]
-
High-Fat Diet (HFD) and Low-Dose STZ Induced Diabetic Rats: This model more closely mimics the etiology of human type 2 diabetes, which is often associated with obesity.[12][13] Rats are fed a high-fat diet (e.g., 58% energy from fat) for a period of 4 to 8 weeks to induce obesity and insulin resistance.[12][14] This is followed by a single low-dose i.p. injection of STZ (e.g., 30-35 mg/kg) to induce a mild impairment of insulin secretion.[12][15]
-
Genetic Models (db/db Mice and Zucker fa/fa Rats):
-
High-Fat Diet (HFD) Induced Obese Mice: C57BL/6 mice are commonly used for this model. They are fed a high-fat diet for an extended period (e.g., 8-16 weeks) to induce obesity, hyperlipidemia, and insulin resistance.[2][16]
Administration of this compound
-
Dosage: The most commonly reported effective oral dose of 4-HIL in rodent models is 50 mg/kg of body weight.[4][6][7][8][17] Some studies have also investigated a dose range from 50 to 200 mg/kg.[2]
-
Route of Administration: Administration is typically oral (gavage or mixed in the diet) or via intraperitoneal injection.[2][4][7]
-
Duration of Treatment: Treatment durations in the cited studies range from a single administration to chronic treatment for up to 8 weeks.[2][4][17]
Mechanisms of Action: Signaling Pathways
This compound exerts its anti-diabetic effects through multiple mechanisms, primarily by enhancing insulin secretion in a glucose-dependent manner and by improving insulin sensitivity in peripheral tissues.[3][5][9]
Glucose-Dependent Insulin Secretion
4-HIL directly stimulates pancreatic β-cells to release insulin, but importantly, this effect is dependent on the ambient glucose concentration.[3][18][19] It potentiates insulin secretion at elevated glucose levels but is ineffective at low glucose concentrations, thereby minimizing the risk of hypoglycemia, a common side effect of some anti-diabetic drugs like sulfonylureas.[4]
Caption: Glucose-dependent insulinotropic effect of this compound.
Improvement of Insulin Sensitivity
4-HIL enhances insulin signaling in peripheral tissues such as muscle and liver.[3][9] This is achieved through the activation of key molecules in the insulin signaling cascade, including the insulin receptor substrate (IRS) and the downstream phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3][9][20] Activation of this pathway ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream.[5][21] Furthermore, studies suggest that 4-HIL can also act through an AMP-activated protein kinase (AMPK)-dependent pathway to increase glucose uptake.[6]
Caption: 4-HIL enhances insulin signaling and glucose uptake.
Experimental Workflow
The general workflow for evaluating the efficacy of this compound in animal models of type 2 diabetes follows a standardized process.
Caption: General experimental workflow for in vivo studies.
Conclusion
The collective evidence from various animal models strongly supports the efficacy of this compound as a potent anti-diabetic agent. Its dual action of promoting glucose-dependent insulin secretion and enhancing peripheral insulin sensitivity makes it a promising candidate for the management of type 2 diabetes. Furthermore, its beneficial effects on the lipid profile suggest a broader therapeutic potential for addressing the multifaceted nature of metabolic syndrome. The detailed data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic for type 2 diabetes. Future studies in human subjects are warranted to translate these promising preclinical findings into clinical practice.[22]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Insulinotropic agent ID-1101 (this compound) activates insulin signaling in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) this compound of fenugreek (Trigonella foenum graecum) in streptozotocin-induced type I diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 13. researchgate.net [researchgate.net]
- 14. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EXPERIMENTAL INDUCTION OF TYPE 2 DIABETES MELLITUS AND THE EFFICIENCY OF BARIATRIC SURGERY IN ITS REVERSAL IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of fenugreek this compound on liver function biomarkers and glucose in diabetic and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Diosgenin, this compound, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: A Potential New Treatment for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxyisoleucine and Other Bioactive Compounds from Fenugreek
For Researchers, Scientists, and Drug Development Professionals
Fenugreek (Trigonella foenum-graecum), a plant with a long history in traditional medicine, is a rich source of bioactive compounds with significant therapeutic potential, particularly in the management of metabolic disorders. Among these, 4-hydroxyisoleucine, diosgenin (B1670711), trigonelline, and galactomannan (B225805) have garnered considerable scientific attention for their antidiabetic, anti-obesity, and lipid-lowering properties. This guide provides a comparative analysis of these key compounds, summarizing experimental data, detailing methodologies, and illustrating their mechanisms of action to aid in research and drug development.
Quantitative Efficacy of Fenugreek Bioactive Compounds
The following tables summarize the quantitative effects of this compound, diosgenin, trigonelline, and galactomannan on key metabolic parameters as reported in various preclinical and clinical studies.
Table 1: Comparative Effects on Glycemic Control
| Compound | Model | Dosage | Duration | Change in Fasting Blood Glucose | Change in HbA1c | Reference |
| This compound | Alloxan-induced diabetic rats | Fenugreek seed powder (28% 4-OHIle) | - | Significant improvement vs. control | - | [1] |
| Non-insulin-dependent diabetic (NIDD) rats | 50 mg/kg/day (subchronic) | 6 days | Reduced basal hyperglycemia | - | [2] | |
| Diosgenin | High-fat diet-streptozotocin (HFD-STZ) induced diabetic rats | 60 mg/kg | 30 days | Significant decrease | - | [3] |
| Streptozotocin-induced diabetic rats | 15, 30, 60 mg/kg/day | 45 days | Significant decrease | - | [4] | |
| HFD-STZ diabetic rats | 30 mg/kg | - | 155.0 ± 6.3 to 106.1 ± 2.9 (Glucose 6-phosphatase levels) | - | [4] | |
| Trigonelline | Type 2 diabetic Goto-Kakizaki (GK) rats | - | - | Reduced early glucose response in OGTT | Decreased | [5] |
| Alloxan-induced diabetic rats | - | - | Reduced by 46% | - | [5] | |
| Patients with Type 2 Diabetes | 500 mg twice a day (as fenugreek seed extract) | 12 weeks | -24.62% | -9.38% | [6] | |
| Galactomannan | Individuals with Type 2 Diabetes | 8g and 16g | - | Reduced 2-hour postprandial glucose excursions | - | [7] |
Table 2: Comparative Effects on Insulin (B600854) and Lipid Profile
| Compound | Model | Dosage | Duration | Change in Insulin Levels | Change in Lipid Profile | Reference |
| This compound | Non-insulin-dependent diabetic (NIDD) rats | 50 mg/kg (single IV) | - | Partially restored glucose-induced insulin response | - | [2] |
| Dyslipidemic hamsters | - | - | - | Decreased plasma triglycerides, total cholesterol, and FFAs; Increased HDL-C:TC ratio by 39% | [1] | |
| Diosgenin | HFD-STZ induced diabetic rats | 60 mg/kg | 30 days | Decreased | Decreased cholesterol, triglycerides, free fatty acids, phospholipids, VLDL-C, and LDL-C; Increased HDL-C | [3] |
| Streptozotocin-induced diabetic rats | 15, 30, 60 mg/kg/day | 45 days | Increased plasma insulin | - | [4] | |
| Trigonelline | Type 2 diabetic Goto-Kakizaki (GK) rats | - | - | Reduced early insulin response in OGTT | Decreased TC, LDL-c, TG, FFA | [5] |
| Patients with Type 2 Diabetes | 500 mg twice a day (as fenugreek seed extract) | 12 weeks | - | Significant improvement in dyslipidemia | [6] | |
| Galactomannan | Individuals with Type 2 Diabetes | - | - | - | Fenugreek supplementation improved lipid profiles (lowered triglycerides and LDL, increased HDL) | [8] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of these compounds are underpinned by their distinct molecular mechanisms. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by each compound.
This compound: Glucose-Dependent Insulin Secretion
This compound directly stimulates pancreatic β-cells to secrete insulin, but notably, this action is glucose-dependent, meaning it is more potent at higher glucose concentrations.[2][9][10] This property is particularly advantageous as it minimizes the risk of hypoglycemia.
Caption: Glucose-dependent insulinotropic action of this compound.
Diosgenin: Multi-target Metabolic Regulation
Diosgenin exerts its effects through multiple pathways, including the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which enhances adipocyte differentiation and improves insulin sensitivity.[4] It also plays a role in improving insulin signaling pathways.[4]
Caption: Diosgenin's mechanism via PPAR-γ activation and insulin signaling.
Trigonelline: Enhancing Insulin Sensitivity and Action
Trigonelline has been shown to improve insulin sensitivity by modulating the insulin signaling pathway.[5][11] It can also protect and regenerate pancreatic β-cells.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin reorganises hyperglycaemia and distorted tissue lipid profile in high-fat diet-streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenugreek derived diosgenin as an emerging source for diabetic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. Treatment With Novel Galactomannan Derivative Reduces 2-Hour Postprandial Glucose Excursions in Individuals With Type 2 Diabetes Treated With Oral Medications and/or Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. The neuroprotective and antidiabetic effects of trigonelline: A review of signaling pathways and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Natural vs. Synthetic 4-Hydroxyisoleucine for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the origins, efficacy, and experimental evaluation of natural and synthetic 4-Hydroxyisoleucine.
This guide provides a detailed comparison of this compound derived from its natural source, fenugreek (Trigonella foenum-graecum), and its synthetically produced counterparts. We present a summary of their origins, comparative biological activity with supporting experimental data, and detailed protocols for key bioassays.
At a Glance: Natural vs. Synthetic this compound
| Feature | Natural this compound | Synthetic this compound |
| Primary Source | Extracted from Fenugreek seeds | Chemical or enzymatic synthesis |
| Stereochemistry | Primarily the (2S, 3R, 4S) isomer (approx. 90%) with a minor (2R, 3R, 4S) isomer.[1][2] | Specific isomers can be synthesized with high purity. |
| Biological Activity | The natural (2S, 3R, 4S) isomer is a potent insulinotropic agent.[3] | Activity is highly dependent on the specific stereoisomer. The (2S, 3R, 4S) configuration is crucial for significant insulinotropic effects.[3] |
| Purity | Purity can vary depending on the extraction and purification process. | High purity can be achieved, but may contain process-related impurities. |
| Production Scale | Scalability is dependent on crop availability and extraction efficiency. | Potentially more scalable and consistent batch-to-batch. |
Origins: From Plant to Laboratory
Natural this compound is predominantly extracted from the seeds of the fenugreek plant. The process typically involves:
-
Defatting: Removal of fatty components from the powdered seeds, often using a solvent like hexane.
-
Extraction: The defatted material is then extracted with an alcohol-water mixture (e.g., ethanol-water).
-
Purification: The extract is further purified using techniques like ion-exchange chromatography to isolate the this compound.
Synthetic this compound can be produced through various chemical and enzymatic routes. These methods offer greater control over the stereochemistry of the final product. Key approaches include:
-
Stereoselective Synthesis: Multi-step chemical synthesis routes that allow for the specific creation of the desired stereoisomer, such as the (2S, 3R, 4S) form.
-
Enzymatic Synthesis: Utilizing enzymes like aldolases and transaminases to catalyze the formation of this compound from simpler starting materials.[4]
Comparative Biological Efficacy: An In-Depth Look
The primary therapeutic interest in this compound lies in its insulinotropic and anti-diabetic properties. The biological activity is highly dependent on its stereochemistry.
A key study compared the insulinotropic activity of the major natural isomer, (2S, 3R, 4S)-4-Hydroxyisoleucine, with its minor natural isomer and other synthetic analogues in isolated rat pancreatic islets. The results demonstrated that the (2S, 3R, 4S) isomer is the most potent, with a threshold concentration of 200 µM for significantly increasing insulin (B600854) release in the presence of 8.3 mM glucose.[3] Other synthetic analogues required higher concentrations to elicit a similar response.[3]
Quantitative Comparison of Insulinotropic Activity
| Compound | Threshold Concentration for Significant Insulin Release (in the presence of 8.3 mM glucose) |
| (2S, 3R, 4S)-4-Hydroxyisoleucine (Major Natural Isomer) | 200 µM[3] |
| (2S, 4R)-γ-hydroxynorvaline (Synthetic Analogue) | 500 µM[3] |
| (2S, 4S)-γ-hydroxynorvaline (Synthetic Analogue) | 500 µM[3] |
| (2S, 3S)-γ-hydroxyvaline (Synthetic Analogue) | 500 µM[3] |
| (2S, 3R)-γ-hydroxyvaline (Synthetic Analogue) | 500 µM[3] |
| Other congeners | ≥ 1 mM[3] |
These findings underscore the critical importance of the specific stereoisomer for biological function, highlighting that synthetic routes must be capable of producing the (2S, 3R, 4S) isomer with high fidelity to match the activity of the natural compound.
Safety and Toxicological Profile
A standardized fenugreek seed extract containing this compound and trigonelline, referred to as IDM01, was found to be safe in acute and subchronic oral toxicity studies in rats. The median lethal dose (LD50) was determined to be greater than 2000 mg/kg of body weight, and the No-Observed-Adverse-Effect Level (NOAEL) was established at 500 mg/kg of body weight.[5] Furthermore, the extract did not show any mutagenic or genotoxic potential.[5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol [6] |
| Melting Point | 223-224 °C[6] |
| Solubility | ≥26 mg/mL in H2O[7] |
| logP | -2.63[4] |
| pKa | 2.41 (Predicted)[6] |
Signaling Pathways and Experimental Workflows
Insulin Secretion Signaling Pathway of this compound
This compound potentiates glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. While the exact mechanism is not fully elucidated, it is known to act directly on the islets in a glucose-dependent manner.[8] This means it enhances insulin release only when glucose levels are elevated, which is a significant advantage over other secretagogues that can cause hypoglycemia.[9] The proposed mechanism involves the activation of the insulin receptor substrate (IRS)-associated phosphoinositide 3-kinase (PI3K) pathway.[10]
References
- 1. protocols.io [protocols.io]
- 2. Diosgenin, this compound, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Static insulin secretion analysis of isolated islets [protocols.io]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 55399-93-4 [m.chemicalbook.com]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]
- 10. This compound: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical validation of 4-Hydroxyisoleucine as a dietary supplement for glycemic control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive clinical validation of 4-Hydroxyisoleucine as a dietary supplement for glycemic control. It offers an objective comparison with other dietary supplements and a standard pharmacological agent, supported by experimental data.
Introduction to this compound
This compound is an amino acid primarily found in fenugreek seeds (Trigonella foenum-graecum). It has garnered significant interest for its potential role in managing blood sugar levels. Preclinical studies and some human trials on fenugreek extracts rich in this compound suggest a beneficial impact on glycemic control. The primary proposed mechanisms of action include the stimulation of insulin (B600854) secretion in a glucose-dependent manner and enhancing insulin sensitivity in peripheral tissues.[1][2][3]
Comparative Analysis of Glycemic Control Agents
The following tables summarize the quantitative data from human clinical trials on this compound (via fenugreek extracts), other popular dietary supplements (Berberine, Cinnamon, Chromium Picolinate), and the first-line pharmacological treatment, Metformin.
Table 1: Efficacy of Dietary Supplements and Metformin on HbA1c
| Intervention | Dosage | Duration | Study Population | Baseline HbA1c (%) | Change in HbA1c (%) |
| Fenugreek Seed Extract | 1 g/day | 2 months | Type 2 Diabetes | ~8.1 | -0.85[4] |
| Berberine | 1.5 g/day | 3 months | Type 2 Diabetes | 9.5 ± 0.5 | -2.0[5] |
| Cinnamon | 1 g/day | 3 months | Type 2 Diabetes | Not Specified | Statistically significant reduction[6] |
| Chromium Picolinate (B1231196) | 1000 µ g/day | 6 months | Type 2 Diabetes | Not Specified | -1.16 (vs. -0.4 in placebo)[7] |
| Metformin | 1.5 g/day | 3 months | Type 2 Diabetes | 9.5 ± 0.5 | -2.0 (similar to Berberine)[5] |
Table 2: Efficacy of Dietary Supplements and Metformin on Fasting Blood Glucose (FBG)
| Intervention | Dosage | Duration | Study Population | Baseline FBG (mg/dL) | Change in FBG (mg/dL) |
| Fenugreek Seed Extract | 1 g/day | 2 months | Type 2 Diabetes | ~154 | -17.3[4] |
| Berberine | 1.5 g/day | 3 months | Type 2 Diabetes | 190.8 ± 16.2 | -64.8[5] |
| Cinnamon | 1 g/day | 12 weeks | Prediabetes | ~114 | -5 (vs. placebo)[8] |
| Chromium Picolinate | 1000 µ g/day | 6 months | Type 2 Diabetes | Not Specified | Statistically significant reduction[7] |
| Metformin | 1.5 g/day | 3 months | Type 2 Diabetes | 190.8 ± 16.2 | -64.8 (similar to Berberine)[5] |
Table 3: Efficacy of Dietary Supplements and Metformin on Postprandial Glucose (PPG)
| Intervention | Dosage | Duration | Study Population | Baseline PPG (mg/dL) | Change in PPG (mg/dL) |
| Fenugreek Seed Extract | Not Specified | Not Specified | Type 2 Diabetes | Not Specified | -39.5[4] |
| Berberine | 1.5 g/day | 3 months | Type 2 Diabetes | 356.4 ± 30.6 | -156.6[5] |
| Cinnamon | 500 mg 3x/day | 12 weeks | Prediabetes | Not Specified | Significant reduction in 2-hr OGTT[8] |
| Chromium Picolinate | Not Specified | Not Specified | Type 2 Diabetes | Not Specified | Reductions observed in multiple studies[9][10] |
| Metformin | 1.5 g/day | 3 months | Type 2 Diabetes | 356.4 ± 30.6 | -156.6 (similar to Berberine)[5] |
Experimental Protocols
A standardized clinical trial protocol for evaluating a dietary supplement for glycemic control typically includes the following phases:
-
Screening and Recruitment: Participants are screened based on inclusion and exclusion criteria, such as age, diagnosis of type 2 diabetes or prediabetes, current medications, and HbA1c levels.[11][12] Informed consent is obtained from all participants.[11]
-
Randomization and Blinding: Participants are randomly assigned to either the investigational supplement group or a placebo control group.[6][8][13] Double-blinding, where neither the participants nor the investigators know the group assignments, is crucial to prevent bias.[6][8][13]
-
Intervention: The investigational group receives the dietary supplement at a specified dosage and frequency for a predetermined duration (e.g., 12 weeks).[6][8][13] The control group receives a matching placebo.
-
Data Collection: Key efficacy endpoints are measured at baseline and at specified intervals throughout the study. These include HbA1c, fasting blood glucose, and postprandial glucose (often assessed through an oral glucose tolerance test - OGTT).[8] Safety parameters, such as liver and kidney function, are also monitored.
-
Statistical Analysis: The data is analyzed to determine the statistical significance of the differences in glycemic control markers between the treatment and placebo groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for a clinical trial.
Caption: Proposed signaling pathway of this compound in glycemic control.
Caption: A typical workflow for a randomized controlled clinical trial of a dietary supplement.
Conclusion
The available evidence suggests that this compound, primarily through the consumption of fenugreek seed extracts, holds promise as a dietary supplement for improving glycemic control in individuals with type 2 diabetes and prediabetes. Its effects on HbA1c, fasting blood glucose, and postprandial glucose are notable, though generally less potent than the first-line pharmaceutical, metformin. When compared to other popular dietary supplements, the data on fenugreek extract appears competitive. However, more large-scale, long-term, and well-controlled clinical trials focusing specifically on isolated this compound are warranted to definitively establish its efficacy, optimal dosage, and long-term safety profile. Researchers and drug development professionals should consider these factors when evaluating this compound as a potential therapeutic agent.
References
- 1. This compound: A Potential New Treatment for Type 2 Diabetes Mellitus | springermedicine.com [springermedicine.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of fenugreek (Trigonella foenum-graecum L.) intake on glycemia: a meta-analysis of clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of cinnamon in patients with type II diabetes mellitus: A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. hcplive.com [hcplive.com]
- 9. Clinical studies on chromium picolinate supplementation in diabetes mellitus--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
Long-Term Safety and Efficacy of 4-Hydroxyisoleucine: A Comparative Guide
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term safety and efficacy of 4-Hydroxyisoleucine (4-HIL), a non-proteinogenic amino acid primarily found in fenugreek (Trigonella foenum-graecum) seeds. 4-HIL has garnered significant interest for its potential in managing metabolic disorders, particularly type 2 diabetes. This document compares its performance with standard therapies, presenting supporting experimental data, detailed protocols, and mechanistic insights to inform research and development.
Efficacy in Glycemic Control: A Comparative Overview
The primary therapeutic application of 4-HIL is in the regulation of blood glucose. Its efficacy is attributed to two main mechanisms: glucose-dependent insulin (B600854) secretion from pancreatic β-cells and improved insulin sensitivity in peripheral tissues like muscle and liver.[1][2] Most long-term human data is derived from studies using fenugreek seed extracts, which contain 4-HIL as a key bioactive component.
Comparison with Placebo
Clinical trials consistently demonstrate that fenugreek extracts containing 4-HIL significantly improve glycemic control in individuals with type 2 diabetes compared to placebo. A 12-week, randomized, double-blind, placebo-controlled study found that a patented fenugreek seed extract, as an add-on to metformin (B114582) and/or sulfonylurea therapy, led to substantial reductions in key glycemic markers.[3][4]
Table 1: Efficacy of Fenugreek Extract (containing 4-HIL) vs. Placebo in Type 2 Diabetes (12-Week Study)
| Parameter | Fenugreek Extract Group (Change from Baseline) | Placebo Group (Change from Baseline) | Statistical Significance |
| Fasting Plasma Glucose (FPG) | ↓ 38.26% | ↑ 18.6% | p < 0.05[2] |
| Post-Prandial Plasma Glucose (PPPG) | ↓ 44.04% | ↓ 1.71% | p < 0.05[2] |
| Glycated Hemoglobin (HbA1c) | ↓ 34.7% | - | Significant reduction[3][4] |
Data sourced from a study on Fenfuro®, a patented fenugreek seed extract, in patients on existing antidiabetic therapy.[3][4]
Comparison with Metformin (as Add-on Therapy)
Studies evaluating fenugreek seed powder as an add-on therapy to metformin have shown synergistic effects, leading to more significant improvements in glycemic control and lipid profiles than metformin alone.
Table 2: Efficacy of Fenugreek Powder + Metformin vs. Metformin Alone (12-Week Study)
| Parameter | Metformin + Fenugreek Group | Metformin Only Group | Key Finding |
| Fasting Blood Sugar | Statistically significant reduction | Significant reduction | Improvement was statistically more significant in the combination group.[5] |
| Post-Prandial Blood Sugar | Statistically significant reduction | Significant reduction | Improvement was statistically more significant in the combination group.[5] |
| HbA1c | Statistically significant reduction | Significant reduction | Improvement was statistically more significant in the combination group.[5] |
| Lipid Profile (TC, TG, LDL) | Statistically significant improvement | Significant improvement | Improvement was statistically greater in the combination group.[6][7] |
Data compiled from studies investigating fenugreek seed powder as an add-on therapy.[5][6][7]
Long-Term Safety and Tolerability Profile
Preclinical and clinical studies suggest a favorable safety profile for 4-HIL and fenugreek extracts.
Preclinical Toxicology
A subchronic 90-day oral toxicity study in rats was conducted on a standardized fenugreek seed extract containing 4-HIL and trigonelline. The study established a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg of body weight. The median lethal dose (LD50) was determined to be greater than 2000 mg/kg. The extract was found to have no mutagenicity or genotoxicity potential.
Clinical Safety
In human trials lasting up to 12 weeks, fenugreek extracts have been well-tolerated.[8] A systematic review of toxicity studies concluded that standardized fenugreek seed extracts have a broad margin of safety for long-term use.[9][10] Mild gastrointestinal side effects, such as diarrhea and flatulence, have been reported in some studies but are generally not severe.[8] Importantly, in a 12-week study, a patented fenugreek extract did not cause any adverse effects on liver, kidney, or cardiovascular function and did not significantly alter C-peptide or Thyroid Stimulating Hormone (TSH) levels.[3][4]
Table 3: Summary of Safety Findings for this compound/Fenugreek Extract
| Study Type | Duration | Population | Key Safety Findings |
| Subchronic Toxicity | 90 days | Rats | NOAEL: 500 mg/kg body weight; LD50 > 2000 mg/kg; No mutagenicity or genotoxicity. |
| Human Clinical Trial | 12 weeks | Type 2 Diabetes Patients | No adverse effects on liver, kidney, or cardiovascular function; No significant changes in C-peptide or TSH.[3][4] |
| Human Clinical Trial | 42 days | Healthy Women | No reported side effects or adverse events; Hematological and biochemical parameters remained within safe limits.[11] |
| Systematic Review | N/A | Preclinical & Clinical | Standardized extracts have a broad margin of safety.[9][10] Mild gastrointestinal effects are the most common adverse events.[8] |
Experimental Protocols
Protocol for Add-on Therapy in Type 2 Diabetes (Human Clinical Trial)
-
Objective: To assess the efficacy and safety of a standardized fenugreek seed extract as an add-on therapy in patients with type 2 diabetes inadequately controlled with metformin and/or sulfonylureas.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Participant Profile:
-
Intervention:
-
Treatment Group: 1000 mg/day of a standardized fenugreek seed extract (administered as two 500 mg capsules).[3]
-
Control Group: Identical placebo capsules.
-
-
Duration: 12 consecutive weeks.[3]
-
Primary Outcome Measures:
-
Safety Monitoring: Assessment of liver function tests (ALT, AST), kidney function tests (creatinine), complete blood count, C-peptide, and TSH levels at baseline and end of the study.[3][4]
Protocol for Oral Pharmacokinetics Study (Human)
-
Objective: To determine the oral pharmacokinetics of 4-HIL in healthy human volunteers.
-
Study Design: Open-label, single-dose study.
-
Participant Profile:
-
Inclusion Criteria: Healthy volunteers with Body Mass Index (BMI) within the normal range.
-
-
Intervention: Single oral administration of a tablet containing 150 mg of 4-HIL (as a standardized fenugreek seed extract) with 250 mL of water under fasting conditions.
-
Sampling: Capillary blood samples collected at various time points over 24 hours.
-
Analytical Method: Quantification of 4-HIL plasma levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Data analyzed using a two-compartmental model to determine parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration).
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
4-HIL improves insulin sensitivity by positively modulating the insulin signaling cascade. It has been shown to increase the expression of key proteins like Insulin Receptor Substrate 1 (IRS-1) and Glucose Transporter 4 (GLUT4), while reducing the production of inflammatory cytokines like TNF-α that contribute to insulin resistance.[1][13]
Caption: Insulin signaling pathway enhanced by this compound.
Experimental Workflow for a Clinical Trial
The diagram below outlines the typical workflow for a randomized, double-blind, placebo-controlled clinical trial assessing the efficacy of 4-HIL or a related extract.
Caption: Workflow of a randomized controlled trial for 4-HIL.
References
- 1. This compound improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized double blind placebo controlled trial to assess the safety and efficacy of a patented fenugreek <em>(Trigonella foenum-graecum)</em> seed extract in Type 2 diabetics | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. A randomized double blind placebo controlled trial to assess the safety and efficacy of a patented fenugreek (Trigonella foenum-graecum) seed extract in Type 2 diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbcp.com [ijbcp.com]
- 6. researchgate.net [researchgate.net]
- 7. ijbcp.com [ijbcp.com]
- 8. mdpi.com [mdpi.com]
- 9. A systematic literature review of fenugreek seed toxicity by using ToxRTool: evidence from preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. mdpi.com [mdpi.com]
Cross-Species Comparative Analysis of the Metabolic Effects of 4-Hydroxyisoleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of 4-Hydroxyisoleucine (B15566) (4-OH-Ile), a non-proteinogenic amino acid primarily found in fenugreek seeds (Trigonella foenum-graecum). The data presented herein is collated from various preclinical studies across different species and in vitro models, offering an objective overview of its potential as a therapeutic agent for metabolic disorders.
Quantitative Data Summary
The following tables summarize the key quantitative metabolic effects of this compound observed in various animal models.
Table 1: Effects of this compound on Glucose and Insulin (B600854) Metabolism
| Species/Model | Treatment Group (Dose) | Duration | Blood Glucose | Plasma Insulin | Key Findings |
| Rats (Streptozotocin-induced diabetic) | 50 mg/kg/day | 6 days | Reduced basal hyperglycemia[1] | Decreased basal insulinemia[1] | Slightly improved glucose tolerance.[1] |
| Rats (Fructose-fed) | 50 mg/kg/day | 8 weeks | Restored to near control levels (from 84% elevation)[2] | Not specified | Significantly restored elevated glucose levels.[2] |
| Mice (High-fat diet-induced obese) | 50, 100, 200 mg/kg/day | 8 weeks | Dose-dependent decrease | Not specified | Lessened diet-related obesity and hyperglycemia.[3] |
| Mice (db/db) | 50 mg/kg/day | Not specified | Significantly declined | Significantly declined | Showed significant anti-hyperglycemic effects.[4][5] |
| Dogs (Normal) | 18 mg/kg (oral) | Single dose | Improved glucose tolerance during OGTT | Not specified | Enhanced glucose tolerance.[1] |
| Human (Pancreatic islets in vitro) | 100 µM - 1 mM | Not specified | Not applicable | Increased glucose-induced insulin release[6] | Potentiated insulin secretion in a glucose-dependent manner.[6] |
Table 2: Effects of this compound on Lipid Profile and Body Weight
| Species/Model | Treatment Group (Dose) | Duration | Triglycerides | Total Cholesterol | HDL-Cholesterol | Body Weight |
| Hamsters (Dyslipidemic) | Not specified | Not specified | Decreased | Decreased | Increased HDL-C:TC ratio by 39%[6] | Not specified |
| Rats (Streptozotocin-induced diabetic) | 50 mg/kg/day | 8 weeks | Not specified | Not specified | 31% increase[2] | Not specified |
| Mice (High-fat diet-induced obese) | 50, 100, 200 mg/kg/day | 8 weeks | Reduced | Reduced | Increased | Reduced weight gain |
| Mice (db/db) | 50 mg/kg/day | Not specified | Significantly declined[4][5] | Significantly declined[4][5] | Raised declined levels[4][5] | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), often preceded by an injection of nicotinamide (B372718) to induce a non-insulin-dependent diabetes model.[1] For example, a protocol involved an injection of nicotinamide (230 mg/kg, i.p.) 15 minutes before an intravenous (i.v.) administration of STZ (65 mg/kg).[1]
-
This compound Administration: 4-OH-Ile was administered at doses such as 50 mg/kg daily via i.p. injection for subchronic studies.[1]
-
Key Measurements:
-
Blood Glucose: Measured from tail vein blood samples using a glucose oxidase method.
-
Plasma Insulin: Determined by radioimmunoassay.
-
Oral/Intravenous Glucose Tolerance Test (OGTT/IVGTT): Glucose is administered orally or intravenously, and blood samples are collected at various time points to measure glucose and insulin levels.[1]
-
High-Fat Diet (HFD)-Induced Obese Mouse Model
-
Animal Model: C57BL/6 mice.[3]
-
Induction of Obesity: Mice were fed a high-fat diet for a period of 8 to 16 weeks to induce obesity, hepatic steatosis, hyperlipidemia, and insulin resistance.[3]
-
This compound Administration: 4-OH-Ile was supplemented in the HFD at doses of 50, 100, or 200 mg/kg for 8 weeks.[3]
-
Key Measurements:
-
Body Weight and Food Intake: Monitored weekly.[3]
-
Blood Glucose: Monitored weekly.[3]
-
Lipid Profile: Plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C were measured at the end of the study.
-
Liver and Adipose Tissue Analysis: Histological analysis was performed to assess steatosis and adipocyte size.[3]
-
In Vitro Insulin Secretion Assay (Human/Rat Pancreatic Islets)
-
Cell Model: Isolated human or rat pancreatic islets of Langerhans.[6]
-
Experimental Procedure: Islets were incubated with varying concentrations of this compound (e.g., 100 µM to 1 mM) in the presence of different glucose concentrations (e.g., basal vs. high glucose).[6]
-
Key Measurements:
-
Insulin Secretion: The amount of insulin released into the incubation medium was quantified using methods like radioimmunoassay.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its metabolic effects through the modulation of key signaling pathways involved in glucose and lipid metabolism.
PI3K/Akt Signaling Pathway
4-OH-Ile has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial downstream cascade of the insulin receptor.[6] This activation leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissues, thereby enhancing glucose uptake.[6]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The effect of fenugreek this compound on liver function biomarkers and glucose in diabetic and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antihyperglycaemic effect of an unusual amino acid (this compound) in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Diabetic Potential of 4-Hydroxyisoleucine and Its Dipeptide Derivatives
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of 4-Hydroxyisoleucine (B15566) and its synthesized dipeptide derivatives in modulating glucose homeostasis. This document provides a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
This compound (4-OH-Ile), a unique branched-chain amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant attention for its potent anti-diabetic properties. Its primary mechanism of action involves the glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells, a characteristic that distinguishes it from conventional sulfonylureas and reduces the risk of hypoglycemia.[1] To explore the potential for enhanced therapeutic efficacy, researchers have synthesized various dipeptide derivatives of 4-OH-Ile. This guide presents a comparative study of the anti-diabetic activities of 4-OH-Ile and five of its dipeptide derivatives: Glycyl-4-hydroxyisoleucine (GLY-L-4-OHIL), Alanyl-4-hydroxyisoleucine (ALA-L-4-OHIL), Seryl-4-hydroxyisoleucine (SER-L-4-OHIL), Valyl-4-hydroxyisoleucine (VAL-L-4-OHIL), and Threonyl-4-hydroxyisoleucine (THR-L-4-OHIL).
Comparative Efficacy: In Vitro and In Vivo Data
The anti-diabetic potential of this compound and its dipeptide derivatives has been evaluated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings from these investigations.
In Vitro Anti-Diabetic Activity
The inhibitory effect of 4-OH-Ile and its dipeptide derivatives on non-enzymatic hemoglobin glycosylation was assessed to determine their in vitro anti-diabetic activity. A lower percentage of glycosylated hemoglobin indicates a stronger anti-glycation effect.
Table 1: In Vitro Non-Enzymatic Hemoglobin Glycosylation Assay [1]
| Compound | Concentration (µg/ml) | % of Glycosylated Hemoglobin | % Inhibition |
| Control | - | 1.89 ± 0.02 | - |
| This compound | 1000 | 0.68 ± 0.01 | 63.9 |
| GLY-L-4-OHIL | 1000 | 0.65 ± 0.01 | 65.6 |
| ALA-L-4-OHIL | 1000 | 0.89 ± 0.02 | 52.9 |
| SER-L-4-OHIL | 1000 | 1.02 ± 0.01 | 46.0 |
| VAL-L-4-OHIL | 1000 | 0.95 ± 0.01 | 49.7 |
| THR-L-4-OHIL | 1000 | 1.15 ± 0.02 | 39.1 |
| Metformin (Standard) | 1000 | 0.61 ± 0.01 | 67.7 |
Data are presented as mean ± SEM.
In Vivo Anti-Diabetic Activity
The blood glucose-lowering effects of this compound and its most potent dipeptide derivative, GLY-L-4-OHIL, were evaluated in alloxan-induced diabetic rats.
Table 2: Effect on Fasting Blood Glucose Levels in Alloxan-Induced Diabetic Rats [1]
| Treatment Group | Dose (mg/kg, p.o.) | Day 0 | Day 7 | Day 14 | Day 21 |
| Normal Control | - | 89.12 ± 2.14 | 88.54 ± 2.51 | 89.18 ± 2.17 | 88.92 ± 2.24 |
| Diabetic Control | - | 289.14 ± 4.18 | 291.26 ± 4.32 | 295.11 ± 4.51 | 298.42 ± 4.87 |
| This compound | 200 | 288.96 ± 4.12 | 243.18 ± 3.89 | 198.24 ± 3.12 | 152.16 ± 2.98 |
| GLY-L-4-OHIL | 200 | 289.24 ± 4.26 | 238.14 ± 3.54 | 189.11 ± 2.98 | 141.28 ± 2.56 |
| Glibenclamide (Standard) | 5 | 290.11 ± 4.38 | 210.18 ± 3.24 | 158.26 ± 2.84 | 110.12 ± 2.12 |
Values are expressed as Mean ± SEM (n=6). Blood glucose levels are in mg/dL.
Experimental Protocols
Synthesis of this compound Dipeptide Derivatives
The synthesis of dipeptide derivatives of this compound involves a three-step process:
-
Protection: The amino group of this compound is protected using benzyloxycarbonyl chloride (Cbz-Cl).
-
Peptide Bond Formation: The protected this compound is coupled with the desired amino acid (glycine, alanine, serine, valine, or threonine) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
-
Deprotection: The Cbz protecting group is removed using hydrogen bromide (HBr) in acetic acid to yield the final dipeptide.[1]
In Vitro Non-Enzymatic Hemoglobin Glycosylation Assay
This assay measures the ability of a compound to inhibit the non-enzymatic glycation of hemoglobin, a process that is elevated in diabetic conditions.
-
Reagents: Glucose solution (2%), hemoglobin solution (0.06%), and sodium azide (B81097) (0.02%) are prepared in a 0.01 M phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
Mix 1 ml of glucose solution, 1 ml of hemoglobin solution, and 1 ml of sodium azide solution.
-
Add 1 ml of the test compound (4-OH-Ile or its dipeptide derivatives) at a concentration of 1000 µg/ml.
-
Incubate the mixture in the dark at room temperature for 72 hours.
-
Measure the absorbance colorimetrically at 520 nm to determine the extent of hemoglobin glycosylation.
-
The percentage of inhibition is calculated using the formula: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[1]
-
In Vivo Alloxan-Induced Diabetic Rat Model
This model is used to evaluate the blood glucose-lowering effects of the test compounds in a diabetic state.
-
Animals: Wistar albino rats are used for the study.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of alloxan (B1665706) monohydrate (150 mg/kg body weight). Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.
-
Treatment: The diabetic rats are divided into different groups and treated orally with the vehicle (control), this compound, GLY-L-4-OHIL, or a standard anti-diabetic drug (glibenclamide) daily for 21 days.
-
Blood Glucose Monitoring: Fasting blood glucose levels are measured at regular intervals (Day 0, 7, 14, and 21) using a glucometer.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-diabetic effects through multiple mechanisms, primarily by enhancing insulin signaling and promoting glucose uptake in peripheral tissues.
Insulin Signaling Pathway
4-OH-Ile has been shown to potentiate the insulin signaling cascade, leading to improved glucose utilization.
Caption: Insulin signaling pathway enhanced by this compound.
Experimental Workflow for In Vivo Study
The following diagram illustrates the workflow for the in vivo evaluation of the anti-diabetic activity of this compound and its derivatives.
References
Reproducibility of 4-Hydroxyisoleucine's Effects Across Different Laboratories: A Comparative Guide
Introduction
4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid found predominantly in fenugreek seeds (Trigonella foenum-graecum). It has garnered significant scientific interest for its potential therapeutic effects in metabolic disorders, particularly type 2 diabetes.[1][2][3] This guide provides a comparative analysis of the reproducibility of 4-HIL's effects on glucose metabolism, insulin (B600854) secretion, and lipid profiles across various preclinical and a limited number of clinical studies from different research laboratories. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the existing experimental data and the consistency of the reported findings.
I. Effects on Glucose Metabolism and Insulin Secretion
A primary and consistently reported effect of this compound is its ability to modulate blood glucose levels and stimulate insulin secretion in a glucose-dependent manner.[1][2][4][5] This unique characteristic suggests a lower risk of hypoglycemia compared to some conventional insulin secretagogues.[3]
Table 1: Comparative Effects of this compound on Glucose Homeostasis
| Study/Lab | Model System | 4-HIL Dose/Concentration | Key Findings | Reference |
| Broca et al. | Isolated Rat and Human Pancreatic Islets | 100 µM - 1 mM | Potentiated glucose-induced insulin secretion; effect was strictly glucose-dependent.[5] | [5] |
| Broca et al. | Normal Rats (IVGTT) & Normal Dogs (OGTT) | 18 mg/kg | Improved glucose tolerance and enhanced insulin response.[4] | [4] |
| Narender et al. | Dyslipidemic Hamsters | Not Specified | Anti-hyperglycemic effects observed. | [6] |
| Haeri et al. | Streptozotocin-induced Diabetic and Fructose-fed Rats | 50 mg/kg for 8 weeks | Improved glycemic control and markers of liver function.[3][6] | [3] |
| Singh et al. | Diet-induced Obese Mice | Not Specified | Reduced body weight, plasma insulin, and glucose levels.[7] | [7] |
| Anonymous | Alloxan-induced Diabetic Rats | Fenugreek seed powder containing 28% 4-HIL | Significant improvement in blood glucose levels.[2] | [2] |
| Anonymous | Leptin receptor-deficient db/db mice | Not Specified | Improvement in blood glucose and insulin levels.[2][3] | [2][3] |
| Anonymous | Streptozotocin-diabetic rats | Not Specified (4-week treatment) | Decreased blood glucose levels.[2] | [2] |
Experimental Protocols: In Vitro Insulin Secretion Assay
A common methodology to assess the insulinotropic effects of 4-HIL involves the use of isolated pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from rats or humans through collagenase digestion of the pancreas followed by purification using a density gradient.
-
Incubation: Isolated islets are pre-incubated in a buffer with a low glucose concentration (e.g., 3 mM) and then incubated with varying concentrations of 4-HIL (e.g., 100 µM to 1 mM) in the presence of low, basal, and high glucose concentrations (e.g., 3, 5, and 16.7 mM).
-
Insulin Measurement: After incubation, the supernatant is collected, and the amount of secreted insulin is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway: Glucose-Dependent Insulin Secretion
The proposed mechanism for 4-HIL's insulinotropic effect involves a direct action on pancreatic β-cells, which is dependent on the ambient glucose concentration.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. mdpi.com [mdpi.com]
- 3. Diosgenin, this compound, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Preclinical Efficacy: 4-Hydroxyisoleucine in Metabolic Disease
A comprehensive review of preclinical data reveals the therapeutic potential of 4-Hydroxyisoleucine (4-OH-Ile), a novel amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), in the management of metabolic disorders. This guide synthesizes findings from key preclinical studies, offering a comparative analysis of its efficacy in various models of diabetes, obesity, and dyslipidemia. Detailed experimental protocols and elucidated signaling pathways are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of its mechanism of action and therapeutic promise.
This compound has demonstrated significant promise in preclinical settings, primarily through its insulinotropic and insulin-sensitizing properties. It uniquely stimulates insulin (B600854) secretion in a glucose-dependent manner, mitigating the risk of hypoglycemia often associated with conventional insulin secretagogues. Furthermore, 4-OH-Ile enhances insulin sensitivity in peripheral tissues, such as skeletal muscle and liver, and exerts beneficial effects on lipid metabolism and body weight.
Comparative Efficacy of this compound: A Quantitative Overview
The following tables summarize the key quantitative findings from various preclinical studies, highlighting the effects of 4-OH-Ile on glucose homeostasis, insulin secretion, and lipid profiles in different animal models.
Table 1: In Vivo Efficacy of this compound on Glucose and Insulin Parameters
| Animal Model | Dosage | Route of Administration | Duration | Key Findings |
| Normal Wistar Rats | 18 mg/kg | Intravenous | Acute | Improved glucose tolerance during IVGTT; 30-min AUC for blood glucose was 5,421 ± 125 mg/dl vs. 6,459 ± 67 mg/dl in controls (P<0.01).[1] |
| Normal Dogs | 18 mg/kg | Oral | Acute | Improved glucose tolerance during OGTT.[1] |
| Non-Insulin-Dependent Diabetic (NIDD) Rats | 50 mg/kg | Intravenous | Acute | Partially restored glucose-induced insulin response.[1][2] |
| Non-Insulin-Dependent Diabetic (NIDD) Rats | 50 mg/kg/day | Intravenous | 6 days | Reduced basal hyperglycemia and basal insulinemia; significantly improved glucose tolerance.[1][2] |
| Alloxan-induced Diabetic Rats | Not specified (Fenugreek seed powder with 28% 4-OH-Ile) | Oral | Not specified | Significant improvement in blood glucose levels and body weight compared to diabetic control. |
| High Fructose Diet-fed Streptozotocin-induced Diabetic Rats | 50 mg/kg | Not specified | Not specified | Improved blood lipid profile, glucose tolerance, and insulin sensitivity. |
| db/db Mice | Not specified | Not specified | Not specified | Improvement in levels of blood glucose, insulin, and lipids.[3] |
Table 2: In Vitro Efficacy of this compound on Insulin Secretion and Glucose Uptake
| Cell/Tissue Model | 4-OH-Ile Concentration | Key Findings |
| Isolated Islets from NIDD Rats | 200 µM | Potentiated glucose (16.7 mM)-induced insulin release.[1][2] |
| Isolated Rat and Human Pancreatic Islets | 100 µM - 1 mM | Increased glucose-induced insulin release in a concentration-dependent manner.[4] |
| L6-GLUT4myc Myotubes | Not specified | Increased 2-deoxy-D-glucose uptake and GLUT4 translocation to the cell surface.[5] |
Table 3: Efficacy of this compound on Lipid Profile and Body Weight
| Animal Model | Dosage | Duration | Key Findings |
| Dyslipidemic Hamsters | Not specified | Not specified | Decreased plasma triglycerides, total cholesterol, and free fatty acids.[3] |
| High-Fat Diet-induced Obese Mice | 50, 100, or 200 mg/kg | 8 weeks | Reduced weight gain, liver steatosis, and dyslipidemia.[6] |
Elucidating the Mechanism of Action: Key Signaling Pathways
Preclinical evidence strongly suggests that this compound exerts its therapeutic effects through the modulation of critical signaling pathways involved in glucose and lipid metabolism. The primary mechanisms identified are the activation of the PI3K/Akt and AMPK pathways, leading to enhanced insulin signaling and glucose uptake in peripheral tissues.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to 4-Hydroxyisoleucine and its Therapeutic Potential for Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Hydroxyisoleucine (4-HIL), a novel insulinotropic and insulin-sensitizing agent, with established first-line and second-line therapies for insulin (B600854) resistance, Metformin (B114582) and Pioglitazone. The information presented is supported by experimental data from in vitro and in vivo studies, offering a comprehensive overview for researchers and professionals in the field of metabolic drug development.
Executive Summary
This compound, an amino acid isolated from fenugreek seeds, has demonstrated significant potential in ameliorating insulin resistance through a multi-pronged mechanism. It not only stimulates glucose-dependent insulin secretion but also enhances insulin sensitivity in peripheral tissues.[1][2] This dual action positions it as a promising candidate for further investigation and development. This guide will delve into its mechanism of action, compare its efficacy with Metformin and Pioglitazone, and provide detailed experimental protocols for key assays used in its evaluation.
Comparative Efficacy
The following tables summarize the quantitative effects of this compound, Metformin, and Pioglitazone on key parameters of insulin sensitivity and glucose metabolism.
Table 1: In Vitro Comparison of Insulin Sensitizing Effects
| Parameter | This compound | Metformin | Pioglitazone | Cell Line |
| Glucose Uptake | Increased glucose uptake in a dose-dependent manner.[1][3] Fenugreek seed extract (containing 4-HIL) showed a more significant increase in glucose uptake compared to metformin in HepG2 cells.[1][4] | Increased glucose uptake.[1] | Potent inducer of glucose uptake.[5] | L6 Myotubes, 3T3-L1 Adipocytes, HepG2 |
| Insulin Signaling | Increased phosphorylation of IR-β, Akt, and GSK-3α/β.[1] Enhanced insulin-stimulated phosphorylation of IRS-1, Akt, AS160, and GSK-3β.[6] | Increased phosphorylation of IR-β and Akt.[1] | Enhances insulin signaling.[5] | HepG2, L6 Myotubes |
| Adipocyte Differentiation | Not a primary mechanism. | Not a primary mechanism. | Potent promoter of adipocyte differentiation in 3T3-F442A and 3T3-L1 cells.[5][7][8] | 3T3-L1, 3T3-F442A |
| Inflammatory Response | Reduced palmitate-induced production of ROS and activation of NF-κB, JNK1/2, ERK1/2, and p38 MAPK.[6] | Known to have anti-inflammatory effects. | Reduces pro-inflammatory cytokines.[7] | L6 Myotubes |
Table 2: In Vivo Comparison of Metabolic Effects in Animal Models
| Parameter | This compound | Metformin | Pioglitazone | Animal Model |
| Blood Glucose | Decreased fasting blood glucose.[9] | Decreased fasting blood glucose.[9] | Decreased fasting plasma glucose.[10][11] | High-fructose diet-fed, streptozotocin-induced diabetic rats; db/db mice |
| Insulin Sensitivity (HOMA-IR) | Improved insulin sensitivity.[9] | Improved insulin sensitivity.[12] | Significantly reduced HOMA-IR.[10][13] | High-fructose diet-fed, streptozotocin-induced diabetic rats; Prediabetic patients |
| Lipid Profile | Improved blood lipid profile.[9] | Reduced cholesterol.[10] | Reduced triglycerides.[13] | High-fructose diet-fed, streptozotocin-induced diabetic rats |
| Body Weight | Reduced weight gain in high-fat diet-fed mice.[14] | Resulted in weight loss.[12] | Resulted in weight gain.[8][12] | High-fat diet-fed mice; Prediabetic patients |
Mechanism of Action and Signaling Pathways
This compound improves insulin sensitivity through its action on several key signaling pathways.
Insulin Signaling Pathway
4-HIL enhances the canonical insulin signaling pathway, leading to increased glucose uptake and utilization. It promotes the phosphorylation of key proteins such as Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B).[1][3][6] Activated Akt, in turn, facilitates the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose entry into the cell.[6]
Caption: Simplified Insulin Signaling Pathway.
Mechanism of this compound
4-HIL's therapeutic effects are mediated through multiple pathways. It directly enhances insulin signaling and also exhibits anti-inflammatory properties by inhibiting pro-inflammatory pathways like NF-κB and JNK. Furthermore, it has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[9]
Caption: Proposed Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
2-Deoxyglucose Uptake Assay in L6 Myotubes
This assay measures the rate of glucose uptake into cultured muscle cells.
Materials:
-
L6 myotubes cultured in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
Insulin, this compound, Metformin, Pioglitazone
-
Scintillation fluid and counter
Procedure:
-
Differentiate L6 myoblasts into myotubes.
-
Serum-starve the myotubes for 3-4 hours in KRH buffer.
-
Pre-incubate the cells with or without the test compounds (4-HIL, Metformin, Pioglitazone) for the desired time (e.g., 30 minutes).
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 20 minutes.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxyglucose (10 µM). For non-specific uptake, add Cytochalasin B (10 µM).
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Western Blotting for Insulin Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare cell lysates from cells treated with the compounds of interest.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT assesses the body's ability to clear a glucose load from the bloodstream.
Materials:
-
Mice (e.g., C57BL/6J)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needle
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer the glucose solution orally via gavage.
-
Measure blood glucose levels at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Experimental Workflow for Evaluating Insulin Sensitizers
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential insulin-sensitizing agent.
Caption: Preclinical Evaluation Workflow for Insulin Sensitizers.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for insulin resistance. Its dual mechanism of action, involving both the stimulation of insulin secretion and the enhancement of insulin sensitivity, distinguishes it from existing therapies. The preclinical data summarized in this guide highlight its efficacy in improving glucose homeostasis and lipid metabolism. While direct head-to-head clinical trials with Metformin and Pioglitazone are necessary for a definitive comparison, the existing evidence strongly supports the continued investigation of this compound as a novel treatment for type 2 diabetes and related metabolic disorders. Its natural origin may also offer a favorable safety profile, a crucial aspect for long-term management of chronic diseases. Further research into its long-term efficacy and safety in human subjects is warranted.
References
- 1. Pioglitazone Mechanism of Action: A Clear Clinical Guide [canadianinsulin.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 4. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 7. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
- 8. Mechanism of Action Pioglitazone – My Endo Consult [myendoconsult.com]
- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Pioglitazone increases insulin sensitivity by activating insulin receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Hydroxyisoleucine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Hydroxyisoleucine, a plant-derived amino acid utilized in metabolic syndrome research.[1] While some safety data sheets (SDS) classify this compound as a non-hazardous substance[2][3], others indicate potential for irritation and harm if swallowed[4]. Therefore, it is prudent to handle this compound with care and adhere to the following disposal protocol.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or eyeglasses. |
| Skin Protection | Wear appropriate protective gloves and a lab coat to prevent skin exposure. |
| Respiratory Protection | Under normal use conditions, respiratory protection is not typically required. However, if dust is generated, avoid inhalation.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations.[2] The following steps provide a general guideline for its proper disposal.
Step 1: Container Management
-
Do not mix this compound with other waste.[2]
-
Leave the compound in its original, clearly labeled container.[2]
-
If the original container is damaged, transfer the waste to a sturdy, leak-proof container and label it clearly as "this compound Waste."
Step 2: Waste Collection
-
For solid this compound, collect it in its designated container.
-
Avoid generating dust during collection.[2]
-
Clean the affected area thoroughly.[2]
Step 3: Storage Pending Disposal
-
Store the waste container in a designated, well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
Step 4: Final Disposal
-
Crucially, consult your institution's Environmental Health and Safety (EHS) department or your local waste disposal regulations for specific disposal procedures.
-
Do not dispose of this compound down the drain.[2][3][5] It is considered slightly hazardous to water.[5]
-
Arrange for collection by a licensed hazardous waste disposal service.
Emergency Procedures
-
In case of fire: this compound is combustible and may produce hazardous gases such as carbon oxides and nitrogen oxides in a fire.[2][5] Use water, foam, carbon dioxide, or dry powder to extinguish.[2]
-
Accidental Release: In case of a spill, prevent the product from entering drains.[2] Collect the spilled material and dispose of it as chemical waste.[2][3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 4-Hydroxyisoleucine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 4-Hydroxyisoleucine, a non-proteinogenic amino acid with potential insulinotropic and anti-diabetic properties. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin irritation from direct contact.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against dust particles and splashes, preventing serious eye irritation.[1][2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To avoid respiratory irritation from inhaling the powder form of the compound.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines a standard operating procedure for the safe handling of this compound in a powder or flake form.
Preparation Workflow
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][3]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Prepare Workspace: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[4][5] Ensure the work surface is clean and uncluttered.
-
Weighing the Compound:
-
When weighing the solid, use a spatula to handle the material.[5] Avoid creating dust.
-
Perform this task in a fume hood or an enclosure with localized exhaust ventilation.
-
-
Dissolving the Compound:
-
If preparing a solution, slowly add the this compound powder to the solvent to prevent splashing.
-
This compound is soluble in PBS (pH 7.2) at approximately 5 mg/mL.[6]
-
-
Post-Handling:
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt or waistband. Get medical attention if symptoms appear.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.
Disposal Workflow
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not pour down the drain.[1]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant").
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected for disposal.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This is typically handled by your institution's Environmental Health and Safety (EHS) department.
By adhering to these safety protocols, researchers can confidently handle this compound while maintaining a safe and compliant laboratory environment. Always prioritize safety and consult your institution's specific guidelines and EHS department for any questions or concerns.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
